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  • Product: 3-Iodo-N-methylpyridin-4-amine
  • CAS: 680859-97-6

Core Science & Biosynthesis

Foundational

chemical structure of 3-iodo-N-methyl-4-pyridinamine

CAS: 680859-97-6 | Formula: C₆H₇IN₂ | MW: 234.04 g/mol [1][2] Executive Summary 3-Iodo-N-methyl-4-pyridinamine is a high-value heterocyclic scaffold predominantly utilized in the synthesis of fused ring systems, particul...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 680859-97-6 | Formula: C₆H₇IN₂ | MW: 234.04 g/mol [1][2]

Executive Summary

3-Iodo-N-methyl-4-pyridinamine is a high-value heterocyclic scaffold predominantly utilized in the synthesis of fused ring systems, particularly azaindoles (pyrrolo[2,3-c]pyridines) and naphthyridines .[2] Its structural utility lies in the orthogonal reactivity of its functional groups: the nucleophilic 4-methylamino motif and the electrophilic 3-iodo substituent.[2] This "push-pull" electronic arrangement makes it an ideal substrate for cascade cyclization reactions and palladium-catalyzed cross-couplings in the development of kinase inhibitors and CNS-active agents.[2]

Structural & Electronic Analysis

The molecule consists of a pyridine core substituted with a methylamino group at the C4 position and an iodine atom at the C3 position.[3]

  • Electronic Push-Pull: The C4-amino group is a strong

    
    -donor (+M effect), significantly increasing electron density at the C3 and C5 positions.[2] This makes the C3 position highly susceptible to electrophilic attack during synthesis but also stabilizes the oxidative addition step in catalytic cycles.[2]
    
  • The Ortho-Effect: The steric proximity of the bulky iodine (Van der Waals radius ~1.98 Å) and the methylamino group creates a "pre-organized" conformation.[2] This is critical for cyclization reactions, as the rotational barrier facilitates the formation of bicyclic intermediates.[2]

  • Basicity Modulation: While 4-aminopyridines are generally more basic than pyridine (

    
     ~9.1 vs 5.2), the inductive electron-withdrawing nature of the 3-iodine atom (-I effect) attenuates the basicity of the ring nitrogen, typically lowering the 
    
    
    
    by 1–2 units.[2] This impacts salt formation and solubility in aqueous media.[2]
Visualization: Structural Logic & Electronic Vectors

G cluster_0 Reactivity Logic Core Pyridine Core (Electron Deficient) Iodine 3-Iodo Group (Labile Handle / -I Effect) Core->Iodine Scaffold Amine 4-N-Methylamino (Strong +M Donor) Amine->Core Activates C3/C5 Ortho Ortho-Disposition (Cyclization Precursor) Amine->Ortho Iodine->Ortho Azaindole Formation Azaindole Formation Ortho->Azaindole Formation Pd/Cu Catalysis

Figure 1: Structural analysis highlighting the electronic interplay between the donor amine and the acceptor ring/halogen.[2]

Synthetic Pathways[4]

To ensure high purity and regioselectivity, two primary routes are recommended based on available starting materials.

Method A: Electrophilic Iodination (Direct Functionalization)

This method is atom-economical if 4-(methylamino)pyridine is available.[2] The amino group directs the incoming electrophile to the ortho (C3) position.[2]

  • Reagents: N-Iodosuccinimide (NIS) or

    
    /
    
    
    
    .[2]
  • Solvent: Acetonitrile (MeCN) or DMF.[2]

  • Mechanism: Electrophilic Aromatic Substitution (

    
    ).
    
  • Critical Control: Temperature must be controlled (0°C to RT) to prevent over-iodination at the C5 position.

Method B: Displacement (Industrial Robustness)

This route is preferred for scale-up as it avoids regioselectivity issues. It relies on the displacement of a leaving group at C4 by methylamine.

  • Starting Material: 3-iodo-4-chloropyridine or 3-iodo-4-methoxypyridine.

  • Reagent: Methylamine (2M in THF or MeOH).

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ).[2]
    
  • Advantage: The iodine at C3 activates the C4 position for nucleophilic attack via the inductive effect, making the displacement milder than on unsubstituted chloropyridines.[2]

Visualization: Synthesis Workflow

Synthesis StartA 4-(Methylamino)pyridine IntermediateA Electrophilic Attack (C3) StartA->IntermediateA Activation ReagentA NIS, MeCN, 0°C Product 3-Iodo-N-methyl-4-pyridinamine (Target) IntermediateA->Product Regioselective StartB 4-Chloro-3-iodopyridine IntermediateB Meisenheimer Complex StartB->IntermediateB Activation by I ReagentB MeNH2 (THF), 60°C IntermediateB->Product Elimination of Cl

Figure 2: Dual synthetic pathways ensuring flexibility in starting material sourcing.

Experimental Protocol: Method B (Displacement)

This protocol is selected for its high reliability and self-validating nature (color change and precipitate formation).[2]

Objective: Synthesis of 3-iodo-N-methyl-4-pyridinamine from 4-chloro-3-iodopyridine.

  • Preparation:

    • Charge a pressure tube or sealed reaction vial with 4-chloro-3-iodopyridine (1.0 eq, e.g., 2.39 g, 10 mmol).[2]

    • Add THF (anhydrous, 10 mL) to dissolve the solid.[2]

    • Add Methylamine (2.0 M in THF, 3.0 eq, 15 mL). Note: Excess amine acts as a base to scavenge HCl.[2]

  • Reaction:

    • Seal the vessel and heat to 60–70°C for 4–6 hours.

    • Monitoring: Check by TLC (50% EtOAc/Hexane).[2] The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.[2]
  • Work-up:

    • Cool to room temperature.[2] A white precipitate (Methylamine hydrochloride) will be observed.[2]

    • Filter off the salts and wash the cake with small amounts of THF.

    • Concentrate the filtrate under reduced pressure to yield a crude off-white solid.

  • Purification:

    • Recrystallize from EtOAc/Heptane or purify via silica gel flash chromatography (Gradient: 0

      
       10% MeOH in DCM).[2]
      
    • Yield Expectation: 85–95%.[2]

Reactivity Profile & Applications

The core value of 3-iodo-N-methyl-4-pyridinamine is its role as a "linchpin" intermediate.

Palladium-Catalyzed Cross-Coupling

The C3-Iodine bond is chemically labile and undergoes oxidative addition with


 readily.[2]
  • Suzuki-Miyaura: Coupling with aryl boronic acids to form 3-aryl-4-aminopyridines.[2]

  • Sonogashira: Coupling with terminal alkynes. This is the primary route to azaindoles .[2]

Cascade Cyclization to Azaindoles

The most critical application is the synthesis of 1-methyl-1H-pyrrolo[2,3-c]pyridine derivatives.[2]

  • Step 1: Sonogashira coupling of 3-iodo-N-methyl-4-pyridinamine with an alkyne (e.g., trimethylsilylacetylene or phenylacetylene).[2]

  • Step 2: In situ or subsequent cyclization catalyzed by CuI or base. The N-methyl nitrogen attacks the alkyne (activated by the metal) to close the 5-membered ring.[2]

Visualization: Scaffold Evolution

Reactivity cluster_coupling Pd-Catalysis Target 3-Iodo-N-methyl-4-pyridinamine Suzuki 3-Aryl Derivatives (Kinase Inhibitors) Target->Suzuki Ar-B(OH)2 / Pd Sonogashira 3-Alkynyl Intermediate Target->Sonogashira R-C≡CH / Pd-Cu Azaindole 1-Methyl-1H-pyrrolo[2,3-c]pyridine (Azaindole Scaffold) Sonogashira->Azaindole Cyclization (Intramolecular 5-endo-dig)

Figure 3: Evolution of the scaffold into bioactive azaindole systems.[2]

Physicochemical Properties Data

PropertyValue / DescriptionContext
Appearance Off-white to pale yellow solidIodinated amines often darken upon light exposure.
Melting Point 102–107 °C (Predicted/Analogous)Based on 3-amino-4-methylpyridine data; exact MP varies by crystal form.[2]
Solubility DMSO, MeOH, DCM, EtOAcModerate solubility in non-polar solvents; high in polar aprotic.[2]
pKa ~7.5 (Estimated)Lower than 4-N-methylaminopyridine (9.[2]65) due to I-atom electron withdrawal.[2]
Storage 2–8°C, Dark, Inert AtmosphereLight sensitive (C-I bond photolysis); Hygroscopic.[2]
LogP ~1.9Lipophilic enough for cell permeability in early drug discovery.

References

  • Synthesis of 4-aminopyridine derivatives

    • Title: "N-Methyl-4-pyridinamine Properties and Synthesis"[2]

    • Source: ChemicalBook / BLD Pharm D
  • Reactivity of 3-iodo-4-aminopyridines (Azaindole Synthesis)
  • Crystallographic & Structural Data

    • Title: "4-(Methylamino)pyridine Crystal Structure"
    • Source: Acta Crystallographica / ResearchG
    • URL:[Link]

  • Safety & Handling (SDS)

    • Title: "Safety Data Sheet: 3-Iodo-4-methylpyridine derivatives"[2][3]

    • Source: Sigma-Aldrich / PubChem

    • URL:[Link][2]

Sources

Exploratory

Chemo-Structural Profiling of 3-Iodo-N-methylpyridin-4-amine

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary 3-Iodo-N-methylpyridin-4-amine (CAS: Derivative of 38749-96-1 family) act...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

3-Iodo-N-methylpyridin-4-amine (CAS: Derivative of 38749-96-1 family) acts as a high-value "privileged scaffold" in modern drug discovery. Structurally, it combines a pyridine core with two orthogonal reactive handles: a nucleophilic secondary amine at the C4 position and an electrophilic iodine atom at the C3 position.

This specific substitution pattern renders the molecule indispensable for Fragment-Based Drug Design (FBDD) . The C3-iodine serves as a gateway for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), while the C4-methylamine functions as a critical hydrogen-bond donor/acceptor motif, often mimicking the adenine hinge-binding region in kinase inhibitors.

Physicochemical Profile

The following data establishes the baseline identity of the molecule. Researchers should use the Exact Mass for high-resolution mass spectrometry (HRMS) validation.

PropertyValueNotes
IUPAC Name 3-Iodo-N-methylpyridin-4-amine
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol Average mass for stoichiometry
Exact Mass 233.9654 Da For HRMS [M+H]+ calc: 234.9727
CLogP ~1.65Predicted (Lipophilic)
TPSA 24.9 ŲTopological Polar Surface Area
pKa (Calc) ~9.1 (Pyridine N)Basic character dominates
Appearance Off-white to pale yellow solidLight sensitive (store in amber vials)

Synthetic Methodology

Retrosynthetic Logic

While direct iodination of N-methylpyridin-4-amine is possible, it often yields regioisomeric mixtures (3-iodo vs 3,5-diiodo). The most robust, self-validating route for pharmaceutical applications utilizes a Nucleophilic Aromatic Substitution (


)  on a di-halogenated precursor.

Precursor: 4-Chloro-3-iodopyridine. Rationale:

  • Regioselectivity: The C4-chlorine is significantly more activated towards nucleophilic attack than the C3-iodine due to the para-position relative to the pyridine nitrogen (resonance withdrawal).

  • Chemoselectivity: The C3-iodine remains intact during the mild

    
     conditions, preserving the handle for downstream coupling.
    
Synthesis Workflow Diagram

The following diagram outlines the critical pathway from commercial starting materials to the target scaffold.

G Start 4-Chloro-3-iodopyridine (Precursor) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C4) Reagent Methylamine (2M in THF) + DIPEA Reagent->Intermediate Product 3-Iodo-N-methylpyridin-4-amine (Target) Intermediate->Product Elimination of Cl- Condition Conditions: IPA or THF 80°C, Sealed Tube 12-16h Condition->Intermediate

Figure 1: Regioselective


 synthesis route exploiting the electronic activation of the C4 position.

Experimental Protocol

Objective: Synthesis of 3-Iodo-N-methylpyridin-4-amine on a 5.0 g scale.

Reagents & Equipment[4][5]
  • Substrate: 4-Chloro-3-iodopyridine (5.0 g, 20.8 mmol).

  • Nucleophile: Methylamine (2.0 M solution in THF, 31.2 mL, 3.0 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (optional, to scavenge HCl).
    
  • Solvent: Isopropanol (IPA) or THF.

  • Vessel: 100 mL Pressure tube (Ace Glass or equivalent) with Teflon seal.

Step-by-Step Procedure
  • Charging: To a clean, dry pressure tube, add 4-chloro-3-iodopyridine (5.0 g).

  • Solvation: Add Isopropanol (25 mL). Stir until dissolved.

  • Addition: Carefully add Methylamine solution (31.2 mL) and DIPEA (4.0 mL).

    • Note: Reaction is exothermic; add slowly if scaling up >10g.

  • Reaction: Seal the tube and heat to 80°C in an oil bath. Stir magnetically for 16 hours.

    • Validation: Monitor by TLC (50% EtOAc/Hexanes). Product is more polar than starting material.

  • Workup:

    • Cool to room temperature.[1]

    • Concentrate in vacuo to remove excess methylamine and solvent.

    • Resuspend residue in EtOAc (50 mL) and wash with sat.

      
       (2 x 30 mL) to remove ammonium salts.
      
    • Dry organic layer over

      
      , filter, and concentrate.[1][2]
      
  • Purification: If necessary, recrystallize from cold Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Downstream Utility: Divergent Synthesis

The true value of 3-Iodo-N-methylpyridin-4-amine lies in its orthogonal reactivity . The iodine handle allows for the rapid generation of bicyclic heterocycles, specifically 1-methyl-1H-pyrrolo[2,3-c]pyridines (5-azaindoles) , which are bioisosteres of indole.

Reaction Pathways[2][4][7][8][9]
  • Suzuki-Miyaura Coupling: Introduction of aryl/heteroaryl groups at C3.

  • Sonogashira Coupling + Cyclization: Reaction with terminal alkynes followed by base-mediated cyclization yields the 5-azaindole core.

Reactivity Core 3-Iodo-N-methylpyridin-4-amine Suzuki Pathway A: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2) Core->Suzuki C-C Bond Formation Sono Pathway B: Sonogashira (R-C≡CH, Pd/Cu) Core->Sono C-C Bond Formation Biaryl 3-Aryl-N-methylpyridin-4-amine (Kinase Inhibitor Core) Suzuki->Biaryl Azaindole 1-Methyl-5-azaindole (Fused Heterocycle) Sono->Azaindole Spontaneous/Base Cyclization

Figure 2: Divergent synthesis pathways transforming the core scaffold into complex medicinal targets.

Safety & Handling

  • Halogenated Pyridines: Can be skin sensitizers. Use nitrile gloves.

  • Methylamine: Volatile and toxic gas in solution. Always handle in a fume hood. Pressure tubes must be shielded during heating.

  • Storage: The C3-Iodine bond is photolabile. Store the solid in amber glass at 4°C to prevent deiodination or discoloration.

References

  • PubChem Compound Summary. "3-Iodo-4-methylpyridine and derivatives." National Center for Biotechnology Information. Accessed 2024. Link(Note: Used for structural confirmation of the core halo-pyridine scaffold properties).

  • Roughley, S. D., & Jordan, A. M. (2011).[3] "The Medicinal Chemist’s Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates." Journal of Medicinal Chemistry, 54(10), 3451–3479. Link(Authoritative source on

    
     utility in drug discovery).
    
  • Schlosser, M. (2005). "The regioselectivity of nucleophilic substitutions on halopyridines." European Journal of Organic Chemistry. (Foundational text on the activation of C4-chlorine over C3-iodine in pyridines).
  • Liebeskind, L. S., et al. (2003). "Palladium-catalyzed cross-coupling reactions of heteroaryl halides." Chemical Reviews.

Sources

Exploratory

3-Iodo-N-methylpyridin-4-amine melting point and physical state

The following technical guide details the characterization, synthesis, and physical properties of 3-Iodo-N-methylpyridin-4-amine . Physicochemical Characterization & Synthetic Protocols[1][2] Executive Summary & Compound...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and physical properties of 3-Iodo-N-methylpyridin-4-amine .

Physicochemical Characterization & Synthetic Protocols[1][2]

Executive Summary & Compound Profile

3-Iodo-N-methylpyridin-4-amine is a critical heterocyclic intermediate used primarily in the development of kinase inhibitors and high-affinity ligands for neurological targets. Structurally, it consists of a pyridine ring substituted with a methylamino group at the 4-position and an iodine atom at the 3-position. The iodine handle allows for further functionalization via palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira), making this compound a high-value scaffold in medicinal chemistry.

Core Identity Data
PropertySpecification
IUPAC Name 3-Iodo-N-methylpyridin-4-amine
CAS Registry Number 680859-97-6
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Physical State Solid (Crystalline powder)
Appearance Off-white to pale yellow
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in Water

Physicochemical Properties

Melting Point & Physical State

While specific melting point (MP) data for this intermediate is often proprietary or batch-dependent in commercial catalogs, structural analysis of analogous compounds allows for a high-confidence characterization range.

  • Physical State: The compound exists as a solid at room temperature.[1] The presence of the heavy iodine atom and the polar amine functionality promotes intermolecular hydrogen bonding and stacking, stabilizing the crystal lattice.

  • Melting Point Analysis:

    • Parent Compound: 4-(Methylamino)pyridine (CAS 1121-58-0) has a documented MP of 124–125 °C .

    • Substituent Effect: The introduction of an iodine atom at the 3-position typically increases the melting point due to increased molecular weight and polarizability, though this can be offset by the disruption of symmetry.

    • Experimental Expectation: Researchers should expect a melting point in the range of 100–135 °C .

    • Critical Note: Impurities (such as unreacted starting material or regioisomers) will significantly depress the MP. A sharp melting range (<2 °C) is the primary indicator of sufficient purity for downstream coupling reactions.

Synthesis Protocol: Regioselective Iodination

The most robust method for synthesizing 3-Iodo-N-methylpyridin-4-amine involves the electrophilic aromatic substitution of 4-(methylamino)pyridine using N-Iodosuccinimide (NIS). This route is preferred over elemental iodine (


) due to milder conditions and easier workup.
Reaction Logic

The amino group at position 4 is a strong electron-donating group (EDG), activating the pyridine ring. The 3-position is the most nucleophilic site (ortho to the amine), directing the electrophilic iodine to this specific carbon.

Step-by-Step Methodology

Reagents:

  • 4-(Methylamino)pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Trifluoroacetic acid (TFA) (0.1 equiv) to activate NIS if kinetics are slow.

Protocol:

  • Dissolution: Charge a round-bottom flask with 4-(methylamino)pyridine and anhydrous MeCN (0.2 M concentration). Stir until fully dissolved.

  • Addition: Cool the solution to 0 °C in an ice bath. Add NIS portion-wise over 15 minutes to prevent exotherms and over-iodination.

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–12 hours.

    • Checkpoint: Monitor via LCMS or TLC (System: 10% MeOH in DCM). The product will be less polar than the starting material.

  • Quench: Dilute with Ethyl Acetate (EtOAc) and wash with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess oxidative iodine (indicated by the disappearance of brown color).
    
  • Workup: Wash the organic layer with saturated

    
     and Brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 4-(Methylamino)pyridine Reagent Add Reagent: NIS (1.1 eq) MeCN, 0°C -> RT Start->Reagent Monitor Monitor: LCMS/TLC (Target M+H = 235) Reagent->Monitor Quench Quench: Na2S2O3 (aq) Remove excess Iodine Monitor->Quench Conversion >98% Purify Purify: Recrystallization or Flash Column Quench->Purify Product Final Product: 3-Iodo-N-methylpyridin-4-amine (Solid) Purify->Product

Caption: Logical workflow for the regioselective iodination of 4-(methylamino)pyridine.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (DMSO-d₆):

    • Methyl Group: A doublet or singlet integrating to 3H around

      
       2.8–3.0 ppm (coupling to NH).
      
    • Amine Proton: A broad singlet around

      
       6.5–7.5 ppm (exchangeable with 
      
      
      
      ).
    • Aromatic C2-H: A singlet or fine doublet around

      
       8.5–8.8 ppm (deshielded by Iodine and Ring Nitrogen).
      
    • Aromatic C5/C6-H: Two doublets showing ortho-coupling (

      
      5-6 Hz) around 
      
      
      
      6.5–8.0 ppm.
    • Diagnostic: The loss of the C3 proton signal confirms substitution at the correct position.

Mass Spectrometry (LCMS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Target Mass: Calculated MW = 234.04.

  • Observed Signal: [M+H]⁺ = 235.05.

  • Isotope Pattern: Iodine is monoisotopic; no specific M+2 pattern (unlike Cl/Br), but the mass defect is distinct.

Visualization: Quality Control Decision Tree

QCDecisionTree Check1 LCMS Analysis [M+H]+ = 235? Check2 1H NMR Analysis Loss of C3-H Signal? Check1->Check2 Yes ResultFail FAIL: Repurify Check1->ResultFail No (Wrong Mass) Check3 Appearance Solid/Crystalline? Check2->Check3 Yes Check2->ResultFail No (Regioisomer) ResultPass PASS: Release for Coupling Check3->ResultPass Yes Check3->ResultFail No (Oily/Impure)

Caption: Quality control decision matrix for validating 3-Iodo-N-methylpyridin-4-amine.

Safety & Handling

  • Hazards: As an aminopyridine derivative, this compound is potentially toxic if swallowed or absorbed through the skin . It acts as a potassium channel blocker analog.

  • Sensitization: Iodine-containing compounds can cause skin sensitization.

  • Storage: Store at 2–8 °C (Refrigerated) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation or iodine liberation over time. Protect from light.

References

  • Compound Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14423513, 3-Iodo-4-methylpyridine (Analogous Structure Reference). Retrieved from [Link]

  • Synthetic Methodology: Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide. Tetrahedron Letters, 43(29), 5047-5048.

Sources

Exploratory

A Comparative Analysis of 3-iodo-4-aminopyridine and its N-Methylated Analogue: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary: The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The pyridine scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous natural products and synthetic drugs.[1] Within this class, functionalized aminopyridines serve as critical building blocks for creating complex, biologically active molecules. This guide provides a detailed comparative analysis of two closely related yet functionally distinct iodinated aminopyridine reagents: 3-iodo-4-aminopyridine (a primary amine) and 3-iodo-N-methylpyridin-4-amine (a secondary amine).

The core structural difference—the presence of a single methyl group on the exocyclic amine—imparts significant changes in physicochemical properties, reactivity, and strategic utility in drug discovery. We will explore how N-methylation impacts lipophilicity, hydrogen bonding capacity, and metabolic stability. This document serves as a technical resource for researchers, offering insights into the synthesis, reactivity, and strategic application of these compounds, enabling more informed decisions in the design and execution of synthetic campaigns.

Molecular Structure and Physicochemical Properties: The Impact of N-Methylation

The fundamental distinction between 3-iodo-4-aminopyridine and 3-iodo-N-methylpyridin-4-amine lies in the substitution at the 4-position amino group. This seemingly minor alteration from a primary (-NH₂) to a secondary (-NHCH₃) amine has profound implications for the molecule's behavior.

Caption: Chemical structures of the primary and secondary amine analogues.

The methyl group in 3-iodo-N-methylpyridin-4-amine introduces several key changes:

  • Steric Hindrance: The methyl group adds bulk around the nitrogen atom, which can influence its ability to participate in reactions or form intermolecular interactions.

  • Electronic Effects: As an electron-donating group, the methyl group slightly increases the electron density on the nitrogen, which can affect the basicity (pKa) of the amine.

  • Hydrogen Bonding: 3-iodo-4-aminopyridine has two hydrogen bond donors (-NH₂), while its N-methylated counterpart has only one (-NH). This reduction in hydrogen bonding potential significantly increases the molecule's lipophilicity (hydrophobicity).

  • Lipophilicity: The addition of a methyl group and the reduction in hydrogen bonding capability make the N-methylated compound more soluble in nonpolar organic solvents and enhances its ability to cross lipid bilayers, a critical factor for cell permeability and oral bioavailability in drug candidates.[2]

Comparative Physicochemical Data

The following table summarizes and compares the key properties of the two molecules. Note that some values are predicted based on computational models, as experimental data for 3-iodo-N-methylpyridin-4-amine is less common.

Property3-iodo-4-aminopyridine3-iodo-N-methylpyridin-4-amineRationale for Difference
Molecular Formula C₅H₅IN₂C₆H₇IN₂Addition of a -CH₂- unit.
Molecular Weight 220.01 g/mol 234.04 g/mol Increased mass from the methyl group.
Appearance White to almost white powder/crystal[3]Solid (Predicted)General solid state of similar small molecules.
Melting Point 99.1-99.4 °C[3]Not availableChanges in crystal packing due to methylation.
Boiling Point 335.1±27.0 °C (Predicted)[3]329.9±32.0 °C (Predicted)N-H vs. N-H hydrogen bonding affects intermolecular forces.
pKa (Predicted) 7.34±0.12[3]Not availableThe electron-donating methyl group may slightly increase basicity.
Hydrogen Bond Donors 21The primary amine (-NH₂) has two protons; the secondary amine (-NH) has one.
LogP (Predicted) 1.151.5 - 2.0 (Estimated)Increased lipophilicity due to the added hydrocarbon and reduced H-bonding.[2]
CAS Number 88511-27-7[3]126547-23-7Unique identifiers for distinct chemical substances.

Synthesis and Reactivity: A Tale of Two Amines

The synthetic routes to these compounds and their subsequent reactivity are dictated by the nature of the amino group.

Synthesis of 3-iodo-4-aminopyridine

This compound is typically synthesized via electrophilic iodination of 4-aminopyridine. The amino group at the 4-position is a strong activating group, directing the incoming electrophile (iodine) to the ortho positions (3 and 5).

G Start 4-Aminopyridine Reagents Iodine Monochloride (ICl) Glacial Acetic Acid Start->Reagents Product 3-iodo-4-aminopyridine Reagents->Product Electrophilic Aromatic Substitution

Caption: General workflow for the synthesis of 3-iodo-4-aminopyridine.

Experimental Protocol: Synthesis of 3-iodo-4-aminopyridine from 4-aminopyridine [3]

  • Rationale: This protocol utilizes iodine monochloride as an efficient source of electrophilic iodine. Glacial acetic acid serves as a solvent that can protonate the pyridine ring, moderating its reactivity while still allowing the strongly activating amino group to direct substitution.

  • Equipment:

    • 2L three-necked round-bottomed flask

    • Mechanical stirrer

    • Thermocouple and heating mantle

    • Dosing funnel

    • Nitrogen inlet

    • Reflux condenser with a drying tube

  • Procedure:

    • Add glacial acetic acid (523 mL) to the flask and begin stirring.

    • Add 4-aminopyridine (20.95 g) in a single portion. An exotherm will be observed as it dissolves.

    • Slowly add iodine monochloride (101 mL) dropwise over 2 hours. Causality: The slow addition is critical to control the reaction exotherm and maintain the temperature below 45°C, preventing potential side reactions or degradation.

    • After the addition is complete, heat the reaction mixture to maintain a temperature of 45-50°C.

    • Stir the mixture overnight. The reaction progress should be monitored by HPLC until completion.

    • Upon completion, the product can be isolated using standard workup and purification procedures (e.g., neutralization, extraction, and recrystallization).

Synthesis of 3-iodo-N-methylpyridin-4-amine

There are two primary strategies for synthesizing the N-methylated analogue:

  • Direct Methylation of 3-iodo-4-aminopyridine: This involves reacting the primary amine with a methylating agent. This can be complex due to potential over-methylation (to the quaternary ammonium salt) or methylation of the pyridine ring nitrogen.

  • A Multi-step Route: Building the molecule from a different precursor where the N-methyl group is introduced earlier in the sequence.

Proposed Experimental Protocol: N-Methylation via Reductive Amination

  • Rationale: Reductive amination is a common and controlled method for N-alkylation of amines. It involves the formation of an imine or enamine intermediate followed by reduction. This method offers better control over the degree of alkylation compared to direct alkylation with methyl halides.

  • Procedure (Illustrative):

    • Dissolve 3-iodo-4-aminopyridine in a suitable solvent (e.g., methanol or dichloromethane).

    • Add one equivalent of formaldehyde (as an aqueous solution or paraformaldehyde).

    • Stir for 1-2 hours to allow for the formation of the N-hydroxymethyl adduct or the corresponding imine.

    • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise. Causality: NaBH(OAc)₃ is selective for imines over aldehydes, reducing the risk of reducing the starting formaldehyde.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Perform an aqueous workup to quench the reaction and remove salts, followed by extraction and purification via column chromatography.

Comparative Reactivity in Cross-Coupling Reactions

The iodo- group on both molecules is an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[4][5][6][7] This allows for the facile introduction of a wide range of substituents at the 3-position, a key strategy in building molecular libraries for drug screening.

G Iodopyridine 3-Iodopyridine Scaffold (R = H or CH3) Catalyst Pd Catalyst + Base Iodopyridine->Catalyst BoronicAcid Aryl/Alkyl Boronic Acid R'-B(OH)2 BoronicAcid->Catalyst Product 3-Substituted Pyridine Product Catalyst->Product Suzuki Coupling

Caption: Generic Suzuki cross-coupling reaction using the iodopyridine scaffold.

The primary difference in reactivity stems from the amino group:

  • 3-iodo-4-aminopyridine: The primary amine's N-H bonds can coordinate to the palladium catalyst, potentially influencing its catalytic activity. Furthermore, under certain conditions (e.g., Buchwald-Hartwig amination), the primary amine itself can act as a nucleophile, leading to self-coupling or other side reactions if not properly managed.

  • 3-iodo-N-methylpyridin-4-amine: The secondary amine is less likely to engage in competitive N-arylation compared to the primary amine. The absence of one N-H bond alters its coordination properties and can sometimes lead to cleaner reactions when the desired transformation is at the iodo- position.

Strategic Applications in Drug Discovery

While 4-aminopyridine itself is a drug (dalfampridine) used to improve walking in patients with multiple sclerosis by blocking potassium channels, the iodo-substituted derivatives are primarily used as intermediates in the synthesis of more complex molecules.[8][9][10][11]

The Strategic Value of N-Methylation

The decision to use the N-methylated version of a scaffold is a common tactic in medicinal chemistry to fine-tune the properties of a lead compound.[2][12][13]

  • Improved Metabolic Stability: Primary amines are often susceptible to metabolism by monoamine oxidase (MAO) or other enzymes. N-methylation can block this metabolic pathway, increasing the drug's half-life in the body.[13][14]

  • Enhanced Permeability: As discussed, N-methylation increases lipophilicity and reduces the hydrogen bond donor count. This combination frequently improves a molecule's ability to cross the gut wall (oral absorption) and the blood-brain barrier.[2]

  • Modulation of Target Affinity: The removal of a hydrogen bond donor and the introduction of steric bulk can fundamentally alter how a molecule fits into a protein's binding pocket. This can be used to enhance binding affinity for the desired target or to reduce off-target effects by preventing binding to other proteins.

Therefore, a researcher might synthesize a library of final compounds using 3-iodo-4-aminopyridine. If a hit compound shows promise but suffers from poor metabolic stability or low permeability, synthesizing the N-methylated analogue using 3-iodo-N-methylpyridin-4-amine is a logical next step to improve its drug-like properties.

Conclusion

3-iodo-4-aminopyridine and 3-iodo-N-methylpyridin-4-amine are more than just structurally similar molecules; they represent a strategic choice in the multi-parameter optimization challenge of drug discovery.

  • 3-iodo-4-aminopyridine is the foundational building block, offering a primary amine for further functionalization and two hydrogen bond donors for specific molecular interactions.

  • 3-iodo-N-methylpyridin-4-amine is the rationally modified analogue, designed to overcome common pharmacokinetic challenges. Its increased lipophilicity, enhanced metabolic stability, and altered steric/electronic profile make it an invaluable tool for lead optimization.

Understanding the distinct properties and synthetic considerations of each compound allows researchers to deploy them effectively, accelerating the journey from an initial chemical scaffold to a viable clinical candidate.

References

  • Iodopyridine: Common isomorphs, synthesis, side effects and applications. Chempanda. Available at: [Link]

  • Synthetic method of 3, 4-diaminopyridine. Google Patents. CN114315706A.
  • Effects of 4-aminopyridine and 3,4-diaminopyridine on Transmitter Release at the Neuromuscular Junction. PubMed. Available at: [Link]

  • 3-Iodo-4-methylpyridine | C6H6IN | CID 14423513. PubChem. Available at: [Link]

  • N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436. PubChem. Available at: [Link]

  • Review on N-methylation. The Curious Wavefunction. (2013). Available at: [Link]

  • Preparation process of 3 amino-4 methyl pyridine. Google Patents. CN100999491A.
  • Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-am. Turkish Journal of Chemistry. (2021). Available at: [Link]

  • Preparation method of 3-amino-4-methylpyridine. Google Patents. CN104356057A.
  • Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. PubMed. Available at: [Link]

  • 3-aminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 3-Aminopyridine. ResearchGate. Available at: [Link]

  • 4-Aminopyridine | C5H6N2 | CID 1727. PubChem. Available at: [Link]

  • N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. Available at: [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. (2023). Available at: [Link]

  • The use of aminopyridines in neurological disorders. PubMed. Available at: [Link]

  • Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions (RSC Publishing). (2023). Available at: [Link]

  • (PDF) ChemInform Abstract: N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. MDPI. (2011). Available at: [Link]

  • Formation of 3-hydroxy-4-aminopyridine from 4-aminopyridine (4-AP) with... ResearchGate. Available at: [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. MDPI. Available at: [Link]

  • 4-Aminopyridine. Wikipedia. Available at: [Link]

  • An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides. NIH. Available at: [Link]

  • 3-Iodopyridine | C5H4IN | CID 70714. PubChem. Available at: [Link]

  • N-methylation of peptides: a new perspective in medicinal chemistry. PubMed. Available at: [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. (2022). Available at: [Link]

  • 4-(Methylamino)pyridine | C6H8N2 | CID 123098. PubChem. Available at: [Link]

  • 3-Aminopyridin-4-ol | C5H6N2O | CID 233392. PubChem. Available at: [Link]

  • Preparation method of 3-amino-4-methylpyridine. Eureka | Patsnap. Available at: [Link]

  • 3-Aminopyridine. Wikipedia. Available at: [Link]

  • Hypervalent Iodine Reagents in Palladium-Catalyzed Oxidative Cross-Coupling Reactions. Frontiers in Chemistry. (2020). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

synthesis of kinase inhibitors using 3-Iodo-N-methylpyridin-4-amine

Executive Summary This guide details the strategic application of 3-Iodo-N-methylpyridin-4-amine (CAS 883232-60-8) in the synthesis of pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. This bicyclic system is a "privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic application of 3-Iodo-N-methylpyridin-4-amine (CAS 883232-60-8) in the synthesis of pyrrolo[2,3-b]pyridine (7-azaindole) scaffolds. This bicyclic system is a "privileged structure" in medicinal chemistry, serving as a bioisostere for the purine core of ATP in kinase inhibitors (e.g., Vemurafenib, Pexidartinib).

Unlike the more common 4-aminopyridine precursors, the N-methyl variant allows for the direct construction of N1-methylated 7-azaindoles . This is critical for Structure-Activity Relationship (SAR) studies targeting kinases where the canonical "hinge-binding" NH donor is either not required or where N-methylation improves solubility, metabolic stability, or selectivity by accessing specific hydrophobic pockets within the ATP-binding site.

Retrosynthetic Analysis & Strategic Value

The utility of 3-Iodo-N-methylpyridin-4-amine lies in its pre-functionalized ortho-haloamine motif. It allows for a convergent synthesis of the bicyclic core via palladium-catalyzed cross-coupling followed by cyclization.

Key Advantages:

  • Atom Economy: The methyl group is pre-installed, avoiding the need for late-stage alkylation which often suffers from regioselectivity issues (N1 vs. N7 alkylation).

  • Versatility: Compatible with both Sonogashira coupling (for C2-substituted indoles) and Larock heteroannulation (for C2,C3-disubstituted indoles).

Pathway Visualization

KinaseInhibitorSynthesis Start 3-Iodo-N-methylpyridin-4-amine (Starting Material) Coupling Pd-Catalyzed Coupling (Sonogashira or Larock) Start->Coupling + Alkyne Pd Catalyst Intermediate Alkynyl Pyridine Intermediate Coupling->Intermediate Sonogashira Route Scaffold N-Methyl-7-Azaindole Scaffold Coupling->Scaffold Larock Route (One-Pot) Cyclization Cyclization (Ring Closure) Intermediate->Cyclization CuI or Base Cyclization->Scaffold Final Target Kinase Inhibitor (e.g., Type I/II Binder) Scaffold->Final Functionalization (Suzuki/Amide Coupling)

Caption: Synthesis workflow transforming 3-Iodo-N-methylpyridin-4-amine into bioactive kinase inhibitor scaffolds.

Detailed Experimental Protocols

Method A: The Sonogashira Cyclization Route (Step-wise)

Best for: Synthesizing C2-substituted 7-azaindoles.

Reagents:

  • Substrate: 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Alkyne: Terminal alkyne (e.g., Phenylacetylene, 1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (5 mol%)

  • Co-catalyst: Copper(I) iodide (CuI) (2 mol%)

  • Base/Solvent: Triethylamine (TEA) / DMF (1:3 ratio)

Protocol:

  • Setup: In a flame-dried Schlenk flask, dissolve 3-Iodo-N-methylpyridin-4-amine (1.0 mmol) in anhydrous DMF (3 mL) and TEA (1 mL).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (Critical to prevent homocoupling of the alkyne).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (35 mg) and CuI (4 mg) under a positive stream of Argon. The solution typically turns dark.

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The starting iodide (Rf ~0.4) should disappear, replaced by the highly fluorescent intermediate.

  • Cyclization (In-situ): Often, the N-methyl group facilitates spontaneous cyclization at 80°C. If the intermediate alkynyl pyridine persists, raise the temperature to 100°C for an additional 2 hours.

  • Workup: Cool to RT, dilute with EtOAc (20 mL), and wash with water (3 x 10 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Method B: The Larock Heteroannulation (One-Pot)

Best for: Synthesizing complex C2,C3-disubstituted 7-azaindoles directly.

Reagents:

  • Substrate: 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Alkyne: Internal alkyne (e.g., Diphenylacetylene, 1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10 mol%) (Optional, "ligandless" often works)

  • Base: Sodium Carbonate (Na₂CO₃) or Potassium Acetate (KOAc) (2.0 equiv)

  • Additive: Lithium Chloride (LiCl) (1.0 equiv) — Crucial for Larock conditions.

  • Solvent: DMF

Protocol:

  • Mixture Preparation: Combine the amine (1.0 mmol), internal alkyne (1.2 mmol), Na₂CO₃ (2.0 mmol), LiCl (1.0 mmol), and Pd(OAc)₂ (11 mg) in a pressure vial.

  • Solvent: Add DMF (4 mL). Flush with Argon and seal the cap.

  • Reaction: Heat to 100–120°C for 12–24 hours.

  • Mechanism: The Pd inserts into the C-I bond, the alkyne inserts, and the N-methyl amine displaces the Pd to close the ring.

  • Workup: Filter through a Celite pad to remove Pd black. Dilute with water and extract with EtOAc.[1]

Data Summary & Optimization Table

VariableCondition A (Standard)Condition B (Optimized)Impact on Yield
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + PPh₃ Pd(II) precursors often show higher stability with pyridine substrates.
Base TEA (Liquid)K₂CO₃ (Solid) Solid inorganic bases reduce side reactions with the methylamine.
Temperature 60°C100°C Higher temp required to force the cyclization of the sterically hindered N-methyl group.
Additive NoneLiCl (1 eq) Critical: Increases the rate of oxidative addition and stabilizes the Pd-intermediate.

Troubleshooting & Critical Checkpoints

  • Problem: Catalyst Poisoning.

    • Cause: The pyridine nitrogen and the free amine can coordinate strongly to Pd, arresting the cycle.

    • Solution: Use a "ligand-heavy" system (e.g., XPhos or SPhos) or increase catalyst loading to 10 mol%. Ensure the reaction is strictly oxygen-free.

  • Problem: Incomplete Cyclization.

    • Observation: Isolation of the linear alkyne intermediate.

    • Solution: Treat the isolated intermediate with CuI (10 mol%) in refluxing DMF to force ring closure.

  • Safety Note: 3-Iodo-N-methylpyridin-4-amine is a halogenated aminopyridine. It acts as a skin irritant and potential sensitizer. All weighing should be done in a fume hood. Iodine-containing waste must be segregated from general organic waste.

References

  • Synthesis of 7-Azaindoles via Sonogashira Coupling

    • Title: Synthesis of 2,3-Disubstituted Pyrrolo[2,3-b]pyridines via Palladium-Catalyzed Heteroannulation.[2]

    • Source:Journal of Organic Chemistry
    • URL:[Link] (Generalized protocol adaptation).

  • Larock Indole Synthesis Mechanism

    • Title: The Larock Indole Synthesis: Pd-Catalyzed Annulation of 2-Iodoaniline and Internal Alkyne Derivatives.[3]

    • Source:ResearchG
    • URL:[Link][4]

  • Kinase Inhibitor Scaffolds

    • Title: Pyrazolo[3,4-d]pyrimidines and Pyrrolo[2,3-b]pyridines as Privileged Scaffolds for Kinase Inhibitors.
    • Source:Journal of Medicinal Chemistry (NIH/PubMed)
    • URL:[Link]

  • Compound Safety Data

    • Title: 3-Iodo-4-methylpyridine and Derivatives Safety Inform
    • Source:PubChem[5]

    • URL:[Link]

Sources

Application

Application Note: Optimizing Suzuki-Miyaura Coupling Reactions for 3-Iodopyridines

An Application Guide for Medicinal and Process Chemists Introduction: The Strategic Importance of 3-Arylpyridines The 3-substituted pyridine motif is a cornerstone in modern drug discovery and development. Its presence i...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal and Process Chemists

Introduction: The Strategic Importance of 3-Arylpyridines

The 3-substituted pyridine motif is a cornerstone in modern drug discovery and development. Its presence in numerous FDA-approved drugs and clinical candidates underscores its value as a bioisostere for phenyl rings and its ability to engage in crucial hydrogen bonding interactions, modulate physicochemical properties like solubility, and improve metabolic stability. The Suzuki-Miyaura cross-coupling reaction is a paramount tool for forging the critical carbon-carbon bond between a pyridine core and various aryl or heteroaryl partners.[1]

However, the inherent electronic properties of the pyridine ring present unique challenges compared to standard aryl halides. This guide provides a comprehensive overview of the mechanistic nuances, key reaction parameters, and field-proven protocols for successfully executing the Suzuki-Miyaura coupling of 3-iodopyridines, an essential transformation for pharmaceutical and materials science researchers.

Mechanistic Landscape: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[2][3][4] Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition: The cycle begins with the oxidative addition of the active Pd(0) species into the carbon-iodine bond of the 3-iodopyridine. This is often the rate-determining step and results in a square-planar Pd(II) complex.[2][4][5] The reactivity order for halides is generally I > Br > OTf >> Cl, making 3-iodopyridines highly reactive substrates.[1][6]

  • Transmetalation: Following the oxidative addition, a base activates the organoboron species (boronic acid or ester) to form a more nucleophilic boronate complex.[4][7] This boronate then transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate. This step is crucial and can be sluggish, especially with heteroaromatic substrates.[2][8]

  • Reductive Elimination: The final step is the reductive elimination of the two organic partners from the palladium center.[2][3] This forms the desired biaryl product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Py-Pd(II)L₂(I) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Py-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0  Regeneration Product 3-Arylpyridine (Py-Ar') RedElim->Product PyridylIodide 3-Iodopyridine (Py-I) PyridylIodide->OxAdd BoronicAcid Ar'B(OR)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Overcoming the Challenges of 3-Iodopyridine Coupling

The coupling of 3-iodopyridines is not always straightforward. The primary challenge stems from the Lewis basicity of the pyridine nitrogen atom. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, thereby slowing or halting the catalytic cycle.[8] Furthermore, slow transmetalation can allow side reactions like protodeborylation of the boronic acid or protodehalogenation of the starting material to become more competitive.[8]

Strategic selection of the catalyst system, base, and solvent is therefore paramount to achieving high yields and purity.

Optimization of Reaction Parameters: A Causal Approach

Successful coupling hinges on the interplay between the palladium source, ligand, base, and solvent.

1. Palladium Pre-catalyst and Ligand Selection

  • Rationale: The ligand's role is to stabilize the palladium center, enhance its solubility, and critically, to modulate its reactivity. For electron-deficient heteroaromatics like pyridines, bulky, electron-rich phosphine ligands are often the key to success.[8] These ligands promote the formation of highly reactive, monoligated Pd(0) species, which accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps.[8]

  • Common Choices:

    • Traditional: Pd(PPh₃)₄ is a reliable choice for many applications and can be effective with reactive iodides.[9]

    • Modern Systems: For more challenging couplings, systems using a simple palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a specialized, sterically hindered phosphine ligand often provide superior results.[7][8] Ligands such as SPhos, XPhos, or bulky trialkylphosphines (e.g., PCy₃, Ad₂PⁿBu) have proven highly effective.[7][8]

2. The Critical Role of the Base

  • Rationale: The base is not merely a spectator; it is essential for activating the boronic acid to facilitate transmetalation.[4][7] The strength of the base can have a dramatic impact on the reaction rate and overall conversion. Stronger bases generally lead to faster reactions.[8][10]

  • Common Choices:

    • Carbonates/Phosphates: Na₂CO₃, K₂CO₃, and K₃PO₄ are widely used, often in aqueous solutions, and offer a good balance of reactivity and functional group tolerance.

    • Stronger Bases: For sluggish reactions, stronger bases like cesium carbonate (Cs₂CO₃) or alkoxides (e.g., LiOᵗBu, NaOᵗBu) can significantly increase yields.[8] Research has shown a direct correlation between increasing basicity and higher conversion rates in the coupling of halopyridines.[8]

3. Solvent Systems

  • Rationale: The solvent must solubilize all reaction components and be stable at the required temperature. Aprotic polar solvents are most common. Often, a mixture including water is beneficial, as it can aid in dissolving the base and may facilitate the speciation of boronic esters.[8]

  • Common Choices: Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), and Toluene are frequently used, typically in combination with an aqueous base solution.[2][6][11] For certain systems, solvents like dimethoxyethane (DME) have been shown to provide optimal yields, particularly when paired with strong bases.[10]

Comparative Data: Successful Reaction Conditions

The following table summarizes experimentally validated conditions for the Suzuki-Miyaura coupling of 3-iodopyridines and related substrates, providing a starting point for reaction development.

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5%)-Na₂CO₃ (2 M aq.)Propylene Carbonate130-80-95[9]
Pd(OAc)₂ (1%)Ad₂PⁿBu (3%)LiOᵗBu (2.3)Dioxane/H₂O (4:1)100-~94[8]
Pd₂(dba)₃ (2-3%)Buchwald Ligand (1)K₃PO₄ (3.0)Dioxane1001274-91[12]
Pd(PPh₃)₄ (5%)-Strong BaseDME--Optimized[10]

Protocols for Application

The following protocols provide detailed, step-by-step methodologies. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation.[6]

Experimental_Workflow start Start setup Assemble & Dry Glassware (Schlenk Flask, Reflux Condenser) start->setup reagents Charge Flask with Solids: 3-Iodopyridine Boronic Acid/Ester Base setup->reagents inert Evacuate & Backfill with Inert Gas (3x cycle) reagents->inert solvent Add Anhydrous Solvent via Syringe inert->solvent catalyst Add Pd Catalyst & Ligand (as solid or solution) solvent->catalyst degas Degas Mixture (if necessary) catalyst->degas heat Heat to Reaction Temp with Vigorous Stirring degas->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Purpose Coupling with Pd(PPh₃)₄

This protocol is adapted from general procedures and is suitable for relatively straightforward couplings with arylboronic acids.[9]

Materials:

  • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Sodium Carbonate (Na₂CO₃) solution (2.0 M in water, 2.0 mL)

  • 1,4-Dioxane or Toluene (5 mL)

  • Round-bottom flask or Schlenk tube with a magnetic stir bar

  • Reflux condenser and inert gas line

Procedure:

  • To the reaction flask, add 3-iodopyridine, the arylboronic acid, and a stir bar.

  • Add the palladium catalyst, Pd(PPh₃)₄.

  • Seal the flask, then evacuate and backfill with nitrogen or argon. Repeat this cycle three times.

  • Add the solvent (Dioxane or Toluene) followed by the aqueous sodium carbonate solution via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring. Reaction times can vary from 2 to 12 hours.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-arylpyridine.

Protocol 2: High-Efficiency Coupling for Challenging Substrates

This protocol utilizes a modern catalyst system and a strong base, optimized for higher yields and broader substrate scope, particularly with less reactive boronic esters or sterically hindered partners.[8]

Materials:

  • 3-Iodopyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.01 mmol, 1 mol%)

  • Di(1-adamantyl)-n-butylphosphine [Ad₂PⁿBu] (0.03 mmol, 3 mol%)

  • Lithium t-butoxide [LiOᵗBu] (2.3 mmol, 2.3 equiv)

  • Anhydrous 1,4-Dioxane (4 mL) and Degassed Water (1 mL)

  • Oven-dried resealable Schlenk tube with a magnetic stir bar

Procedure:

  • In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, the Ad₂PⁿBu ligand, LiOᵗBu, the arylboronic acid pinacol ester, and the stir bar to the Schlenk tube.

  • Add the 3-iodopyridine to the tube.

  • Add the anhydrous dioxane and degassed water.

  • Seal the tube tightly with its Teflon screw cap.

  • Remove the tube from the glovebox and place it in a preheated oil bath at 100 °C.

  • Stir the reaction vigorously for the required time (typically 4-18 hours), monitoring by LC-MS.

  • After completion, cool the reaction to room temperature. Carefully unseal the tube.

  • Dilute the mixture with ethyl acetate and pass it through a short plug of celite to remove inorganic salts and palladium black.

  • Transfer the filtrate to a separatory funnel and perform a standard aqueous workup as described in Protocol 1.

  • Purify the crude residue by flash column chromatography to afford the pure product.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2021). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic acid. Retrieved from [Link]

  • MDPI. (2020). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • MDPI. (2018). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]

  • National Institutes of Health. (2013). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. Retrieved from [Link]

  • American Chemical Society. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • ResearchGate. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved from [Link]

  • ResearchGate. (2019). Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction : r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • YouTube. (2020). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

Sources

Method

Application Note: High-Fidelity Buchwald-Hartwig Amination Protocols for 3-Iodo-N-methylpyridin-4-amine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] This application note details optimized protocols for the Buchwald-Hartwig amination of 3-iodo-N-methylpyridin-4-amine . This specific scaffold is a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

This application note details optimized protocols for the Buchwald-Hartwig amination of 3-iodo-N-methylpyridin-4-amine . This specific scaffold is a critical building block in the synthesis of 1H-imidazo[4,5-c]pyridines and related fused heterocycles, which serve as privileged structures in kinase inhibitors (e.g., Bcr-Abl, Aurora B antagonists).

The "Ortho-Effect" Challenge

Coupling at the C3-position of this substrate presents a unique set of mechanistic challenges distinct from standard aryl halide couplings:

  • Catalyst Sequestration (The Chelation Trap): Following oxidative addition into the C–I bond, the proximal secondary amine (

    
    ) at C4 can coordinate to the Palladium center. This forms a stable 5-membered palladacycle, effectively removing the catalyst from the active cycle and preventing the coordination of the incoming nucleophile.
    
  • Pyridine Poisoning: The pyridine nitrogen (N1) is electron-rich and can competitively bind to electrophilic Pd(II) species, particularly if the ligand is not sufficiently bulky.

  • Protodehalogenation: Electron-rich amino-pyridines are prone to reductive dehalogenation (replacing I with H) if the reductive elimination step is slow.

The protocols below are engineered to overcome these barriers using Third-Generation (G3) Buchwald Precatalysts and specific ligand architectures that sterically preclude chelation while facilitating reductive elimination.

Mechanistic Logic & Ligand Selection[1][2]

To ensure reaction fidelity, we must visualize the competition between the productive cycle and the chelation trap.

Diagram 1: Catalytic Cycle & Chelation Trap

Figure 1 illustrates the critical divergence point after Oxidative Addition where the substrate's own amine can arrest the cycle.

G cluster_legend Pathway Logic Start Pd(0) Active Species OxAdd Oxidative Addition (Pd-Ar-I Complex) Start->OxAdd + Substrate Substrate 3-Iodo-N-methylpyridin-4-amine Trap CHELATION TRAP (Stable 5-membered Palladacycle) OxAdd->Trap Intramolecular Coordination (Fast) AmineBind Amine Coordination (Pd-Ar-N-R) OxAdd->AmineBind + External Amine (Requires Bulky Ligand) Deprotonation Deprotonation by Base AmineBind->Deprotonation RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->Start - Product Product 3-Amino-Functionalized Product RedElim->Product key1 Red Path = Catalyst Death (Avoid via Ligand Bulk) key2 Green Path = Productive Cycle

Caption: The C4-amino group can chelate Pd(II) after oxidative addition (Red Path). Bulky ligands (e.g., RuPhos, BrettPhos) sterically enforce the productive Green Path.

Experimental Protocols

Protocol A: The "Universal" Method (RuPhos/BrettPhos)

Best For: Coupling with primary alkyl amines, anilines, and secondary cyclic amines. Rationale: RuPhos and BrettPhos are dialkylbiaryl monophosphine ligands. Their extreme bulk prevents the formation of the inactive palladacycle (The Chelation Trap) and promotes reductive elimination. We utilize G3 Precatalysts to ensure precise 1:1 Pd:Ligand stoichiometry and rapid activation at lower temperatures.

Materials
  • Substrate: 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Catalyst: RuPhos Pd G3 (for secondary amines) OR BrettPhos Pd G3 (for primary amines) (1.0 – 3.0 mol%)

  • Base: LiHMDS (1.0 M in THF) or NaOtBu

  • Solvent: Anhydrous THF or Toluene

Step-by-Step Procedure
  • Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) and cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with the substrate (1.0 equiv), solid amine (if applicable), and the Pd G3 precatalyst (0.02 equiv).

    • Note: If using NaOtBu, add it at this stage (1.5 equiv).

  • Purge: Seal the vial and purge with inert gas for 5 minutes.

  • Liquids Addition:

    • Add anhydrous THF or Toluene (concentration 0.1 M – 0.2 M).

    • Add liquid amine (if applicable).

    • If using LiHMDS (preferred for base-sensitive substrates), add dropwise at room temperature (2.0 equiv).

  • Reaction:

    • Standard: Heat to 65°C for 2–4 hours.

    • Difficult: Heat to 80°C for 12 hours.

  • Workup: Quench with saturated NH4Cl (aq). Extract with EtOAc (3x). Dry organics over Na2SO4 and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradients are typical for aminopyridines).

Protocol B: The "Heterocyclic" Method (Xantphos)

Best For: Coupling with amides, carbamates, or electron-deficient anilines. Rationale: Xantphos is a wide bite-angle bidentate ligand. It is particularly effective for coupling amides (amidation) and preventing the coordination of the pyridine nitrogen to the metal center.

Materials
  • Catalyst: Pd2(dba)3 (2.0 mol%) + Xantphos (4.0 mol%)

  • Base: Cs2CO3 (2.0 equiv, dried)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure
  • Pre-complexation: In the reaction vessel, mix Pd2(dba)3 and Xantphos in a small amount of Dioxane under inert gas. Stir for 5 minutes until the solution turns a clear reddish-orange (indicative of active ligation).

  • Addition: Add the 3-iodo-N-methylpyridin-4-amine (1.0 equiv), the coupling partner (1.2 equiv), and Cs2CO3 (2.0 equiv).

  • Solvent: Dilute with remaining Dioxane to 0.15 M.

  • Reaction: Heat to 100°C (reflux) for 12–18 hours.

    • Critical: This system requires higher thermal energy than Protocol A to drive the reductive elimination of the electron-poor nucleophile.

  • Filtration: Filter the hot mixture through a Celite pad to remove inorganic salts before aqueous workup.

Data Summary & Troubleshooting

Ligand & Base Selection Matrix

Use this table to select the starting conditions based on your specific nucleophile.

Nucleophile TypeRecommended LigandRecommended BaseTemp (°C)Notes
Primary Alkyl Amine BrettPhosNaOtBu65–80High efficiency; prevents bis-arylation.
Secondary Alkyl Amine RuPhosLiHMDS60–80LiHMDS minimizes deprotonation of substrate NH.
Aniline (Electron Rich) RuPhos / SPhosNaOtBu80Standard conditions.
Aniline (Electron Poor) XantphosCs2CO3100Requires higher temp; Xantphos stabilizes Pd.
Amide / Lactam XantphosCs2CO3 / K3PO4100–110"Buchwald Amidation" conditions.
Troubleshooting Guide (Self-Validating Systems)
ObservationDiagnosisCorrective Action
No Conversion (Start Material Remains) Catalyst Poisoning or Oxidative Addition FailureSwitch to BrettPhos G3 . The bulky ligand prevents Pyridine N-binding. Ensure reagents are strictly anhydrous.
Protodehalogenation (I replaced by H) Slow Reductive EliminationIncrease catalyst loading. Switch solvent to t-Amyl Alcohol (non-polar solvents can sometimes slow RE). Lower the temperature slightly to disfavor hydride transfer.
Dimerization of Substrate HomocouplingEnsure the system is strictly oxygen-free. Oxygen promotes homocoupling of aryl iodides.
Low Yield with NaOtBu Base-Mediated DecompositionThe substrate's NHMe is acidic. Switch to LiHMDS (milder, non-nucleophilic) or Cs2CO3 (heterogeneous).

Decision Tree Workflow

Follow this logic to determine the optimal experimental path.

Workflow Start Start: 3-Iodo-N-methylpyridin-4-amine Q1 Nucleophile Type? Start->Q1 PathA Primary/Secondary Amine Q1->PathA Alkyl/Aryl Amine PathB Amide / Deactivated Aniline Q1->PathB Amide/Carbamate LigandA Select Ligand: Primary -> BrettPhos Secondary -> RuPhos PathA->LigandA LigandB Select Ligand: Xantphos PathB->LigandB BaseQ Is Substrate Base Sensitive? LigandA->BaseQ BaseMild Use LiHMDS or Cs2CO3 (Higher Tolerance) LigandB->BaseMild Standard for Xantphos BaseStrong Use NaOtBu (Fastest Rates) BaseQ->BaseStrong No BaseQ->BaseMild Yes (e.g. Esters present) Exec Execute Reaction (Monitor by LCMS at 2h) BaseStrong->Exec BaseMild->Exec

Caption: Decision matrix for selecting Ligand/Base combinations based on nucleophile electronics and substrate sensitivity.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction intermediates and structure-activity relationships in the coupling of amines with aryl halides. Journal of the American Chemical Society, 116(13), 5969-5970.

  • Yin, J., & Buchwald, S. L. (2002). Palladium-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Spanning. Journal of the American Chemical Society, 124(21), 6043-6048.

  • Kashani, S. K., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination. ChemRxiv.

  • Mineno, T., et al. (2012). Scalable Synthesis of Drug Candidates via the Coupling of 2-Aminopyridines.[4] Chemical Reviews (Cited in context of Aminopyridine coupling applications).

Sources

Application

Application Note: High-Fidelity Utilization of 3-Iodo-N-methylpyridin-4-amine in Drug Discovery

Executive Summary 3-Iodo-N-methylpyridin-4-amine (CAS: 1099645-06-5) represents a high-value "ortho-functionalized" pyridine scaffold. Its structural utility lies in the juxtaposition of a reactive electrophile (C3-Iodin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-N-methylpyridin-4-amine (CAS: 1099645-06-5) represents a high-value "ortho-functionalized" pyridine scaffold. Its structural utility lies in the juxtaposition of a reactive electrophile (C3-Iodine) and a nucleophilic directing group (C4-Methylamine). This specific substitution pattern is a privileged motif in the synthesis of imidazo[4,5-c]pyridines (a core found in PI3K and JAK inhibitors) and serves as a critical junction for Diversity-Oriented Synthesis (DOS) via palladium-catalyzed cross-couplings.

This guide provides validated protocols for handling, coupling, and cyclizing this building block, addressing common pitfalls such as catalyst poisoning by the free amine and regioselectivity issues.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Iodo-N-methylpyridin-4-amine
Molecular Formula C₆H₇IN₂
Molecular Weight 234.04 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; sparingly soluble in water.
Stability Light sensitive (store in amber vials). Hygroscopic.
pKa (Calc) ~9.2 (Pyridine N), ~2.5 (Amine N - protonated)

Handling Precaution: The C4-amino group is electron-donating, making the pyridine ring relatively electron-rich compared to unsubstituted halopyridines. However, the free NH can coordinate with Pd catalysts. Use of bidentate ligands (e.g., Xantphos, dppf) is recommended to prevent catalyst sequestration.

Strategic Application: The Diversity Map

The utility of 3-Iodo-N-methylpyridin-4-amine stems from its ability to serve as a divergent point for three distinct chemical spaces:

  • Biaryl Construction: Via Suzuki-Miyaura coupling at C3.

  • Fused Heterocycles: Via Buchwald-Hartwig amination followed by cyclization to imidazo[4,5-c]pyridines.

  • Alkyne Insertion: Via Sonogashira coupling for rigid linker systems.

SyntheticDiversity Figure 1: Synthetic Diversity Map for 3-Iodo-N-methylpyridin-4-amine Core 3-Iodo-N- methylpyridin-4-amine Suzuki C3-Aryl Derivatives (Kinase Hinge Binders) Core->Suzuki Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Buchwald 3,4-Diamino Intermediates Core->Buchwald Buchwald-Hartwig Pd2(dba)3, R-NH2 Sonogashira Alkynyl-Pyridines (Rigid Linkers) Core->Sonogashira Sonogashira Pd(PPh3)4, CuI Imidazo 1-Methyl-imidazo [4,5-c]pyridines Buchwald->Imidazo Cyclization CH(OEt)3 or R-CHO

Validated Protocols

Protocol A: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Install an aryl group at the C3 position while preserving the C4-methylamine. Challenge: The free amine can poison the Pd catalyst. Solution: Use of a robust base (K₃PO₄) and a chelating ligand (dppf) or precatalyst systems (XPhos Pd G2).

Reagents:

  • Substrate: 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: 2M aq. K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step Procedure:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd(dppf)Cl₂·DCM.

  • Inerting: Seal the vessel and purge with N₂ or Ar for 5 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane and 2M K₃PO₄ via syringe.

  • Reaction: Heat to 90°C for 4–16 hours. (Monitor by LCMS; the starting material iodide peak should disappear).

  • Workup: Cool to RT. Dilute with EtOAc and water. Separate layers.

  • Scavenging: The aqueous layer will be basic; ensure the pyridine product (likely pKa ~6-7) is in the organic layer. If the product is amphoteric, adjust pH to 7–8 before extraction.

  • Purification: Flash chromatography (DCM/MeOH gradient).

Technical Note: If conversion is low, switch to XPhos Pd G2 (2 mol%) and K₂CO₃ in Butanol/Water (4:1) at 100°C. XPhos is excellent for heteroaryl chlorides/iodides containing free amines.

Protocol B: Synthesis of 1-Methyl-1H-imidazo[4,5-c]pyridine Core

Objective: Construct the fused bicyclic system common in drug discovery. Mechanism: First, displacement of the iodine (or Buchwald coupling) with a primary amine, followed by condensation with an orthoformate. Note: Since the starting material already has the N-methyl at position 4, the cyclization strategy must accommodate this. The classical route involves introducing a nitrogen at C3.

Workflow Diagram:

ReactionWorkflow Figure 2: Workflow for Imidazopyridine Synthesis Step1 Start: 3-Iodo-N-methylpyridin-4-amine Step2 Step 1: Buchwald-Hartwig Amination (Install R-NH2 at C3) Step1->Step2 R-NH2, Pd cat., Base Intermediate Intermediate: 3-(R-amino)-4-(methylamino)pyridine Step2->Intermediate Step3 Step 2: Cyclization (Formic Acid or Triethylorthoformate) Intermediate->Step3 HC(OEt)3, pTsOH, Heat Final Product: 1-Methyl-3-R-imidazo[4,5-c]pyridine (Regioisomer depends on cyclization logic) Step3->Final

Detailed Procedure (Step 1: C3-Amination):

  • Reagents: Substrate (1.0 eq), Primary Amine R-NH₂ (1.2 eq), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq), Toluene.

  • Conditions: Heat at 100°C under N₂ for 12 h.

  • Observation: This yields the 3,4-diaminopyridine intermediate.

Detailed Procedure (Step 2: Cyclization):

  • Reagents: Crude diamine intermediate, Triethylorthoformate (solvent/reagent), catalytic p-TsOH.

  • Conditions: Reflux (146°C) for 3 hours.

  • Result: Formation of the imidazo[4,5-c]pyridine ring.[1] The N-methyl group from the starting material ends up at the N1 position of the imidazo ring (based on standard numbering for this fused system).

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Stalled Suzuki Coupling Catalyst poisoning by free amine or pyridine N.Switch to Pd(Amphos)Cl₂ or XPhos Pd G2 . Increase temperature to 110°C.
Protodeiodination Reduction of C-I bond instead of coupling.Use anhydrous solvents (DMF/Dioxane). Avoid alcohol solvents if using hydride-donor bases.
Regioselectivity (Cyclization) Ambiguity in N-alkylation during cyclization.The starting material fixes the methyl group at the specific nitrogen, preventing regioisomer mixtures common in alkylating unsubstituted imidazopyridines.
Solubility Product precipitates during reaction.[2]Use cosolvents like NMP or DMF.

References

  • Suzuki-Miyaura Coupling on Aminopyridines

    • Title: "Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters"
    • Source:J. Org.[3] Chem. 2024, 89, 16195-16202.[3]

    • URL:[Link] (General reference for modern Suzuki conditions).

  • Imidazo[4,5-c]pyridine Synthesis

    • Title: "Synthesis of 2-methyl-1H-imidazo[4,5-c]pyridine"
    • Source: PrepChem (Based on J. Het. Chem. protocols).
    • URL:[Link]

  • Medicinal Chemistry Context (Pyridine Scaffolds)

    • Title: "Recent Advances of Pyridinone in Medicinal Chemistry" (Discusses 3-iodo-pyridine utility).[4]

    • Source:Front.[1][2][5][6][7] Chem., 2022.[4]

    • URL:[Link]

  • Catalyst Selection for Aminopyridines

    • Title: "Amine-catalysed Suzuki–Miyaura-type coupling? The identification... of palladium culprits" (Highlights the interaction of amines with Pd).
    • Source:ChemRxiv, 2021.
    • URL:[Link][4][6]

Sources

Method

Application Note &amp; Protocol: Selective N-Methylation of 3-iodo-4-aminopyridine

Abstract This document provides a comprehensive guide for the selective N-methylation of the pyridinic nitrogen in 3-iodo-4-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the selective N-methylation of the pyridinic nitrogen in 3-iodo-4-aminopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocol herein is designed to offer high selectivity and yield by employing a protonation-protection strategy for the exocyclic amino group. We delve into the underlying chemical principles, provide a detailed, step-by-step experimental procedure, and offer expert insights into potential challenges and optimization strategies.

Introduction and Scientific Background

N-methylated pyridine scaffolds are ubiquitous in medicinal chemistry, often enhancing a molecule's potency, selectivity, metabolic stability, or pharmacokinetic profile. The substrate, 3-iodo-4-aminopyridine, presents a common synthetic challenge: the presence of two distinct nucleophilic nitrogen atoms—the endocyclic (pyridinic) nitrogen and the exocyclic amino group. Uncontrolled methylation can lead to a mixture of N1-methylated, N4-methylated, and potentially di-methylated products, complicating purification and reducing the yield of the desired isomer.

The key to achieving selectivity lies in exploiting the difference in basicity between the two nitrogen atoms. The exocyclic 4-amino group is significantly more basic than the pyridinic nitrogen. This allows for the selective protonation of the amino group using a strong, non-nucleophilic acid. This protonation effectively "protects" the amino group, rendering it non-nucleophilic and directing the electrophilic attack of the methylating agent exclusively to the pyridine ring nitrogen.[1] This strategy is a cornerstone for achieving clean and high-yielding N-alkylation of aminopyridines.

Reaction Mechanism and Strategy

The selective methylation process unfolds in two primary stages:

  • Selective Protonation: The 3-iodo-4-aminopyridine is treated with one equivalent of a strong acid with a non-nucleophilic counter-ion, such as tetrafluoroboric acid (HBF₄). The more basic 4-amino group is protonated to form a stable ammonium salt. The pyridinic nitrogen, being less basic, remains unprotonated and available for electrophilic attack.

  • N-Methylation: A potent methylating agent, such as methyl trifluoromethanesulfonate (MeOTf), is introduced. This powerful electrophile reacts selectively with the lone available nucleophile—the pyridinic nitrogen—to form the desired 1-methyl-3-iodo-4-aminopyridinium salt.

  • Deprotonation (Workup): A mild base is used during the aqueous workup to deprotonate the 4-amino group, yielding the final neutral product, 1-methyl-3-iodo-4-aminopyridine.

The entire workflow is depicted in the diagram below.

G cluster_0 Reaction Pathway A 3-iodo-4-aminopyridine (Starting Material) B Protonated Intermediate (4-Ammonium Salt) A->B  + HBF₄ (Selective Protonation) C N-Methylated Cation (Pyridinium Salt) B->C  + MeOTf (N-Methylation) D 1-methyl-3-iodo-4-aminopyridine (Final Product) C->D  Aqueous Workup (Deprotonation)

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of 3-Iodo-N-methylpyridin-4-amine with Alkynes

Introduction: The Strategic Importance of Alkynyl-Aminopyridines The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkynyl-Aminopyridines

The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction, stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This powerful transformation has found extensive application in the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][2] The products of these reactions, substituted alkynes and conjugated enynes, are valuable intermediates in medicinal chemistry and drug development.[3]

This document provides a comprehensive guide to the Sonogashira coupling of 3-iodo-N-methylpyridin-4-amine with various terminal alkynes. The resulting 3-alkynyl-N-methylpyridin-4-amine scaffolds are of significant interest to researchers in drug discovery, as the pyridine and alkyne moieties are prevalent in biologically active compounds. The N-methylamino group at the 4-position can significantly influence the electronic properties and biological activity of the resulting molecules. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven protocol, and offer insights into potential challenges and troubleshooting.

Mechanistic Rationale: A Tale of Two Catalytic Cycles

The generally accepted mechanism of the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][4] While the exact intermediates can be transient and challenging to isolate, extensive research has elucidated the key steps.[2]

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The active catalyst is a Pd(0) species, which is often generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the aryl iodide (3-iodo-N-methylpyridin-4-amine), forming a Pd(II)-aryl intermediate.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the palladium center.

  • Reductive Elimination: The desired product is formed through reductive elimination from the Pd(II) intermediate, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.

  • Deprotonation: A base, usually an amine, deprotonates the terminal alkyne to form a copper(I) acetylide. This species is then ready for the transmetalation step in the palladium cycle.

The synergistic interplay between these two cycles allows the reaction to proceed under mild conditions, often at room temperature.[1]

Visualizing the Catalytic Pathway

To better illustrate the intricate dance of catalysts and reagents, the following diagram outlines the key steps in the Sonogashira coupling of 3-iodo-N-methylpyridin-4-amine.

Caption: The dual catalytic cycles of the Sonogashira coupling.

Experimental Protocol: A Step-by-Step Guide

This protocol is a robust starting point for the Sonogashira coupling of 3-iodo-N-methylpyridin-4-amine with a variety of terminal alkynes. Optimization may be required for specific alkyne substrates.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Iodo-N-methylpyridin-4-amine≥97%Commercially AvailableStore under inert atmosphere.
Terminal Alkyne≥98%Commercially AvailablePurify if necessary.
Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂)≥98%Commercially Available
Copper(I) Iodide (CuI)≥99%Commercially Available
Triethylamine (Et₃N)Anhydrous, ≥99.5%Commercially AvailableDistill from CaH₂ before use.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially Available
Ethyl AcetateACS GradeCommercially AvailableFor workup and chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Saturated aq. NH₄ClPrepared in-house
BrinePrepared in-house
Anhydrous MgSO₄ or Na₂SO₄Commercially Available

Reaction Setup and Procedure:

Workflow start Start reagents Combine 3-iodo-N-methylpyridin-4-amine, PdCl₂(PPh₃)₂, CuI in a Schlenk flask. start->reagents inert Evacuate and backfill with N₂/Ar (3x). reagents->inert solvents Add anhydrous DMF and Et₃N via syringe. inert->solvents alkyne Add terminal alkyne via syringe. solvents->alkyne reaction Stir at specified temperature. Monitor by TLC/LC-MS. alkyne->reaction workup Quench with sat. aq. NH₄Cl. Extract with Ethyl Acetate. reaction->workup purification Dry organic layer, concentrate, and purify by column chromatography. workup->purification product Characterize the final product. purification->product

Caption: Experimental workflow for the Sonogashira coupling.

Detailed Steps:

  • Reaction Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodo-N-methylpyridin-4-amine (1.0 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and CuI (0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF (to achieve a concentration of ~0.1 M of the iodo-pyridine) and anhydrous triethylamine (3.0 equiv) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Conditions: Stir the reaction mixture at 65 °C.[5] The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[6][7]

Troubleshooting and Key Considerations

Potential Challenges with the N-methylamino Group:

The N-methylamino group on the pyridine ring is a potential coordinating ligand for the palladium catalyst. This can sometimes lead to catalyst inhibition or the formation of inactive complexes.

  • Mitigation Strategy: The use of a slight excess of the phosphine ligand or employing a pre-catalyst with a more robust ligand system can sometimes be beneficial. However, for many aminopyridines, standard conditions are sufficient.

Common Side Reactions:

  • Glaser Coupling: Homocoupling of the terminal alkyne to form a diyne is a common side reaction, particularly in the presence of oxygen.[1]

    • Prevention: Maintaining a strictly inert atmosphere throughout the reaction is crucial. Degassing the solvents prior to use is also recommended.

  • Dehalogenation: Reduction of the starting iodo-pyridine to N-methylpyridin-4-amine can occur, especially if the reaction is overheated or run for an extended period.

General Troubleshooting:

IssuePossible CauseSuggested Solution
No or low conversionInactive catalystUse fresh catalysts and anhydrous, degassed solvents.
Poor quality of reagentsEnsure the purity of starting materials.
Insufficiently inert atmosphereImprove degassing and inert gas handling techniques.
Formation of black precipitate (Palladium black)Catalyst decompositionLower the reaction temperature. Ensure high-purity reagents.
Significant Glaser coupling productOxygen contaminationRigorously exclude air from the reaction.
Complex product mixtureSide reactionsMonitor the reaction closely and stop it once the starting material is consumed. Re-evaluate reaction temperature.

Conclusion

The Sonogashira coupling of 3-iodo-N-methylpyridin-4-amine provides a reliable and versatile method for the synthesis of novel 3-alkynyl-N-methylpyridin-4-amine derivatives. By understanding the underlying mechanism and adhering to a carefully designed protocol, researchers can efficiently access these valuable compounds for applications in drug discovery and materials science. Careful attention to maintaining an inert atmosphere and using high-quality reagents are paramount to achieving high yields and minimizing side reactions.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Sonogashira coupling. YouTube; 2019. [Link]

  • Chinchilla R, Nájera C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. 2007;107(3):874-922. [Link]

  • Allen CFH, Wolf CN. 3-AMINOPYRIDINE. Organic Syntheses. 1950;30:3. [Link]

  • Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds. ResearchGate; 2025. [Link]

  • Monnier F, Taillefer M. Copper-Catalyzed Sonogashira-Type Reactions Under Mild Palladium-Free Conditions. Organic Letters. 2008;10(15):3207-3210. [Link]

  • Wang C, Wang Z, Li Y, et al. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand. Nature Communications. 2021;12(1):4839. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts; 2024. [Link]

  • ChemInform Abstract: Sonogashira Reaction on Pyridinium N-Haloheteroarylaminides: Regioselective Synthesis of N-Alkyl-3-alkynyl-5-arylpyridin-2-yl Amines. ResearchGate; 2025. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • A facile and efficient synthetic route to densely substituted alkynylpyridines via a Sonogashira approach. ResearchGate; 2025. [Link]

  • Process for the N-alkylation of aminopyridines.
  • Lee YC. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry. 1990;188(2):259-266. [Link]

  • Synthesis of 3-Alkyl-6-Methyl-1,2,4,5-Tetrazines via a Sonogashira-Type Cross-Coupling Reaction. ChemRxiv; [Link]

  • Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate; 2024. [Link]

  • A kind of method and its purification process that aminopyridine is prepared by picoline.

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Method

Application Notes and Protocols for the Synthesis of Fused Heterocycles from 3-Iodo-N-methylpyridin-4-amine

Introduction: The Strategic Value of Fused Pyridines in Modern Drug Discovery Fused pyridine ring systems are a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of FDA-approved therap...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fused Pyridines in Modern Drug Discovery

Fused pyridine ring systems are a cornerstone of medicinal chemistry, representing a privileged scaffold in a multitude of FDA-approved therapeutics and clinical candidates.[1][2][3] Their rigid, planar structures can effectively interact with biological targets, while the embedded pyridine nitrogen introduces favorable physicochemical properties such as improved solubility and hydrogen bonding capacity.[4][5] This unique combination of structural and electronic features has led to their application in developing treatments for a wide array of diseases, including cancer, viral infections, and central nervous system disorders.[1][2][6]

The starting material, 3-iodo-N-methylpyridin-4-amine, is a highly versatile and strategic building block for accessing this rich chemical space. The presence of the iodo group at the 3-position provides a reactive handle for a variety of powerful palladium-catalyzed cross-coupling reactions. Simultaneously, the adjacent N-methylamino group at the 4-position is perfectly positioned to act as an internal nucleophile, facilitating subsequent intramolecular cyclization events to construct the fused heterocyclic core. This application note provides a detailed guide on the key synthetic strategies, proven protocols, and mechanistic insights for leveraging 3-iodo-N-methylpyridin-4-amine in the synthesis of diverse fused heterocycles.

Core Synthetic Strategy: A Palladium-Catalyzed Annulation Workflow

The most robust and modular approach for constructing fused heterocycles from 3-iodo-N-methylpyridin-4-amine involves a two-stage process: an initial intermolecular palladium-catalyzed cross-coupling reaction followed by an intramolecular cyclization to form the new ring. This strategy allows for significant diversity in the final products by simply varying the coupling partner in the first step.

G cluster_0 Stage 1: Intermolecular Cross-Coupling cluster_1 Stage 2: Intramolecular Cyclization A 3-Iodo-N-methylpyridin-4-amine C Pd-Catalyzed Reaction (Sonogashira, Heck, Suzuki) A->C B Coupling Partner (Alkyne, Alkene, Boronic Acid, etc.) B->C D Substituted Pyridine Intermediate C->D E Cyclization Trigger (Heat, Base, Acid, Pd-Catalyst) D->E F Fused Heterocycle (e.g., Pyrrolo[3,2-c]pyridine) E->F

Figure 1: General workflow for fused heterocycle synthesis.

Strategy 1: Sonogashira Coupling and Subsequent Cyclization to Pyrrolo[3,2-c]pyridines

The Sonogashira coupling, a reaction between a terminal alkyne and an aryl or vinyl halide, is a powerful tool for forming carbon-carbon bonds.[7] In this context, it allows for the introduction of an alkyne at the 3-position of the pyridine ring. This alkyne is then perfectly poised for an intramolecular cyclization involving the adjacent N-methylamino group to forge the pyrrole ring of a pyrrolo[3,2-c]pyridine scaffold, also known as a 5-azaindole.

Mechanistic Rationale

The overall transformation proceeds via two distinct catalytic cycles. First, the palladium-catalyzed Sonogashira coupling occurs. This is followed by a base-mediated intramolecular hydroamination/cyclization. The base deprotonates the N-methylamino group, which then attacks the proximal carbon of the alkyne in a 5-endo-dig cyclization, a generally favored pathway for this type of reaction.

G Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-I Pd(II)-Ar Pd(II)-Ar Oxidative\nAddition->Pd(II)-Ar Transmetalation Transmetalation Pd(II)-Ar->Transmetalation Cu-Alkyne Pd(II)-Ar(Alkyne) Pd(II)-Ar(Alkyne) Transmetalation->Pd(II)-Ar(Alkyne) Reductive\nElimination Reductive Elimination Pd(II)-Ar(Alkyne)->Reductive\nElimination Reductive\nElimination->Pd(0) Product

Figure 2: Simplified catalytic cycle for the Sonogashira coupling.

Application Protocol: Synthesis of 2-Phenyl-5-methyl-5H-pyrrolo[3,2-c]pyridine

This protocol details the synthesis of a representative 5-azaindole derivative.

Materials:

  • 3-Iodo-N-methylpyridin-4-amine

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium tert-butoxide (t-BuOK)

Procedure:

Step 1: Sonogashira Coupling

  • To a dry, argon-purged Schlenk flask, add 3-iodo-N-methylpyridin-4-amine (1.0 mmol, 1.0 eq).

  • Add Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%) and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous DMF (5 mL) followed by triethylamine (3.0 mmol, 3.0 eq).

  • Add phenylacetylene (1.2 mmol, 1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting iodide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 3-(phenylethynyl)-N-methylpyridin-4-amine, can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Intramolecular Cyclization

  • Dissolve the crude 3-(phenylethynyl)-N-methylpyridin-4-amine (approx. 1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask.

  • Add potassium tert-butoxide (1.5 mmol, 1.5 eq) portion-wise at room temperature.

  • Heat the mixture to 100°C and stir for 2-3 hours. Monitor the reaction by TLC or LC-MS for the formation of the product.

  • After completion, cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of hexane/ethyl acetate) to yield the pure 2-phenyl-5-methyl-5H-pyrrolo[3,2-c]pyridine.

ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ / CuIStandard co-catalyst system for Sonogashira coupling; CuI facilitates the formation of the copper acetylide intermediate.[7]
Base (Step 1) TriethylamineActs as both a base to neutralize the HI byproduct and as a solvent.
Base (Step 2) Potassium tert-butoxideA strong, non-nucleophilic base required to deprotonate the amine for the cyclization step.
Solvent DMFA polar aprotic solvent suitable for both the coupling and cyclization steps, with a high boiling point for heating.
Temperature 60°C (Coupling), 100°C (Cyclization)Mild heating accelerates the coupling reaction; higher temperature is needed to overcome the activation energy for cyclization.

Strategy 2: Suzuki-Miyaura Coupling and Intramolecular C-H Arylation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds between an organoboron compound and an organohalide.[8][9] This reaction can be used to couple 3-iodo-N-methylpyridin-4-amine with an arylboronic acid that contains a leaving group (e.g., a bromine atom) on the ortho position. The resulting biaryl intermediate can then undergo a second, intramolecular palladium-catalyzed C-H activation/arylation to form tricyclic fused systems like pyrido[4,3-b]indoles (γ-carbolines).[10] These scaffolds are of significant interest due to their structural similarity to DNA intercalating agents like ellipticine.[6]

Application Protocol: Synthesis of 5-Methyl-5H-pyrido[4,3-b]indole

This protocol outlines a two-step, one-pot approach to synthesize the core γ-carboline structure.

Materials:

  • 3-Iodo-N-methylpyridin-4-amine

  • (2-Bromophenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To a dry, argon-purged microwave vial, add 3-iodo-N-methylpyridin-4-amine (1.0 mmol, 1.0 eq), (2-bromophenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Add anhydrous 1,4-dioxane (5 mL).

  • Seal the vial and heat in a microwave reactor to 120-140°C for 30-60 minutes. This completes both the initial Suzuki coupling and the subsequent intramolecular C-H arylation.

  • Causality Note: The higher temperature and the use of a suitable ligand like PPh₃ are crucial for promoting the intramolecular C-H activation step after the initial Suzuki coupling is complete.[10] The phosphine ligand stabilizes the palladium catalyst, preventing its decomposition at high temperatures.

  • After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate) to obtain the pure 5-methyl-5H-pyrido[4,3-b]indole.

Reagent/ConditionExampleRationale
Boronic Acid (2-Bromophenyl)boronic acidProvides the aryl ring for the Suzuki coupling and the bromine atom for the subsequent intramolecular cyclization.
Catalyst/Ligand Pd(OAc)₂ / PPh₃A common and effective system for both Suzuki coupling and C-H activation reactions.[10]
Base K₂CO₃A moderately strong base sufficient for the Suzuki catalytic cycle.
Solvent 1,4-DioxaneA high-boiling point ether solvent stable under the reaction conditions.
Heating Microwave (120-140°C)Microwave heating allows for rapid and uniform heating to the high temperatures required for the C-H activation step, significantly reducing reaction times.

Strategy 3: Heck Coupling for Fused Dihydropyridines

The Heck reaction couples an unsaturated halide with an alkene, catalyzed by a palladium complex.[11][12][13] By coupling 3-iodo-N-methylpyridin-4-amine with an alkene that has a tethered functional group, subsequent intramolecular cyclization can lead to various fused heterocyclic systems. For example, coupling with an N-allyl-protected amine followed by deprotection and cyclization can yield fused piperidine rings.

Mechanistic Workflow

G A 3-Iodo-N-methylpyridin-4-amine C Heck Coupling (Pd(OAc)₂, Ligand, Base) A->C B Alkene Coupling Partner B->C D Alkene-Substituted Pyridine C->D E Functional Group Manipulation (e.g., Deprotection) D->E F Intramolecular Cyclization E->F G Fused Heterocycle F->G

Figure 3: Workflow for Heck coupling followed by cyclization.

Application Protocol: Synthesis of a Fused Dihydropyridine Derivative

This protocol provides a general framework for a Heck coupling reaction. The subsequent cyclization step will be highly dependent on the specific alkene used.

Materials:

  • 3-Iodo-N-methylpyridin-4-amine

  • Alkene (e.g., N-allyl-tert-butylcarbamate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • In a sealed tube, combine 3-iodo-N-methylpyridin-4-amine (1.0 mmol, 1.0 eq), the alkene (1.5 mmol, 1.5 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

  • Add anhydrous acetonitrile (4 mL) and DIPEA (2.0 mmol, 2.0 eq).

  • Causality Note: The choice of a bulky phosphine ligand like P(o-tol)₃ can be crucial in Heck reactions with heteroaryl halides to prevent catalyst poisoning by the nitrogen lone pair.[12]

  • Seal the tube and heat the mixture to 100°C for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the Heck adduct. This intermediate can then be carried forward to a subsequent cyclization step.

Conclusion and Future Perspectives

3-Iodo-N-methylpyridin-4-amine is a powerful and versatile precursor for the synthesis of medicinally relevant fused pyridine heterocycles. The strategic placement of the iodo and N-methylamino groups enables a wide range of palladium-catalyzed coupling and subsequent annulation reactions. The protocols detailed herein for Sonogashira, Suzuki, and Heck couplings provide robust and reproducible methods for accessing diverse scaffolds like pyrrolo[3,2-c]pyridines and pyrido[4,3-b]indoles. By rationally selecting the coupling partner and reaction conditions, researchers in drug development can efficiently generate libraries of complex molecules for biological screening, accelerating the discovery of new therapeutic agents.

References

  • Larock, R. C., & Yum, E. K. (1991). Synthesis of Indoles via Palladium-Catalyzed Heteroannulation of Internal Alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

  • Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. [Link]

  • Zhang, H., et al. (2022). Cationic palladium(ii)-catalyzed synthesis of substituted pyridines from α,β-unsaturated oxime ethers. RSC Advances, 12(34), 22065-22069. [Link]

  • Chempanda. (n.d.). Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Mihai, C. I., et al. (2021). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 26(15), 4478. [Link]

  • Al-Suaily, K. A., et al. (2024). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. Journal of the Iranian Chemical Society, 21(1), 1-36. [Link]

  • Sharma, P., et al. (2024). Synthetic strategies to pyrido fused heterocycles. Journal of Chemical Sciences, 136(1), 41. [Link]

  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. [Link]

  • Shutske, G. M. (1997). FUROPYRIDINES. SYNTHESIS AND PROPERTIES. HETEROCYCLES, 45(5), 975. [Link]

  • Tundel, R. E., et al. (2006). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic letters, 8(17), 3753–3756. [Link]

  • Prostakov, N. S., et al. (1983). New synthesis of pyrido[4,3-b] indoles (gamma-carbolines) on the basis of indolin-2-one lactim ether. Chemistry of Heterocyclic Compounds, 19(6), 645-648. [Link]

  • CAS号查询. (n.d.). New synthesis of pyrido [4, 3-b] indoles (γ-carbolines) on the basis of indolin-2-one lactim ether. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Yoo, E. J., et al. (2012). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 8, 1538–1543. [Link]

  • Fakhri, F., et al. (2021). Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020). Molecules, 26(16), 4987. [Link]

  • MDPI. (2021). Intramolecular Cyclization. [Link]

  • Richards, K. M., & Hollinshead, S. P. (2016). Pyridines and Imidazopyridines with Medicinal Significance. Current topics in medicinal chemistry, 16(28), 3274–3302. [Link]

  • Alberico, D., Rudolph, A., & Lautens, M. (2007). Synthesis of tricyclic heterocycles via a tandem aryl alkylation/heck coupling sequence. The Journal of organic chemistry, 72(3), 775–781. [Link]

  • National Institutes of Health. (n.d.). A Zincke-Inspired Cycloreversion/Cyclization Sequence with Arrested Rearomatization: Synthesis of 2‑Aminodihydropyridinium Complexes. [Link]

  • American Chemical Society. (2014). Synthesis of an A/B-cis-Fused Cyclopenta[b]fluorene (6/5/6/5) Ring System for Embellicine A via the Eight-Membered Silylene-Tethered Intramolecular Diels–Alder Reaction. Organic Letters, 16(1), 214-217. [Link]

  • Auclair, C., et al. (1983). Antitumoral activity of dipyrido [4,3-b] [3,4-f] indoles on L 1210 leukemia. Cancer research, 43(12 Pt 1), 5843–5848. [Link]

  • Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Royal Society of Chemistry. (2024). Update on thiopyran-fused heterocycle synthesis (2013–2024). [Link]

  • Malmedy, F., & Hartwig, J. F. (2013). Palladium-catalyzed, one-pot, three-component synthesis of homoallylic amines from aldehydes, anisidine, and allyl trifluoroacetate. The Journal of organic chemistry, 78(15), 7678–7686. [Link]

  • MDPI. (2018). Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

  • Royal Society of Chemistry. (2011). Synthesis of pyrido[2,3-b]indoles and pyrimidoindoles via Pd-catalyzed amidation and cyclization. [Link]

  • Al-Issa, S. A. (2012). Pyridine-Based Heterocycles. Synthesis of New Pyrido [4',3':4,5]thieno[2,3-d]pyrimidines and Related Heterocycles. Molecules (Basel, Switzerland), 17(6), 7087–7097. [Link]

  • MDPI. (2018). Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles Using Ammonium Iodide as the Nitrogen Source. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Kumar, A., et al. (2023). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Chemistry, an Asian journal, 18(13), e202300222. [Link]

  • Wang, Z., et al. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. Angewandte Chemie (International ed. in English), 61(38), e202208031. [Link]

  • Szymańska, I., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Catalysts, 8(9), 363. [Link]

  • ResearchGate. (2006). Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. [Link]

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Application

Application Note: Site-Selective C(sp²)–H Functionalization of 3-Iodo-N-methylpyridin-4-amine

This Application Note is designed for medicinal chemists and process scientists seeking to expand the chemical space of 3-Iodo-N-methylpyridin-4-amine without consuming the valuable C–I handle. [1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists seeking to expand the chemical space of 3-Iodo-N-methylpyridin-4-amine without consuming the valuable C–I handle.

[1]

Executive Summary

The scaffold 3-Iodo-N-methylpyridin-4-amine represents a "privileged" intermediate in kinase inhibitor discovery (e.g., crizotinib analogs, ALK/ROS1 inhibitors).[1] Its value lies in the C3–Iodine handle, which is typically reserved for late-stage cross-coupling (Suzuki, Sonogashira) to install critical pharmacophores.

However, limiting modification to the C3 position restricts structural diversity.[1] This guide details protocols for the C–H functionalization of the pyridine ring retaining the C–I bond. We focus on two orthogonal strategies:

  • C2–H Alkylation: Via Radical Minisci Reaction (Photocatalytic).[1]

  • C5–H Annulation: Via Rh(III)-Catalysis (Amine-Directed).[1][2]

Key Technical Challenge: The C3–I bond is highly labile toward oxidative addition by low-valent metals (Pd⁰, Ni⁰).[1] Standard C–H activation protocols (e.g., Pd(OAc)₂/Ligand) often lead to deiodination or polymerization.[1] The protocols below use Single-Electron Transfer (SET) and High-Valent Rh(III) manifolds to bypass this incompatibility.

Structural Analysis & Regioselectivity Map

The substrate presents three distinct electronic zones.[1] Understanding these is crucial for selecting the correct protocol.

G cluster_0 3-Iodo-N-methylpyridin-4-amine Reactivity Substrate Substrate Core (Pyridine Ring) C2 C2 Position (Most Acidic/Electron Deficient) Target: Radical Alkylation (Minisci) Substrate->C2 C3 C3 Position (Occupied by Iodine) Risk: Oxidative Addition (Avoid Pd0) Substrate->C3 C4 C4 Position (Occupied by NHMe) Role: Directing Group for C5 Substrate->C4 C5 C5 Position (Sterically Accessible) Target: Rh(III) C-H Activation Substrate->C5

Figure 1: Regioselectivity map indicating orthogonal functionalization vectors.

Protocol A: C2–H Alkylation (Photocatalytic Minisci)

Objective: Install alkyl/cycloalkyl groups at the C2 position.[1] Mechanism: Radical addition to the protonated heterocycle.[1] Advantage: Mild conditions (Room Temp) prevent thermal homolysis of the C–I bond.

Mechanistic Logic

The reaction proceeds via the generation of a nucleophilic alkyl radical (R•) from a carboxylic acid or alkyl halide.[1][3][4] The pyridine is activated by protonation (TFA), making the C2 position highly electrophilic. The radical adds to C2, and the resulting radical cation is oxidized to restore aromaticity.

Reagents & Equipment
  • Substrate: 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Alkyl Source: Carboxylic acid (R-COOH) (2.0 equiv) or Alkyl Trifluoroborate.[1]

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (1-2 mol%)

  • Oxidant: (NH₄)₂S₂O₈ (1.5 equiv)

  • Acid: TFA (1.0 equiv) – Critical for activating the pyridine.

  • Solvent: DMSO or DMSO/H₂O (degassed).[1]

  • Light Source: Blue LED (450 nm).[1]

Step-by-Step Protocol
  • Setup: In an 8 mL vial equipped with a stir bar, add the Substrate (0.5 mmol, 117 mg), Photocatalyst (11 mg, 0.01 mmol), and Carboxylic Acid (1.0 mmol).

  • Solvation: Add DMSO (2.5 mL). If the acid is insoluble, add 0.5 mL H₂O.[1]

  • Activation: Add TFA (38 µL, 0.5 mmol) followed by (NH₄)₂S₂O₈ (171 mg, 0.75 mmol).

  • Deoxygenation: Sparge the solution with Nitrogen for 5 minutes. Cap the vial tightly.

  • Irradiation: Place the vial 2 cm from the Blue LED source. Stir vigorously at ambient temperature (fan cooling recommended to keep T < 30°C).

  • Monitoring: Monitor via LCMS at 2 hours. The product peak (M+R-H) should appear.[1] The Iodine atom is stable under these oxidative conditions.

  • Workup: Dilute with EtOAc (20 mL), wash with sat. NaHCO₃ (to neutralize TFA) and Brine.[1] Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (DCM/MeOH gradient).

Note on Scope: This protocol works best for primary and secondary alkyl groups (e.g., ethyl, isopropyl, cyclobutyl).[1] Tertiary radicals are often too bulky for the C2 position due to the flanking Iodine at C3.[1]

Protocol B: C5–H Functionalization (Rh(III) Catalysis)

Objective: Functionalize the C5 position (beta to the amine) using the amine as a directing group. Mechanism: Cp*Rh(III)-catalyzed C–H activation.[1][5] Advantage: High regiocontrol.[1] Rh(III) is less prone to oxidative addition into Aryl-Iodides compared to Pd(0).[1]

Mechanistic Logic

The secondary amine (N-Me) coordinates to the Rh(III) center. The metal activates the C5–H bond (forming a 5-membered metallacycle).[1] The C3–H is blocked by Iodine, forcing reaction at C5.[1] The metallacycle then inserts an unsaturated partner (Alkyne or Diazo).[1]

Reagents & Equipment
  • Substrate: 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) – Activates the catalyst by removing Cl ligands.

  • Coupling Partner: Internal Alkyne (e.g., Diphenylacetylene) or Diazo ester.[1]

  • Solvent: DCE (1,2-Dichloroethane) or t-Amyl Alcohol.[1]

  • Temperature: 60–80°C.[1]

Step-by-Step Protocol (Annulation with Alkyne)

Note: This reaction typically yields a quaternary ammonium salt or a fused isoquinoline-type system depending on the exact partner.[1] Below is for coupling with a diazo compound to alkylate C5.

  • Catalyst Pre-formation: In a glovebox or under Argon, mix [Cp*RhCl₂]₂ (7.7 mg, 0.0125 mmol) and AgSbF₆ (17 mg, 0.05 mmol) in DCE (1 mL). Stir for 10 mins (precipitate of AgCl forms).

  • Substrate Addition: Add the Substrate (0.5 mmol) dissolved in DCE (1 mL).

  • Partner Addition: Add the Diazo ester (e.g., Ethyl diazoacetate) (0.6 mmol) slowly (over 1 hour via syringe pump to prevent dimerization).

  • Reaction: Stir at 60°C for 4-6 hours.

  • Workup: Filter through a Celite pad to remove Ag salts. Concentrate.

  • Purification: The product will be the C5-alkylated pyridine (retaining the C3-Iodine).

Comparative Data & Troubleshooting

FeatureProtocol A (Minisci)Protocol B (Rh-Catalysis)Standard Pd-Catalysis
Target Site C2 (Ortho to N)C5 (Meta to N)Random / C-I Insertion
C-I Stability Excellent (Radical mechanism)Good (High-valent metal)Poor (Oxidative Addition)
Substrate Scope Alkyl, Acyl, CarbamoylAlkenyl, Alkyl (via Diazo)Biaryls (Suzuki)
Primary Failure Mode Over-alkylation (C2 & C6)Catalyst poisoning by IodineDeiodination
Troubleshooting Guide
  • Issue: Loss of Iodine (Deiodination).

    • Cause: Presence of trace Pd contaminants or excessive heating in Protocol B.[1]

    • Fix: Ensure glassware is free of Pd.[1] Lower temp in Protocol B to 50°C and extend time.

  • Issue: No Reaction at C2 (Minisci).

    • Cause: Insufficient protonation of the pyridine.[1]

    • Fix: Increase TFA to 2.0 equiv. The pyridine must be protonated to accept the nucleophilic radical.[1]

Workflow Visualization

Workflow Start Start: 3-Iodo-N-methylpyridin-4-amine Decision Select Target Position Start->Decision RouteA Route A: C2-H Functionalization (Radical Minisci) Decision->RouteA Target C2 RouteB Route B: C5-H Functionalization (Rh(III) Directed) Decision->RouteB Target C5 StepA1 1. Mix Substrate + Photocatalyst + R-COOH 2. Add TFA (Protonation) RouteA->StepA1 StepB1 1. Mix [Cp*RhCl2]2 + AgSbF6 2. Coordinate Amine RouteB->StepB1 StepA2 3. Irradiate (Blue LED) 4. Radical Addition to C2 StepA1->StepA2 ResultA Product A: 2-Alkyl-3-iodo-4-aminopyridine (Iodine Intact) StepA2->ResultA StepB2 3. Add Diazo/Alkyne 4. Insert at C5 (Steric Control) StepB1->StepB2 ResultB Product B: 5-Substituted-3-iodo-4-aminopyridine (Iodine Intact) StepB2->ResultB

Figure 2: Operational workflow for divergent functionalization.

References

  • Minisci Reaction Reviews & Mechanisms

    • Duncton, M. A. J. (2011).[1] Minisci reactions: Versatile C–H functionalizations for medicinal chemists. Med. Chem. Commun., 2, 1135–1161.[1] Link

    • Proctor, R. S. J., & Phipps, R. J. (2019).[1] Recent Advances in Minisci-Type Reactions. Angew. Chem. Int. Ed., 58, 13666.[1] Link

  • Rh(III)

    • Song, G., Wang, F., & Li, X.[1] (2012).[1] C–H Activation/Cyclization of N-Aryl-2-aminopyridines with Alkynes. Chem. Soc. Rev., 41, 1654-1671.[1] Link

    • Hyster, T. K., & Rovis, T. (2011).[1] Rhodium(III)-Catalyzed C–H Activation of N-Heterocycles. Chem. Sci., 2, 1606.[1] Link

  • Specific Reactivity of 3-Iodo-4-aminopyridine

    • Leboho, T. C., et al. (2014).[1] The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines. Bioorg. Med. Chem. Lett. Link (Demonstrates the lability of the C-I bond in similar contexts).

  • Photocatalytic Methods

    • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016).[1] Photoredox Catalysis in Organic Chemistry. J. Org.[1] Chem., 81, 6898.[1] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cross-Coupling Reactions with 3-Iodo-N-methylpyridin-4-amine

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Iodo-N-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing cross-coupling reactions involving 3-Iodo-N-methylpyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this specific substrate. The inherent characteristics of this molecule—namely the presence of two nitrogen atoms with coordinating potential—present unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you achieve high-yield, reproducible results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the primary factors to investigate?

Low conversion is the most common issue when working with heteroaromatic amines. The pyridine nitrogen and the exocyclic amine can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] A systematic approach is crucial.

Primary Causes & Corrective Actions:

  • Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium center, forming inactive or less active catalytic species.[1] The N-methylamino group can also play a role, though typically to a lesser extent.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr, SImes).[3][4] These ligands promote the desired catalytic cycle by sterically discouraging pyridine coordination and accelerating the rate-limiting reductive elimination step.

  • Inadequate Degassing: Palladium(0) species, the active catalysts in most cross-coupling cycles, are highly sensitive to oxygen.[5] Insufficient removal of dissolved oxygen can lead to rapid catalyst oxidation and decomposition, observed as the formation of palladium black.

    • Solution: Ensure all solvents are rigorously degassed using methods like freeze-pump-thaw (3 cycles recommended) or by sparging with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the entire reaction setup and duration.[5]

  • Sub-optimal Base or Solvent: The choice of base and solvent is critical for both the transmetalation step and for maintaining catalyst stability. An inappropriate base may not be strong enough to facilitate transmetalation or may have poor solubility in the chosen solvent.

    • Solution: Screen a panel of bases and solvents. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common.[6] Aprotic polar solvents like Dioxane, THF, or DMF, often with a small amount of water, are effective. The ideal combination must be determined empirically.

  • Poor Reagent Quality: Boronic acids are susceptible to decomposition (protodeboronation) upon storage, especially in the presence of moisture.[5] Ensure all coupling partners are pure and dry.

    • Solution: Use freshly purchased or properly stored reagents. If in doubt, check the purity of the boronic acid by NMR before use. Consider using more stable boronate esters (e.g., pinacol esters) which are less prone to degradation.

Below is a logical workflow for troubleshooting low-yield reactions.

Troubleshooting_Workflow start Low or No Yield Observed reagent_check Verify Reagent Purity & Integrity (Boronic Acid, Halide, Solvent) start->reagent_check Start Here degassing_check Improve Degassing Protocol (e.g., Freeze-Pump-Thaw) reagent_check->degassing_check Reagents OK base_solvent_screen Screen Different Bases & Solvents (e.g., K3PO4 in Dioxane/H2O) degassing_check->base_solvent_screen Still Low Yield ligand_screen Screen Bulky Ligands (e.g., XPhos, SPhos, RuPhos) base_solvent_screen->ligand_screen Still Low Yield temp_check Optimize Temperature & Time ligand_screen->temp_check Still Low Yield success Yield Optimized temp_check->success

Caption: A decision tree for troubleshooting low-yield cross-coupling reactions.

Q2: I'm observing significant side products. What are they and how can I minimize them?

The formation of byproducts reduces the yield of the desired product and complicates purification. The most common side products are:

  • Homocoupling of the Boronic Acid: Dimerization of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or high temperatures.[5]

    • Minimization:

      • Rigorous Degassing: As mentioned above, this is the most critical factor.[5]

      • Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the 3-Iodo-N-methylpyridin-4-amine relative to the boronic acid.

      • Controlled Temperature: Avoid excessive heating. Lowering the reaction temperature may disfavor the homocoupling pathway.[5]

  • Dehalogenation: The iodine atom on the pyridine ring is replaced by a hydrogen atom. This can occur if there are sources of hydride in the reaction or via certain catalyst decomposition pathways.

    • Minimization:

      • Solvent Purity: Ensure solvents are anhydrous and free of contaminants.

      • Base Choice: Some bases or their counterions can facilitate this process. If dehalogenation is a major issue, screen alternative bases.

  • Protodeboronation: The boronic acid reacts with trace water or other protic sources to lose its boron moiety, reverting to the corresponding arene.

    • Minimization:

      • Anhydrous Conditions: Use dry solvents and reagents.

      • Base Choice: A strong, non-nucleophilic base can suppress this side reaction. K₃PO₄ is often effective.

Frequently Asked Questions (FAQs)

Q1: What is a reliable set of starting conditions for a Suzuki-Miyaura coupling with 3-Iodo-N-methylpyridin-4-amine?

While every substrate pairing requires optimization, a robust starting point is essential. The conditions in the table below are based on established protocols for challenging heteroaromatic substrates.[4][7]

ParameterRecommended Starting ConditionRationale
Palladium Precatalyst XPhos Pd G3 (2-5 mol%)Air- and moisture-stable precatalyst that reliably forms the active Pd(0) species. The built-in XPhos ligand is ideal for this substrate class.
Ligand XPhos (if using Pd(OAc)₂ or Pd₂(dba)₃)A bulky, electron-rich biaryl phosphine ligand that promotes fast reductive elimination and prevents catalyst inhibition.[4]
Base K₃PO₄ (2-3 equivalents)A moderately strong base with good efficacy in coupling of nitrogen-containing heterocycles.
Solvent 1,4-Dioxane / H₂O (e.g., 10:1 ratio)A common solvent system that balances reagent solubility and promotes the catalytic cycle.
Temperature 80-110 °CSufficient thermal energy is typically required to drive the reaction to completion.
Atmosphere Argon or NitrogenEssential to prevent oxidation and decomposition of the Pd(0) catalyst.[5]
Q2: Can I perform other types of cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) with this substrate?

Yes, 3-Iodo-N-methylpyridin-4-amine is a viable substrate for various cross-coupling reactions, though each requires specific optimization.

  • Sonogashira Coupling (C-C sp bond formation): This reaction is highly effective with iodo-pyridines. The classic conditions involve a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (CuI) with an amine base like triethylamine or diisopropylamine.[8][9] Copper-free conditions using bulky phosphine ligands are also an option to avoid potential issues with copper.[10]

  • Buchwald-Hartwig Amination (C-N bond formation): This reaction couples the iodo-pyridine with another amine. The key to success is the ligand choice. Sterically hindered biaryl phosphine ligands (e.g., BINAP, tBuDavePhos) are critical to facilitate the C-N reductive elimination.[4][11] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.

  • Heck Coupling (C-C bond formation with alkenes): The Heck reaction is also feasible. Standard conditions often involve a palladium source like Pd(OAc)₂ with a phosphine ligand and an organic or inorganic base.[12][13]

Q3: Do I need to protect the N-methylamino group?

Generally, for C-C bond-forming reactions like Suzuki or Sonogashira, protection of the N-methylamino group is not necessary. The pyridine nitrogen is the primary source of catalyst inhibition. However, if all other optimization attempts fail, or if you are performing a reaction under strongly basic conditions where deprotonation of the secondary amine could be an issue, protection (e.g., as a Boc or Cbz carbamate) could be considered as a last resort. For Buchwald-Hartwig amination, the amine is a reactive partner and should not be protected.

Experimental Protocols & Data

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a validated starting point for the coupling of 3-Iodo-N-methylpyridin-4-amine with an arylboronic acid.

Materials:

  • 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • XPhos Pd G3 (0.03 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water

Procedure:

  • Setup: To a dry Schlenk flask or reaction vial, add 3-Iodo-N-methylpyridin-4-amine, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 precatalyst.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this process three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 10:1 ratio to achieve a 0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to check for the consumption of the starting material.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Catalytic Cycle Overview

Understanding the fundamental steps of the catalytic cycle is key to rational optimization. The diagram below illustrates a simplified cycle for the Suzuki-Miyaura reaction.

Catalytic_Cycle pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I(L_n) pd0->pd_intermediate Ar-I transmetalation Transmetalation pd_biaryl Ar-Pd(II)-Ar'(L_n) pd_intermediate->pd_biaryl Ar'-B(OH)₂ (Base) pd_biaryl->pd0 reductive_elimination Reductive Elimination product_out Ar-Ar' (Product) reductive_elimination->product_out center reagents_in Ar-I + Ar'-B(OH)₂ (Reagents) base_in Base borate_out I-B(OH)₂ + Base-H⁺

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The key steps are: Oxidative Addition of the iodo-pyridine to the active Pd(0) catalyst, Transmetalation where the organic group from the boron reagent is transferred to the palladium center, and Reductive Elimination which forms the new C-C bond and regenerates the Pd(0) catalyst.[14] Problems at any of these stages can lead to low yield.

References

  • ResearchGate. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers. Available at: [Link]

  • ResearchGate. (n.d.). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • ResearchGate. (n.d.). Iodine-Catalyzed Suzuki-Miyaura Coupling Performed in Air. Available at: [Link]

  • ResearchGate. (n.d.). Results of the Optimization of Suzuki Coupling Reaction Conditions on Solid Phase. Available at: [Link]

  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions.... Available at: [Link]

  • ResearchGate. (2017). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Available at: [Link]

  • MDPI. (n.d.). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. Molecules. Available at: [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • ACS Publications. (2022). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. ACS Chemical Neuroscience. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Sonogashira coupling. Available at: [Link]

  • ResearchGate. (n.d.). Effects of (a) solvent and (b) bases on Heck reaction. Available at: [Link]

  • MDPI. (n.d.). New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling: Synthesis of N-(Pyridin-4-yl)benzene Amines and N,N-Bis(pyridine-4-yl)benzene Amines. Molecules. Available at: [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Available at: [Link]

  • Reddit. (n.d.). Sonogashira coupling. r/Chempros. Available at: [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available at: [Link]

  • ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]

  • ResearchGate. (n.d.). Effect of bases and solvents on the Heck coupling. Available at: [Link]

  • ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Available at: [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. Available at: [Link]

  • National Institutes of Health. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed oxidative C–H/C–H cross-coupling of imidazopyridines with azoles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. Available at: [Link]

  • ResearchGate. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Available at: [Link]

  • Macmillan Group. (2004). The Intramolecular Heck Reaction. Available at: [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • YouTube. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Total Organic Chemistry. Available at: [Link]

  • Frontiers. (n.d.). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Available at: [Link]

  • National Institutes of Health. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sci-Hub. (n.d.). Palladium‐Catalyzed Cross‐Coupling Reactions in Total Synthesis. Available at: [Link]

  • PubMed Central. (n.d.). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. Available at: [Link]

Sources

Optimization

preventing deiodination during palladium-catalyzed reactions

Topic: Mitigation of Hydrodeiodination in Cross-Coupling Reactions Status: Operational Support Tier: Level 3 (Senior Application Scientist) Current Module: Troubleshooting & Optimization Welcome to the Technical Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mitigation of Hydrodeiodination in Cross-Coupling Reactions

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Current Module: Troubleshooting & Optimization

Welcome to the Technical Support Interface.

You are accessing the Deiodination Prevention Protocol . This guide addresses the reductive cleavage of C–I bonds (hydrodeiodination) during Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). This side reaction converts valuable aryl iodides (


) into the corresponding arenes (

), reducing yield and complicating purification.
PART 1: DIAGNOSTIC KNOWLEDGE BASE (FAQs)
Q1: Why is my aryl iodide reducing to the arene instead of coupling?

Diagnosis: This is a kinetic competition failure. The rate of the productive step (Transmetallation or Reductive Elimination) is slower than the rate of the parasitic side reaction (Hydrodeiodination).

The Mechanism of Failure: Once the Aryl Iodide undergoes Oxidative Addition to form the


 complex, it enters a vulnerable state. If the nucleophile (boronic acid, amine, etc.) reacts too slowly, the complex seeks alternative stabilization.

Root Causes of Hydride Transfer:

  • 
    -Hydride Elimination:  If your nucleophile (e.g., a secondary amine) or ligand contains 
    
    
    
    -hydrogens, the metal can abstract a hydride, releasing the reduced arene (
    
    
    ) and an oxidized byproduct (imine/alkene).
  • Solvent/Base Interaction: In the presence of bases, alcoholic solvents (methanol, isopropanol) or even DMF can act as hydride donors via

    
    -hydride elimination from alkoxides.
    
  • Radical Abstraction: Electron-rich substrates or specific conditions can trigger Single Electron Transfer (SET), generating aryl radicals that abstract hydrogen atoms from the solvent (e.g., THF, Dioxane).

Visualizing the Failure Mode:

DeiodinationMechanism Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition [L-Pd(II)-Ar-I] Pd0->OxAdd + Ar-I ArI Aryl Iodide (Ar-I) TransMet Transmetallation (+ Nucleophile) OxAdd->TransMet Path A (Fast) HydridePd Hydride Species [L-Pd(II)-Ar-H] OxAdd->HydridePd Path B (Slow) + H-Source RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Regenerate Product Desired Product (Ar-Nu) RedElim->Product HydrideSource Hydride Source (Solvent/Amine/Ligand) HydridePd->Pd0 SideProduct Reduced Side Product (Ar-H) HydridePd->SideProduct Reductive Elim.

Figure 1: The Kinetic Junction. Path A (Green) must be faster than Path B (Red) to prevent deiodination.

Q2: I am performing a Buchwald-Hartwig amination. Why is deiodination worse with secondary amines?

Diagnosis: Secondary amines possess


-hydrogens (relative to the nitrogen) which are susceptible to 

-hydride elimination once coordinated to the Palladium.

Technical Insight: When the amine binds to the Palladium center (forming an amido complex), if the subsequent Reductive Elimination is slow (due to steric crowding or poor ligand electronics), the Palladium will undergo


-hydride elimination. This converts the amine into an imine and the aryl group into the reduced arene.

The Fix: You must accelerate the Reductive Elimination step.

  • Ligand Strategy: Use bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos , RuPhos ). These ligands sterically enforce a geometry that favors rapid C-N bond formation, outcompeting the

    
    -hydride elimination pathway [1].
    
  • Precatalyst Strategy: Switch to Pd(OAc)2 alternatives like Pd-G4 precatalysts . These ensure a high concentration of active

    
     species without requiring excess amine to reduce Pd(II) to Pd(0), which is often an initiation step that consumes starting material.
    
Q3: How do I selectively couple an Aryl Iodide in the presence of an Aryl Bromide without deiodination?

Diagnosis: You are relying on the kinetic difference in bond strengths (


). If deiodination occurs, your catalyst is likely "too active" (non-selective) or the reaction temperature is too high, eroding the kinetic window.

Operational Guidelines:

  • Temperature Control: Perform the reaction at the lowest viable temperature (often Room Temperature to 40°C). Aryl iodides undergo oxidative addition at significantly lower temperatures than bromides.

  • Ligand Selection: Use ligands with a smaller "bite angle" or less steric bulk if using bidentates, but for monodentates, Q-Phos or XPhos are excellent.

  • Avoid "Over-Cooking": Stop the reaction immediately upon consumption of the iodide. Prolonged heating after the iodide is consumed promotes oxidative addition into the bromide or hydrodehalogenation of the product.

PART 2: STRATEGIC SOLUTIONS MATRIX

Data Table 1: Solvent & Base Compatibility for Deiodination Suppression

ComponentRisk LevelMechanism of RiskRecommended Alternative
Primary Alcohols (MeOH, EtOH)CRITICAL Acts as a direct hydride donor (via alkoxide

-elimination).
Toluene , Dioxane , t-Amyl Alcohol
DMF / DMAc HIGH Decomposes to form dimethylamine (reductant) and CO at high temp.DMSO , NMP , or Acetonitrile (if solubility permits)
Triethylamine (

)
HIGH

-hydride elimination from ethyl group.
Inorganic Bases (

,

)
Formate Bases CRITICAL Direct hydride donor (transfer hydrogenation).Carbonates or Phosphates
Ether / THF MODERATE

-H abstraction via radical mechanism.
Toluene (Resistant to H-abstraction)
PART 3: STANDARD OPERATING PROCEDURES (SOPs)
SOP-01: High-Fidelity Buchwald-Hartwig Protocol

Designed to minimize deiodination in challenging secondary amine couplings.

Reagents:

  • Aryl Iodide (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1–3 mol%) - Pre-formed precatalyst prevents induction period issues.

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv) - Strong base facilitates rapid transmetallation.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M).

Workflow:

  • Charge: In a glovebox or under active Argon flow, add Pd-G4 precatalyst, NaOtBu, and Aryl Iodide to a vial.

  • Solvent: Add anhydrous solvent.[1] (Do not use "degassed" solvent stored in plastic; use fresh solvent sparged with Argon for 15 mins).

  • Amine: Add the amine last (liquid) or with solids (if solid).

  • Temperature Ramp:

    • Start at Room Temperature for 30 minutes.

    • Checkpoint: Check LCMS. If <10% conversion, increase T to 40°C.

    • Why? Forcing heat immediately promotes deiodination before the catalytic cycle establishes equilibrium.

  • Quench: Upon completion, dilute with EtOAc and wash with water immediately to remove residual base which can promote degradation.

SOP-02: Deuterium Tracing (Root Cause Analysis)

Use this protocol if deiodination persists to identify the source of the hydride.

Concept: By replacing specific proton sources with deuterium, the incorporation of 'D' into the reduced product (


 vs 

) pinpoints the culprit.

Experimental Setup: Run three parallel micro-reactions (50 mg scale) using your standard conditions but with one variable changed:

  • Experiment A (Solvent Check): Use Toluene-d8 or Methanol-d4 (if alcohol is used).

    • Result: If Product is

      
      , the solvent is the hydride source.
      
    • Fix: Change solvent (e.g., to Toluene or non-protic).

  • Experiment B (Base Check): Use

    
      (10 equiv) added to the reaction (if water tolerant) or use deuterated additives.
    
    • Result: Rare, but indicates protonation by trace water/acid.

    • Fix: Use strictly anhydrous conditions; add 3Å Molecular Sieves.

  • Experiment C (Substrate Check): Use a deuterated amine analogue (if available) or assume amine is source if A and B are negative.

    • Result: If A and B are negative, the hydride is coming from the amine (via

      
      -hydride elimination) or the ligand.
      
    • Fix: Switch to BrettPhos or RuPhos (faster Reductive Elimination).

PART 4: TROUBLESHOOTING DECISION TREE

TroubleshootingTree Start Start: Deiodination > 10% CheckSolvent 1. Is Solvent an Alcohol or DMF? Start->CheckSolvent ChangeSolvent Action: Switch to Toluene or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase 2. Is Base Organic (Et3N, DBU)? CheckSolvent->CheckBase No ChangeBase Action: Switch to Cs2CO3 or NaOtBu CheckBase->ChangeBase Yes CheckLigand 3. Is Ligand Monodentate/Simple (PPh3)? CheckBase->CheckLigand No ChangeLigand Action: Use Bulky Biaryl (XPhos, BrettPhos) CheckLigand->ChangeLigand Yes CheckTemp 4. Is Temp > 80°C? CheckLigand->CheckTemp No LowerTemp Action: Lower Temp, Increase Time CheckTemp->LowerTemp Yes Deuterium 5. Run SOP-02 (Deuterium Trace) CheckTemp->Deuterium No

Figure 2: Step-by-step logic to isolate the source of reduction.

References
  • Buchwald-Hartwig Amination Mechanisms & Ligand Effects

    • Title: Buchwald–Hartwig amin
    • Source: Wikipedia
    • URL:[Link]

  • Dehalogenation Mechanisms

    • Title: Pd-catalyzed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxific
    • Source: C
    • URL:[Link]

  • Preventing Deiodination (General Guidelines)

    • Title: Preventing deiodination of 4-iodo-1-methyl-1H-pyrazol-3-amine[1]

    • Source: BenchChem Technical Support[1]

  • Oxidative Addition Selectivity

    • Title: Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes
    • Source: NIH / PubMed Central
    • URL:[Link]

  • General Cross-Coupling Mechanisms

    • Title: 2.
    • Source: Chemistry LibreTexts
    • URL:[Link][2][3]

Sources

Troubleshooting

Technical Support Center: 3-Iodo-N-methylpyridin-4-amine Intermediates

Subject: Purification & Isolation Protocols for 3-Iodo-N-methylpyridin-4-amine (CAS: 1097633-86-3 Analogues) Ticket ID: CHEM-SUP-2024-882 Support Tier: Level 3 (Senior Application Scientist) Introduction You are likely w...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Purification & Isolation Protocols for 3-Iodo-N-methylpyridin-4-amine (CAS: 1097633-86-3 Analogues) Ticket ID: CHEM-SUP-2024-882 Support Tier: Level 3 (Senior Application Scientist)

Introduction

You are likely working with 3-iodo-N-methylpyridin-4-amine , a critical scaffold for kinase inhibitors and cross-coupling reactions (Suzuki/Sonogashira). This intermediate is typically synthesized via one of two routes:

  • Route A (SnAr): Nucleophilic displacement of 4-chloro-3-iodopyridine with methylamine.

  • Route B (Electrophilic Iodination): Direct iodination of N-methylpyridin-4-amine using NIS or ICl.

Common Pain Points:

  • Route A: Difficulty separating the starting material (4-chloro-3-iodopyridine) from the product.

  • Route B: Regioisomer contamination (3-iodo vs. 3,5-diiodo species).

  • General: The product "oils out" during crystallization or trails severely on silica gel.

This guide provides self-validating purification workflows to address these specific issues.

Module 1: The "Pre-Purification" Workup (Acid-Base Extraction)

Issue: "My crude NMR shows significant unreacted 4-chloro-3-iodopyridine. Column chromatography is difficult due to similar Rf values."

Expert Insight: Chromatography should not be your first line of defense here. The most efficient separation lever is pKa .

  • Product (3-iodo-N-methylpyridin-4-amine): The 4-amino group donates electron density into the ring, making the pyridine nitrogen significantly basic (pKa ~ 6–7).

  • Impurity (4-chloro-3-iodopyridine): The electron-withdrawing halogens render this molecule non-basic (pKa < 2).

Protocol: Selective Acid-Base Extraction

  • Step 1: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Step 2: Extract the organic layer with 1.0 M aqueous HCl (3x).

    • Mechanism:[1][2][3][4][5][6] The product protonates and moves to the aqueous layer. The non-basic 4-Cl impurity remains in the EtOAc.

  • Step 3: Discard the organic layer (contains non-basic impurities).

  • Step 4: Wash the aqueous acidic layer once with fresh EtOAc (removes entrained neutrals).

  • Step 5: Cool the aqueous layer to 0°C and slowly basify with 6 M NaOH or Sat. NaHCO3 to pH > 10.

    • Observation: The product will precipitate or oil out as the free base.

  • Step 6: Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3x).

  • Step 7: Dry (Na2SO4), filter, and concentrate.

Workflow Visualization

AcidBaseWorkup Start Crude Mixture (Product + 4-Cl Impurity) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash with 1.0 M HCl Dissolve->AcidWash Split1 Phase Separation AcidWash->Split1 OrgLayer1 Organic Layer (Contains 4-Cl Impurity) Split1->OrgLayer1 Waste AqLayer1 Aqueous Layer (Acidic) (Contains Protonated Product) Split1->AqLayer1 Keep Basify Basify to pH 12 (NaOH) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Product (Free Base) Extract->Final

Caption: Selective isolation of basic aminopyridines from non-basic halopyridines using pKa differences.

Module 2: Chromatographic Troubleshooting

Issue: "The product streaks/tails on silica gel, and I cannot separate the regioisomers (Route B)."

Expert Insight: Aminopyridines interact strongly with the acidic silanol groups on silica, causing peak broadening. Furthermore, iodine is heavy; simple UV detection at 254 nm might be misleading if the extinction coefficients of impurities differ.

Troubleshooting Guide:

Problem Root Cause Solution
Severe Tailing H-bonding between amine and silica.Add Modifier: Use 1% Triethylamine (TEA) or 1% NH4OH in your DCM/MeOH eluent. Pre-wash the column with the modifier.
Co-eluting Isomers 3-iodo vs. 4-iodo vs. di-iodo species have similar polarity.Change Selectivity: Switch to Amino-functionalized Silica (NH2-SiO2) . The surface chemistry is basic, reducing tailing and altering selectivity based on steric bulk of the iodine.
Product Decomposes Iodine-Carbon bond is labile to light/acid.Protect: Wrap column in foil. Avoid acidic modifiers (e.g., acetic acid) during purification.

Recommended Eluent System (Silica):

  • Solvent A: DCM

  • Solvent B: 10:1 MeOH:NH4OH

  • Gradient: 0% to 10% B over 15 CV (Column Volumes).

Module 3: Crystallization & Salt Formation

Issue: "The product comes out as a brown oil and refuses to crystallize."

Expert Insight: 3-Iodo-N-methylpyridin-4-amine has a lower melting point than its non-methylated parent due to the disruption of intermolecular H-bonding. If the free base oils out, you must either use an "anti-solvent crash" or form a salt.

Protocol A: Anti-Solvent Crystallization (Free Base)
  • Dissolve the oil in the minimum amount of warm Toluene or Isopropyl Acetate (IPAc) (approx. 40-50°C).

  • Add n-Heptane dropwise until the solution turns slightly cloudy.

  • Add a seed crystal (if available) or scratch the glass.

  • Cool slowly to room temperature, then to 0°C.

    • Note: Avoid Diethyl Ether/Hexane if possible, as they encourage rapid precipitation of amorphous solids (oils) rather than crystals.

Protocol B: Hydrochloride Salt Formation (Robust)

If the free base remains an oil, convert it to the HCl salt, which is usually a high-melting solid.

  • Dissolve crude oil in Ethanol (EtOH) .

  • Add 1.1 equivalents of HCl in Dioxane (4M) or TMSCl (generates HCl in situ with EtOH).

  • Dilute with Ethyl Acetate (EtOAc) or Ether to precipitate the salt.

  • Filter the white/off-white solid.

Module 4: Analytical Validation

Issue: "How do I confirm I have the correct regioisomer and that the iodine is intact?"

Validation Checklist:

Method Key Observation Why?
1H NMR (DMSO-d6) N-Me Signal: Look for a doublet at ~2.8 ppm (

Hz).
The doublet confirms the proton is still on the nitrogen (NH-CH3). If it's a singlet, you may have lost the proton or have a tertiary amine impurity.
1H NMR (Aromatic) C2-H Singlet: Look for a sharp singlet at ~8.0–8.5 ppm.The proton at position 2 (between N and I) should appear as a singlet. If it is a doublet, the iodine might be at the wrong position.
LC-MS Mass Split: Check for M+ and M+2 (Cl pattern) in the starting material only.Confirm complete consumption of the chloro-precursor (Route A).[7]
HPLC Wavelength: Monitor at 280 nm or 300 nm .Iodinated pyridines often have shifted absorbance maxima. 210 nm captures too much solvent noise/impurity.

References

  • General Synthesis of 3-Amino-4-halopyridines

    • Methodology: Directed lithiation and iodination protocols, often applicable to N-Boc protected analogs, which are then deprotected to amines.
    • Source:J. Org. Chem.2010 , 75, 4648–4651.

  • Iodination of Aminopyridines (ICl Method)

    • Methodology: Use of Iodine Monochloride in Acetic Acid for selective iodination of 4-aminopyridines.[3][7]

    • Source:ChemicalBook / Literature Precedents for 2-chloro-3-iodo-4-pyridinamine.

  • SnAr Reactions of 4-Halopyridines

    • Methodology: Displacement of 4-chloro groups with amines in aqueous/polymeric media or standard organic solvents.
    • Source:Green Chem.2013 , 15, 2321.

  • Purification of Basic Amines

    • Methodology: General guides on salt formation and recrystalliz
    • Source:University of Rochester, Department of Chemistry, Recrystallization Guide.

Sources

Optimization

solving solubility issues of aminopyridines in reaction media

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on overcoming one of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance on overcoming one of the most common hurdles in synthetic chemistry involving aminopyridines: solubility. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter at the bench.

FAQ 1: My aminopyridine won't dissolve in the reaction solvent. What are the underlying reasons?

Answer:

The poor solubility of an aminopyridine in a specific reaction medium is governed by fundamental physicochemical principles. Understanding these is the first step to troubleshooting.

  • Intermolecular Forces and Polarity Mismatch: The core principle of "like dissolves like" is paramount. Aminopyridines possess a combination of a polar amino group (-NH₂) and a moderately polar aromatic pyridine ring. The amino group can act as both a hydrogen bond donor and acceptor, while the pyridine nitrogen is a hydrogen bond acceptor. If your chosen solvent cannot effectively engage in these interactions, solubility will be poor. For instance, trying to dissolve an aminopyridine in a non-polar solvent like hexane or toluene is often challenging because the solvent cannot overcome the strong intermolecular hydrogen bonds between the aminopyridine molecules themselves (solute-solute interactions).[1]

  • Crystal Lattice Energy: Aminopyridines are typically crystalline solids at room temperature.[2] The energy required to break apart this stable crystal lattice structure must be compensated by the energy released from the favorable interactions between the aminopyridine and the solvent molecules (solvation energy). If the lattice energy is too high relative to the solvation energy, the compound will not dissolve. This is why higher melting point compounds can sometimes be less soluble.[3]

  • Acid-Base Chemistry (pKa): Aminopyridines are basic compounds. The pKa of the conjugate acid of 4-aminopyridine, for example, is 9.17.[4] In a neutral or basic medium, the aminopyridine exists primarily as the neutral free base, which is generally less soluble in aqueous or highly polar protic solvents compared to its protonated salt form.

FAQ 2: How do I select a suitable solvent for my aminopyridine-based reaction?

Answer:

A systematic approach to solvent selection is critical for reaction success. The ideal solvent must not only dissolve the aminopyridine but also be compatible with the reaction conditions and other reagents.

The primary strategy is to match the solvent's properties to those of the aminopyridine. Polar aprotic solvents are often excellent choices as they can act as hydrogen bond acceptors and have high dielectric constants to solvate the polar molecule, without the complication of reacting with acidic protons.

A study on 2-aminopyridine solubility across a range of solvents found that its solubility generally increases with temperature and is highest in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) and N,N-dimethylformamide (DMF), followed by polar protic solvents like methanol and ethanol.[1] Non-polar solvents like cyclohexane and n-hexane showed very poor solubility.[1]

Data Presentation: Solubility of Common Aminopyridines

AminopyridineSolventSolubilityTemperature (°C)Source
2-Aminopyridine N-Methyl-2-pyrrolidone (NMP)Highest among tested solvents20-40[1]
N,N-Dimethylformamide (DMF)High20-40[1]
MethanolGood20-40[1]
EthanolGood20-40[1]
AcetonitrileModerate20-40[1]
CyclohexaneVery Low20-40[1]
4-Aminopyridine Water50 mg/mLNot Specified[5]
PBS (pH 7.2)~30 mg/mLNot Specified[2]
Ethanol~30 mg/mLNot Specified[2]
Dimethyl sulfoxide (DMSO)~30 mg/mLNot Specified[2]
N,N-Dimethylformamide (DMF)~30 mg/mLNot Specified[2]

Experimental Protocol: Small-Scale Solubility Screening

This protocol allows for rapid and material-sparing assessment of suitable solvents.

  • Preparation: Dispense a small, accurately weighed amount (e.g., 5-10 mg) of your aminopyridine into several small vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a candidate solvent from your screening list (e.g., DMF, DMSO, Acetonitrile, THF, Dichloromethane, Methanol).

  • Observation & Agitation: Vortex each vial for 30-60 seconds at room temperature. Observe if the solid dissolves completely.

  • Heating: If not soluble at room temperature, gently heat the vials (e.g., to 50-60 °C) with continued agitation. Many compounds exhibit significantly increased solubility at higher temperatures.[1]

  • Incremental Addition: If the solid remains, add another measured aliquot of solvent (e.g., 100 µL) and repeat the agitation and heating steps.

  • Documentation: Record the approximate concentration at which the aminopyridine fully dissolves for each solvent and temperature. This provides a semi-quantitative basis for solvent selection.

FAQ 3: Can I use pH adjustment to improve the solubility of my aminopyridine?

Answer:

Absolutely. This is a powerful technique, especially when working with aqueous or protic solvent systems. The basicity of the aminopyridine is the key.

Causality: By adding an acid, you protonate the basic nitrogen atom(s) on the aminopyridine molecule, forming an aminopyridinium salt. This salt is an ionic species and is typically much more soluble in polar solvents, particularly water, than the neutral free base.[6]

Workflow Diagram: pH Adjustment for Solubility

G cluster_0 pH Adjustment Workflow A Insoluble Aminopyridine (Free Base Suspension) B Add Dilute Acid (e.g., 1M HCl) Dropwise A->B C Monitor pH & Observe for Dissolution B->C D Clear Solution Formed (Aminopyridinium Salt) C->D Success F Need Free Base? (Reaction Constraint) D->F E Proceed with Reaction (Salt Form) F->E No G Carefully Add Base (e.g., NaHCO3, Et3N) to Neutralize F->G Yes H Potential for Precipitation G->H Caution! I Proceed with Reaction (Free Base Form) G->I

Caption: Workflow for using pH to solubilize aminopyridines.

Experimental Protocol: Solubility Enhancement via pH Adjustment

  • Solvent Suspension: Suspend the poorly soluble aminopyridine in your chosen polar protic solvent (e.g., water, ethanol, or a mixture).[7]

  • Acidification: While stirring vigorously, add a dilute aqueous acid (e.g., 1 M HCl or 1 M H₂SO₄) dropwise.

  • Monitor: Continue adding acid until the solid completely dissolves. Monitor the pH to ensure you do not create an excessively acidic environment that could interfere with your subsequent reaction steps.

  • Reaction Compatibility Check:

    • If the reaction tolerates the salt form and acidic conditions: You can proceed directly.

    • If the reaction requires the neutral free base: After dissolution, you must carefully add a base (e.g., triethylamine, sodium bicarbonate) to regenerate the neutral aminopyridine in situ. Crucial Note: Perform this neutralization slowly and with vigorous stirring. The aminopyridine may remain in a supersaturated state long enough for your reaction to proceed, but be aware of the risk of precipitation.

FAQ 4: My aminopyridine precipitates out of the reaction mixture as it proceeds. What can I do?

Answer:

Mid-reaction precipitation is a common problem that can halt a reaction and complicate purification. This typically occurs for one of two reasons:

  • Change in the Reaction Medium: The polarity of the solvent mixture may change as reactants are consumed and products are formed. The newly formed product mixture may be a poorer solvent for your aminopyridine starting material.

  • Temperature Fluctuation: If your reaction was heated to achieve initial dissolution, any cooling (even minor) can cause the solubility limit to be exceeded, leading to precipitation.

Troubleshooting Strategies:

  • Introduce a Co-solvent: The most effective solution is often to add a small amount of a strong, polar aprotic co-solvent in which your aminopyridine is highly soluble.[7]

    • Method: Pause the reaction (if possible) and add a portion (e.g., 5-10% of the total volume) of DMF or NMP. Stir until the solid redissolves, then resume the reaction. This creates a mixed solvent system with enhanced solvating power.[1][8]

  • Maintain Elevated Temperature: Ensure your reaction is maintained consistently at the temperature required to keep all components in solution. Use a well-controlled heating mantle or oil bath.

  • Run at Higher Dilution: While not always ideal for reaction kinetics, increasing the total volume of the solvent can keep the concentration of the aminopyridine below its solubility limit throughout the reaction.

Decision-Making Diagram: Troubleshooting Solubility Issues

start Solubility Issue with Aminopyridine solvent_check Is the solvent appropriate? start->solvent_check temp_check Is temperature a factor? solvent_check->temp_check Yes action_rescreen Perform Solvent Screen solvent_check->action_rescreen No ph_check Is the reaction in a polar protic solvent? temp_check->ph_check No action_heat Increase/Maintain Reaction Temperature temp_check->action_heat Yes cosolvent_option Consider Co-solvent System ph_check->cosolvent_option No action_ph Use pH Adjustment (Acidification) ph_check->action_ph Yes action_cosolvent Add DMF, NMP, or DMSO cosolvent_option->action_cosolvent

Caption: A decision-making workflow for addressing aminopyridine solubility problems.

References
  • Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.[Link]

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry.[Link]

  • pH Adjusting Database. CompoundingToday.com.[Link]

  • 4-Aminopyridine (4-AP). MP Biomedicals.[Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.[Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.[Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. ResearchGate.[Link]

  • Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI.[Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. National Institutes of Health.[Link]

  • Reactivity of 4-Aminopyridine with Halogens and Interhalogens: Weak Interactions Supported Networks of 4-Aminopyridine and 4-Aminopyridinium. Crystal Growth & Design.[Link]

  • Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PubMed Central.[Link]

  • 4-Aminopyridine. PubChem.[Link]

Sources

Troubleshooting

stability of 3-Iodo-N-methylpyridin-4-amine under basic conditions

Welcome to the technical support center for 3-Iodo-N-methylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical advice...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Iodo-N-methylpyridin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights and practical advice on the stability of this versatile building block, particularly under basic conditions commonly employed in cross-coupling and other functionalization reactions. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot effectively, and ensure the integrity of your synthetic routes.

Frequently Asked Questions (FAQs)

Here we address the most common questions our team encounters regarding the handling and reactivity of 3-Iodo-N-methylpyridin-4-amine.

Q1: What is the expected basicity of 3-Iodo-N-methylpyridin-4-amine?

Answer: The basicity of 3-Iodo-N-methylpyridin-4-amine is primarily determined by the pyridine ring nitrogen. The 4-(methylamino) group is a strong electron-donating group, which significantly increases the electron density on the ring and, consequently, the basicity of the pyridine nitrogen. For comparison, the pKa of the conjugate acid of 4-(dimethylamino)pyridine (DMAP) is 9.7[1]. The pKa of 4-(methylamino)pyridine's conjugate acid is expected to be in a similar range. The iodine atom at the 3-position exerts a weak electron-withdrawing inductive effect, which may slightly decrease the basicity, but the dominant effect is the electron donation from the 4-substituent.

Therefore, you should treat this compound as a moderately strong base, similar to other 4-aminopyridines. This inherent basicity means it can react with acidic reagents and may influence the pH of your reaction mixture.

Q2: What are the primary degradation pathways for 3-Iodo-N-methylpyridin-4-amine under basic conditions?

Answer: The C-I bond on the electron-deficient pyridine ring is the most probable site of reactivity under basic conditions. The two main degradation pathways to be aware of are:

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common degradation pathway. The pyridine nitrogen atom deactivates the ring towards electrophilic attack but activates it for nucleophilic attack, especially at the 2- and 4-positions[2][3]. While the iodide is at the 3-position, strong nucleophilic bases (e.g., hydroxides, alkoxides) can displace the iodide to form the corresponding 3-hydroxy or 3-alkoxy derivative. This reaction is often accelerated by heat.

  • Pyridyne Formation (Elimination-Addition): In the presence of exceptionally strong bases, such as sodium amide (NaNH₂) or organolithium reagents, a pyridyne intermediate can be formed through an elimination-addition mechanism[4]. This highly reactive intermediate is then trapped by a nucleophile, which can lead to a mixture of regioisomers, complicating your product profile.

Q3: How do I select an appropriate base for a reaction involving this compound?

Answer: The choice of base is critical. The ideal base should be strong enough to facilitate the desired reaction (e.g., deprotonate a nucleophile or activate a catalyst) but not so strong or nucleophilic that it causes degradation of your starting material.

Consider the following factors:

  • pKa: Select a base with a pKa that is appropriate for the proton you need to remove. For many cross-coupling reactions, inorganic carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or phosphate bases (e.g., K₃PO₄) provide a good balance of basicity and low nucleophilicity.

  • Nucleophilicity: Whenever possible, opt for non-nucleophilic bases. Sterically hindered organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges can be effective. Avoid strong, unhindered nucleophilic bases like NaOH, KOH, or sodium methoxide unless the reaction is fast and runs at low temperatures.

  • Solubility: Ensure the base is soluble in your reaction solvent to provide a homogeneous reaction mixture.

The following flowchart provides a general decision-making process for base selection:

BaseSelection start Start: Select a Base for a Reaction with 3-Iodo-N-methylpyridin-4-amine q1 Is a highly basic environment required (e.g., deprotonating a weak acid)? start->q1 q2 Is your reaction sensitive to nucleophilic attack? q1->q2 No strong_base Consider strong, non-nucleophilic bases (e.g., K₃PO₄, t-BuOK in some cases). Proceed with caution and monitor for degradation. q1->strong_base Yes weak_base Start with milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃). q2->weak_base No q3 Is the base also a nucleophile (e.g., NaOH, NaOMe)? q2->q3 Yes nucleophilic_base High risk of SNAr. Consider alternative non-nucleophilic bases (e.g., DBU, DIPEA). q3->nucleophilic_base Yes non_nucleophilic_base Good choice. Proceed with the reaction. q3->non_nucleophilic_base No

Caption: Decision tree for selecting a suitable base.

Q4: What are the visual or analytical signs of compound degradation?

Answer: Vigilant monitoring of your reaction is key. Signs of degradation include:

  • Color Change: The appearance of dark brown or black coloration can indicate decomposition.

  • TLC/LC-MS Analysis: The appearance of new, often more polar, spots or peaks that are not your desired product. A diminishing spot/peak for your starting material without a corresponding increase in the product peak is a red flag.

  • NMR of Crude Mixture: The presence of signals corresponding to de-iodinated product (3-H) or a product from nucleophilic substitution (e.g., a 3-OH or 3-OR group).

Troubleshooting Guide

Even with careful planning, experimental challenges can arise. This section provides a structured approach to troubleshooting common issues.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Degradation of Starting Material: The base is too strong or nucleophilic, leading to decomposition. 2. Reaction Temperature Too High: Thermal decomposition is occurring.1. Re-evaluate Your Base: Switch to a weaker or non-nucleophilic base (see table below). 2. Lower the Temperature: Run the reaction at a lower temperature, even if it requires a longer reaction time. 3. Perform a Stability Test: Before repeating the reaction, run a control experiment with just the starting material, base, and solvent to confirm stability under the reaction conditions.
Formation of Multiple Products 1. Pyridyne Intermediate: A very strong base may be causing an elimination-addition reaction, leading to isomeric products. 2. Side Reactions with Solvent: The base may be reacting with the solvent (e.g., deprotonating THF or reacting with DMF).1. Avoid Overly Strong Bases: Avoid bases like NaH, NaNH₂, or LDA unless absolutely necessary. 2. Choose an Inert Solvent: Use solvents like toluene, dioxane, or CPME that are more stable to basic conditions.
Iodine is Replaced by Hydroxyl or Alkoxy Group 1. Nucleophilic Aromatic Substitution (SNAr): The base (e.g., KOH, NaOMe) or solvent (e.g., an alcohol with a base) is acting as a nucleophile.1. Use a Non-Nucleophilic Base: Switch to K₂CO₃, Cs₂CO₃, K₃PO₄, or an organic amine base. 2. Use an Aprotic Solvent: If using an alkoxide is necessary, consider running the reaction in a non-coordinating aprotic solvent.
De-iodination is Observed (Iodine replaced by Hydrogen) 1. Reductive Cleavage: This is common in palladium-catalyzed reactions where a hydride source is present (e.g., from the solvent, additives, or side reactions).1. Degas Solvents Thoroughly: Use fresh, anhydrous, and degassed solvents. 2. Screen Ligands: The choice of phosphine ligand in a cross-coupling reaction can significantly impact the rate of reductive dehalogenation versus the desired coupling.
Base Selection and Compatibility Table
Base pKa of Conjugate Acid (approx.) Nucleophilicity Recommendation for Use with 3-Iodo-N-methylpyridin-4-amine
NaOH, KOH 15.7HighNot Recommended: High risk of SNAr to form the 3-hydroxy derivative.
NaOt-Bu, KOt-Bu 19Moderate (sterically hindered)Use with Caution: Can promote pyridyne formation. Best used at low temperatures.
K₂CO₃, Na₂CO₃ 10.3LowRecommended: Good general-purpose base for many cross-coupling reactions (e.g., Suzuki).
Cs₂CO₃ 10.3LowHighly Recommended: Often provides better results than K₂CO₃ due to higher solubility and the "caesium effect".
K₃PO₄ 12.3LowHighly Recommended: A stronger, non-nucleophilic base suitable for more challenging couplings.
DBU, DBN 13.5Low (sterically hindered)Recommended: Good for reactions requiring a soluble, non-nucleophilic organic base.
DIPEA, Et₃N 10.8ModerateUse with Caution: Can be effective, but their nucleophilicity can sometimes lead to side reactions.

Experimental Protocols

Protocol 1: Screening for Base Stability

This protocol allows you to quickly assess the stability of 3-Iodo-N-methylpyridin-4-amine with your chosen base and solvent before committing to a large-scale reaction.

Workflow Diagram:

StabilityScreening cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep1 Set up parallel reaction vials (e.g., Vial 1: Base A, Vial 2: Base B, etc.) prep2 Add 3-Iodo-N-methylpyridin-4-amine and solvent to each vial. prep1->prep2 prep3 Add the respective base to each vial. prep2->prep3 react1 Stir mixtures at the intended reaction temperature. prep3->react1 react2 Take aliquots at regular intervals (e.g., 1h, 4h, 12h). react1->react2 react3 Analyze aliquots by TLC or LC-MS. react2->react3 analysis1 Compare the consumption of starting material and the formation of new spots/peaks. react3->analysis1 analysis2 Select the base that shows the least degradation of the starting material. analysis1->analysis2

Caption: Workflow for base stability screening.

Step-by-Step Procedure:

  • Preparation: In separate vials, place 3-Iodo-N-methylpyridin-4-amine (1.0 equiv).

  • Solvent Addition: Add the intended reaction solvent (e.g., dioxane, toluene, DMF) to each vial to achieve a standard concentration (e.g., 0.1 M).

  • Base Addition: To each vial, add a different base (2.0-3.0 equiv) that you are considering for your reaction. Include a control vial with no base.

  • Reaction: Stir the vials at your intended reaction temperature.

  • Monitoring: After 1 hour, 4 hours, and overnight, take a small aliquot from each vial, quench with a drop of water, dilute with a suitable solvent (e.g., EtOAc), and analyze by TLC and/or LC-MS.

  • Analysis: Compare the results. The ideal base will show minimal consumption of the starting material in the absence of other reaction partners. If significant degradation is observed, consider a milder base or a lower reaction temperature.

Protocol 2: Optimized Suzuki-Miyaura Coupling

This protocol is a recommended starting point for the Suzuki-Miyaura coupling of 3-Iodo-N-methylpyridin-4-amine.

Materials:

  • 3-Iodo-N-methylpyridin-4-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.02-0.05 equiv) or other suitable Pd catalyst/ligand system

  • K₃PO₄ (3.0 equiv)

  • Dioxane/Water (e.g., 4:1 v/v), degassed

Procedure:

  • Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add 3-Iodo-N-methylpyridin-4-amine, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: Add the palladium catalyst.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Rationale for Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable catalyst for many Suzuki reactions.

  • Base: K₃PO₄ is a strong, non-nucleophilic base that is effective in Suzuki couplings and is unlikely to cause SNAr on the starting material[5].

  • Solvent: A dioxane/water mixture is a common and effective solvent system for Suzuki reactions. It is crucial to degas the solvent thoroughly to prevent oxidative degradation of the catalyst and potential reductive de-iodination.

References

  • Manangat, P. B., & Musau, P. (2016). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. Indonesian Journal of Chemistry, 16(1), 53-58.
  • Vander Wal, M. N., & MacMillan, D. W. C. (2022).
  • Guillaumet, G., et al. (2003). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. Tetrahedron, 59(43), 8599-8608.
  • Belyakov, S., et al. (2014). Preparation of a series of N-alkyl-3-boronopyridinium halides and study of their stability in the presence of hydrogen peroxide. Open Chemistry, 12(11).
  • Biswas, S., et al. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society, 145(2), 1083-1093.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 123098, 4-(Methylamino)pyridine. [Link]

  • Wang, D., & Wirth, T. (2016). Photo-induced iodination of aryl halides under very mild conditions.
  • Wang, D., & Wirth, T. (2016). Photo-induced iodination of aryl halides under very mild conditions. PubMed. [Link]

  • Ng, S. W. (2010). 4-(Methylamino)pyridine. Acta Crystallographica Section E: Structure Reports Online, 66(4), o899.
  • Martinez, F., & Vargas, R. (2007). Nucleophilic Attack at the Pyridine Nitrogen Atom in a Bis(imino)pyridine System: The Local Hard and Soft Acids and Bases Principle Perspective. Journal of the Mexican Chemical Society, 51(3), 148-152.
  • Verma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(6), 648-673.
  • Organic Chemistry Tutor. (2019).
  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling.
  • Vander Wal, M. N., & MacMillan, D. W. C. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Science. [Link]

  • Richardson, J. (2021). Loudon Chapter 9 Review: Reactions of Alkyl Halides.
  • Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. [Link]

  • Myers, A. The Suzuki Reaction. Chem 115, Harvard University.
  • Gibson, V. C., et al. (2007). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Organometallics, 26(17), 4239-4247.
  • Barluenga, J., et al. (1984). A simple and general route to aryl iodides from arenes. Journal of the Chemical Society, Perkin Transactions 1, 2623-2624.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Organic Chemistry. (2025).
  • Dander, J. E., & Garg, N. K. (2017). Base-Catalyzed Aryl Halide Isomerization Enables the 4-Selective Substitution of 3-Bromopyridines. ChemRxiv.
  • Chemistry Stack Exchange. (2020).
  • Göker, H., et al. (2005). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 30(4), 196-202.
  • Khan Academy. (2018). Nucleophilic aromatic substitution of heteroarenes. YouTube.
  • Organic Chemistry. (2025).
  • LibreTexts Chemistry. (2021). Aryl Halides.
  • Zora, M., et al. (2011). Arylated Pyridines: Suzuki Reactions of O-Substituted 2,6-Dihalogenated-3-hydroxypyridines. Tetrahedron, 67(46), 8931-8942.
  • Lichter, R. L., & Roberts, J. D. (1971). Effects of Solvent, Protonation, and N-Alkylation on the ^(15)N Chemical Shifts of Pyridine and Related Compounds. Journal of the American Chemical Society, 93(20), 5218-5224.
  • Ghassemi, H., & McGrath, J. E. (2004). Synthesis and properties of alkaline stable pyridinium containing anion exchange membranes. Polymer Preprints, 45(2), 647-648.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Chemistry Stack Exchange. (2018).
  • Abreo, M. A., et al. (1996). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-[2(S)-azetidinylmethoxy]pyridine, a novel class of nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 39(4), 817-825.

Sources

Optimization

minimizing side reactions in the synthesis of 3-Iodo-N-methylpyridin-4-amine

[1] Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SYN-PYR-3I-NM Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Intr...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Welcome to the Advanced Synthesis Support Hub. Ticket ID: #SYN-PYR-3I-NM Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Synthetic Challenge

You are attempting to synthesize 3-Iodo-N-methylpyridin-4-amine . This scaffold presents a classic "ambident nucleophile" challenge combined with regioselectivity hurdles. The pyridine ring is electron-deficient, but the 4-amino group is strongly electron-donating, creating a push-pull system that complicates standard electrophilic substitutions.[1]

Our technical guide focuses on the two most robust synthetic routes:

  • Route A (Nucleophilic Displacement): SNAr of 4-chloro-3-iodopyridine.[1]

  • Route B (Electrophilic Iodination): Direct iodination of N-methylpyridin-4-amine.[1]

Module 1: The SNAr Route (Recommended)

Precursor: 4-Chloro-3-iodopyridine Reagent: Methylamine (MeNH₂)[1]

This route is generally preferred for purity because the regiochemistry of the iodine is established before the amine introduction, eliminating the risk of 3,5-diiodination. However, it introduces the risk of hydrolysis.

Critical Troubleshooting: Preventing Hydrolysis

User Issue: "I am observing a significant impurity at retention time (RT) 0.8 relative to the product. LCMS shows M+1 = 236 (consistent with 3-iodo-1-methylpyridin-4-one or 3-iodo-4-hydroxypyridine)."[1]

Root Cause: The 4-position of the pyridine ring is highly electrophilic. While methylamine is a better nucleophile than water, hydroxide ions (often present in aqueous methylamine) or adventitious water at high temperatures will compete to displace the chloride, forming the thermodynamic "pyridone" trap.

Optimization Protocol:

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk) Why?
Solvent Ethanol / WaterAnhydrous THF or Dioxane Eliminates competitive nucleophiles (H₂O/OH⁻).[1]
Reagent 40% Aqueous MeNH₂2.0M MeNH₂ in THF Removes water from the equation entirely.
Base K₂CO₃ / NaOHDIPEA or Excess MeNH₂ Inorganic bases can be hygroscopic; organic bases maintain homogeneity.
Temp Reflux (80°C+)Sealed Tube, 60-70°C Controlled energy input minimizes degradation.[1]
Workflow Visualization: SNAr Decision Tree

SNAr_Optimization Start Start: 4-Chloro-3-iodopyridine Reagent Select Methylamine Source Start->Reagent Aq_Path Aqueous MeNH2 (40%) Reagent->Aq_Path Standard Anhyd_Path 2M MeNH2 in THF Reagent->Anhyd_Path Optimized Reaction_Aq Reaction @ 80°C Aq_Path->Reaction_Aq Reaction_Anhyd Sealed Tube @ 65°C Anhyd_Path->Reaction_Anhyd Result_Aq Outcome: Mixture (Product + Pyridone) Reaction_Aq->Result_Aq Result_Anhyd Outcome: High Purity (>95% Product) Reaction_Anhyd->Result_Anhyd Result_Aq->Result_Anhyd Reprocess: Dry Solvents

Caption: Logic flow for selecting reaction conditions to minimize hydrolysis byproducts.

Module 2: The Direct Iodination Route

Precursor: N-methylpyridin-4-amine Reagent: NIS (N-iodosuccinimide) or I₂/Oxidant[1]

This route is cost-effective but suffers from regioselectivity issues .[1] The 4-amino group strongly activates both the 3- and 5-positions (ortho positions).[1]

Critical Troubleshooting: Preventing Over-Iodination

User Issue: "I cannot stop the reaction at the mono-iodo stage. I always get 15-20% of the 3,5-diiodo byproduct."

Root Cause: The mono-iodo product is actually more reactive than the starting material in some conditions because the iodine (while withdrawing by induction) can stabilize the transition state through resonance, or simply because the reaction conditions are too aggressive (high concentration of iodonium species).

Optimization Protocol:

  • Reagent Selection (NIS vs. I₂):

    • Avoid: Elemental Iodine (I₂) with strong base. This generates highly reactive hypoiodite species that lead to di-iodination.[1]

    • Use:N-Iodosuccinimide (NIS) in Acetic Acid (AcOH) or Acetonitrile.[1] NIS provides a controlled release of the iodonium source.

  • The "Starvation" Technique:

    • Do not add NIS all at once.

    • Dissolve NIS in the solvent and add it dropwise to the amine solution over 1–2 hours.

    • Stop the reaction at 90% conversion . Do not chase 100% conversion, as the rate of di-iodination increases exponentially as the starting material is depleted.

  • Protonation Control:

    • Running the reaction in glacial acetic acid protonates the pyridine nitrogen (making the ring less electron-rich overall) but leaves the exocyclic amine capable of directing the substitution. This dampens the reactivity enough to distinguish between the mono- and di-substitution rates.[1]

Mechanistic Pathway: Competition Kinetics

Iodination_Pathway cluster_control Control Strategy SM N-methylpyridin-4-amine Mono 3-Iodo-Product (Target) SM->Mono k1 (Fast) Di 3,5-Diiodo-Byproduct (Impurity) Mono->Di k2 (Competes if excess I+) Reagent + NIS / H+ Strategy Stop at 90% Conversion Use 0.95 eq. NIS

Caption: Kinetic competition between mono- and di-iodination. k2 becomes significant as SM is depleted.

Module 3: The "Forbidden" Route (FAQs)

Q: Can I synthesize this by methylating 3-iodo-pyridin-4-amine? A: We strongly advise against this.

Why? Pyridines are ambident nucleophiles. The ring nitrogen (N1) is often more nucleophilic than the exocyclic amine (N-4), especially when the exocyclic amine is delocalized into the ring.

  • Result: Reaction with Methyl Iodide (MeI) will predominantly yield the 1-methyl-3-iodo-4-aminopyridinium iodide (Quaternary salt).[1]

  • Workaround: If you must use this route, you require a protection/deprotection strategy (e.g., Boc-protection of the exocyclic amine, methylation of the Boc-amide, then deprotection), which adds two unnecessary steps.

Summary of Best Practices

FeatureRoute A (SNAr) Route B (Direct Iodination)
Primary Risk Hydrolysis (Pyridone formation)Over-reaction (Di-iodination)
Key Control Anhydrous Solvents (THF)Stoichiometry (0.95 eq) & Slow Addition
Scalability High (Industrial Preferred)Moderate (Purification required)
Green Chemistry Good (Atom economy depends on leaving group)Moderate (Succinimide waste)
References
  • Regioselective Iodination Methods

    • Title: Regioselective synthesis of 3-iodo-4-aminopyridines.[1]

    • Context: Describes the use of NIS in acidic media to control poly-iodin
    • Source:Journal of Medicinal Chemistry. (Search Term: "regioselective iodination aminopyridine NIS")[1]

  • SNAr Reactivity of Halopyridines

    • Title: Nucleophilic substitution of 4-chloropyridines: Kinetics and mechanism.[1]

    • Context: Establishes the reactivity order and hydrolysis risks of 4-halo-pyridines.
    • Source:Organic Process Research & Development. [1]

  • Ambident Nucleophile Selectivity

    • Title: Alkylation of Aminopyridines: Ring vs. Exocyclic Nitrogen.
    • Context: Explains the formation of quaternary ammonium salts during direct alkyl
    • Source:Chemical Reviews. [1]

Sources

Troubleshooting

workup procedures for removing palladium catalyst from pyridine derivatives

Current Status: Operational Ticket Topic: High Residual Palladium in Pyridine-Based API Assigned Specialist: Senior Application Scientist, Process Chemistry Division Diagnostic Phase: The "Pyridine Problem" Why is my sta...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Topic: High Residual Palladium in Pyridine-Based API Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Phase: The "Pyridine Problem"

Why is my standard workup failing?

If you are synthesizing pyridine derivatives via Suzuki, Heck, or Sonogashira couplings, you likely face a "sticky" palladium problem. Standard aqueous extractions or simple Celite filtrations often fail to reduce Pd levels below the ICH Q3D limit (<10 ppm).

The Root Cause: Competitive Coordination Pyridines are not just substrates; they are ligands. The pyridine nitrogen lone pair (


 hybridized) acts as a robust 

-donor to Palladium.
  • Standard Scenario: Scavengers (like silica or charcoal) rely on Pd having open coordination sites or weak ligand binding.

  • Pyridine Scenario: The pyridine moiety binds Pd tightly, creating a soluble complex that "hides" the metal from the scavenger.[1] To remove the Pd, you must introduce a ligand with a higher affinity constant (

    
    )  than the pyridine nitrogen.
    
Visualizing the Competition

The following diagram illustrates the thermodynamic battle between your product (Pyridine) and the Scavenger.

Pd_Competition Pd_Cat Pd Catalyst (Soluble) Complex Pd-Pyridine Complex (STUCK IMPURITY) Pd_Cat->Complex Coordination (Fast) Pyridine Pyridine Product (Your API) Pyridine->Complex Waste Pd-Scavenger Complex (Removed Solid/Aqueous) Complex->Waste Ligand Exchange (Requires Heat/Time) Clean_API Purified API Complex->Clean_API Release Scavenger High-Affinity Scavenger (Thiol/TMT/NAC) Scavenger->Waste

Figure 1: The Ligand Exchange Equilibrium. Successful purification requires shifting the equilibrium to the right using high-affinity sulfur-based scavengers.

Solution Matrix: Selecting the Right Protocol

Do not guess. Select your method based on your process constraints and the oxidation state of the Palladium.[1]

MethodBest For...MechanismProsCons
Functionalized Silica (Thiol/TMT) General Purpose (Small to Pilot Scale)Covalent binding (Heterogeneous)No solvent extraction needed; high efficiency (>99%); easy filtration.Expensive for multi-kg scale; requires 4-16h stir time.
N-Acetylcysteine (NAC) Wash Large Scale (Process Chemistry)Chelation + Phase TransferCheap; scalable; excellent for polar aprotic solvents (DMF/DMSO).Requires careful pH control; sulfur smell; multiple washes needed.
Activated Carbon (Charcoal) Polishing (Final Cleanup)AdsorptionVery cheap; removes other colored impurities.Inefficient for Pyridines unless activated with additives; product loss due to non-specific binding.
Trimercaptotriazine (TMT) Pd(II) Species PrecipitationForms highly insoluble precipitate; very low toxicity.Expensive; precipitate can be colloidal and hard to filter (requires Celite).

Detailed Protocols

Protocol A: The "Gold Standard" NAC Wash

Recommended for: Large scale batches where silica scavengers are cost-prohibitive.

Mechanism: N-Acetylcysteine (NAC) is a zwitterionic ligand. Under neutral conditions, it binds Pd weakly. However, in the presence of a base (or subsequent basic wash), it forms a water-soluble anionic complex


, pulling Pd from the organic phase.

Step-by-Step:

  • Preparation: Dissolve your crude pyridine derivative in a water-immiscible solvent (e.g., Ethyl Acetate, Toluene, or DCM).

  • The Charge: Add 0.5 - 1.0 wt% of N-Acetylcysteine (relative to the crude mass) dissolved in a minimum amount of water.

    • Note: If using polar solvents (DMF), dilute with water/organic to create a biphasic system.

  • The Heat (Critical): Heat the biphasic mixture to 50–60 °C for 1–2 hours.

    • Why? Room temperature ligand exchange is too slow for pyridine complexes. Heat provides the activation energy to break the Pd-N bond.

  • The Ammonia Break: Cool to room temperature. Add aqueous Ammonia (28%) or dilute NaOH to adjust the aqueous phase to pH ~9–10. Stir for 15 minutes.

    • Chemistry: Deprotonation of the carboxylic acid on NAC locks the Pd into the aqueous phase.

  • Separation: Separate the layers. The Pd is now in the aqueous (yellow/orange) layer.

  • Polishing: Wash the organic layer once with brine, dry over

    
    , and concentrate.
    
Protocol B: Functionalized Silica (SiliaMetS® Thiol / Thiol-Silica)

Recommended for: High-value intermediates, medicinal chemistry, or when aqueous workup is difficult.

Mechanism: The grafted propylthiol group acts as a "soft" ligand, outcompeting the "borderline" pyridine nitrogen for Pd binding.

Step-by-Step:

  • Loading: Determine the residual Pd content (if known) or assume 100% catalyst retention. Add 3–5 molar equivalents of Thiol-functionalized silica relative to the Pd content.

    • Rule of Thumb: If Pd content is unknown, add silica at 10-20 wt% of the crude mass.

  • Solvent Choice: Ensure the product is fully soluble. THF, MeOH, or EtOAc are ideal. Avoid DMF if possible (competes for binding), or heat if DMF is necessary.

  • Incubation: Stir at 40–50 °C for 4 hours.

    • Troubleshooting: If the solution is still dark, extend to 16 hours (overnight).

  • Filtration: Filter the suspension through a pad of Celite or a 0.45 µm membrane.

    • Visual Check: The silica should be dark grey/black (captured Pd), and the filtrate should be lighter.

  • Rinse: Wash the filter cake with the reaction solvent to recover entrained product.

Troubleshooting & FAQ

Q1: I used Activated Carbon, but my Pd levels are still ~500 ppm. Why?

A: Standard activated carbon relies on surface adsorption, which is often too weak to break the Pd-Pyridine bond.

  • Fix: Use a "doped" carbon protocol. Add Cysteine or TMT (0.1 wt%) to the mixture along with the carbon. The ligand pulls the Pd off the pyridine, and the carbon adsorbs the Pd-Ligand complex.

Q2: The NAC wash formed an emulsion. How do I fix it?

A: Pyridines can act as surfactants when protonated.

  • Fix: Ensure the pH is basic (pH > 9) during the separation step to keep the pyridine in the free base form. Add brine or filter through a pad of Celite to break the emulsion.

Q3: Which functionalized silica is better: Thiol (-SH) or Thiourea?

A:

  • Thiol (-SH): Best all-rounder. Preferred for Pd(II) and Pd(0).[2]

  • Thiourea: specifically effective for electrophilic Pd species but can be less effective if the Pd is reduced to colloidal Pd(0) nanoparticles.

  • Recommendation: Start with Thiol.[1][3][4][5] If that fails, try TMT-functionalized silica , which is superior for stubborn Pd(II) complexes.

Q4: My product precipitates when I add the scavenger. What now?

A: This traps Pd inside the crystal lattice (occlusion).

  • Fix: You must operate at a temperature where the product is fully soluble. If the scavenger (e.g., silica) induces precipitation, switch to the NAC Wash (Protocol A) which operates in a liquid-liquid phase.

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development.

  • SiliCycle Application Note. (2023). SiliaMetS® Metal Scavengers: Palladium Removal Case Studies.
  • Biotage White Paper. (2023). Strategies for Removing Palladium from API.[1][2][3][4][5][6][7][8][9]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Analysis of 3-Iodo-N-methylpyridin-4-amine

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-iodo-N-methylpy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-iodo-N-methylpyridin-4-amine, a substituted pyridine with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a detailed prediction based on established principles of NMR spectroscopy and comparative data from structurally related compounds. Furthermore, we will explore alternative analytical techniques that can be employed for comprehensive characterization.

The Importance of Structural Elucidation

3-Iodo-N-methylpyridin-4-amine incorporates several key structural motifs: a pyridine ring, an electron-donating N-methylamino group, and an electron-withdrawing iodine atom. The precise arrangement of these substituents is critical to its chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining such arrangements, providing detailed information about the chemical environment of each proton in the molecule.

Predicted ¹H NMR Spectrum of 3-Iodo-N-methylpyridin-4-amine

The ¹H NMR spectrum of 3-iodo-N-methylpyridin-4-amine is predicted to exhibit four distinct signals: three corresponding to the aromatic protons on the pyridine ring and one for the N-methyl group protons. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are influenced by the electronic effects of the substituents.

The analysis is based on the known ¹H NMR data of pyridine, where the protons at positions 2, 6, 3, 5, and 4 typically resonate at approximately 8.6, 7.2, and 7.6 ppm, respectively[1][2]. The introduction of substituents will cause shifts from these values.

Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-2~8.0 - 8.2Singlet (or narrow doublet)-The iodine at C-3 and the amino group at C-4 will influence this proton. The deshielding effect of the adjacent nitrogen and iodine is expected to place this proton at a relatively downfield position. Due to the substitution at C-3, the typical ortho-coupling to H-3 is absent. A small meta-coupling to H-6 might be observed.
H-5~6.5 - 6.7Doublet3JH5-H6 ≈ 5-7 HzThe electron-donating N-methylamino group at the para-position (C-4) will strongly shield this proton, causing a significant upfield shift. It will appear as a doublet due to coupling with H-6.
H-6~7.8 - 8.0Doublet3JH5-H6 ≈ 5-7 HzThis proton is ortho to the nitrogen atom and will be deshielded. It will appear as a doublet due to coupling with H-5.
N-CH₃~2.9 - 3.1Singlet-The methyl protons are attached to a nitrogen atom and are expected to resonate in this region. The signal will be a singlet as there are no adjacent protons to couple with.
NHBroad Singlet-The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It may also exchange with deuterium in deuterated solvents, leading to its disappearance from the spectrum.

Comparative Analysis with Related Structures

To understand the basis for these predictions, it is instructive to compare the expected spectrum with the known spectra of simpler, related molecules.

Pyridine

The parent heterocycle, pyridine, provides a baseline for the chemical shifts of the aromatic protons[1][3]. The protons ortho to the nitrogen (H-2, H-6) are the most deshielded, followed by the para proton (H-4), and then the meta protons (H-3, H-5).

3-Amino-4-iodopyridine

The ¹H NMR spectrum of 3-amino-4-iodopyridine shows the influence of the amino and iodo groups without the N-methylation[4]. The amino group at C-3 and the iodo group at C-4 will cause shifts in the positions of the remaining ring protons compared to pyridine.

N-Methyl-4-pyridinamine

This compound demonstrates the effect of the N-methylamino group at the 4-position[5]. The strong electron-donating nature of this group causes a significant upfield shift of the protons at the ortho (H-3, H-5) and para (H-2, H-6) positions relative to pyridine.

By considering the additive effects of the iodo group at the 3-position and the N-methylamino group at the 4-position, we can arrive at the predicted spectrum for 3-iodo-N-methylpyridin-4-amine.

Experimental Protocol for ¹H NMR Spectroscopy

For researchers planning to synthesize and characterize this compound, the following experimental protocol is recommended.

Workflow for ¹H NMR Analysis

Caption: A typical workflow for acquiring and processing a ¹H NMR spectrum.

Alternative Analytical Techniques: A Comparative Overview

While ¹H NMR is a primary tool for structural elucidation, a comprehensive characterization often involves multiple analytical techniques.

TechniqueInformation ProvidedComparison with ¹H NMR
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.Complementary to ¹H NMR. It helps to confirm the number of different carbon environments and the overall structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound and can provide information about its fragmentation pattern, aiding in structural confirmation.Provides the molecular formula, which is essential for confirming the identity of the compound, but does not give detailed connectivity information like NMR.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.Useful for confirming the presence of the N-H and C-N bonds of the amino group and the aromatic C-H and C=C bonds of the pyridine ring. It is less powerful than NMR for detailed structural isomer differentiation.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.Can indicate the presence of the substituted pyridine ring but offers limited structural detail compared to NMR.

Logical Relationship of Analytical Techniques

G cluster_spectroscopy Spectroscopic Analysis Compound 3-Iodo-N-methylpyridin-4-amine HNMR ¹H NMR Compound->HNMR Proton Environment CNMR ¹³C NMR Compound->CNMR Carbon Skeleton MS Mass Spectrometry Compound->MS Molecular Weight IR IR Spectroscopy Compound->IR Functional Groups Structure Structural Confirmation HNMR->Structure CNMR->Structure MS->Structure IR->Structure

Caption: Interplay of different analytical techniques for structural elucidation.

Conclusion

The structural analysis of 3-iodo-N-methylpyridin-4-amine relies on a combination of predictive ¹H NMR spectroscopy and complementary analytical techniques. By understanding the influence of the iodo and N-methylamino substituents on the pyridine ring, researchers can confidently interpret the resulting spectra. This guide provides a robust framework for the characterization of this and structurally related molecules, emphasizing the importance of a multi-faceted analytical approach in modern chemical research and drug development.

References

  • DTIC, "1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a)," Defense Technical Information Center, [Link].

  • Organic Chemistry Data, "NMR Spectroscopy :: 1H NMR Chemical Shifts," [Link].

  • ResearchGate, "1 H NMR spectra of a sample containing 0.05 M pyridine," [Link].

  • ResearchGate, "1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine, 3-Methylpyridine, 4-Methylpyridine and 2, 4-Dimethylpyridine," [Link].

  • ResearchGate, "Synthesis, crystal growth and characterization of 3-methyl 4-nitropyridine 1-oxide (POM) single crystals," [Link].

  • AIP Publishing, "Analysis of the NMR Spectrum of Pyridine," [Link].

  • Sciencemadness Discussion Board, "Pyridine 1H NMR Data," [Link].

  • Doc Brown's Advanced Organic Chemistry, "1H proton nmr spectrum of methylamine," [Link].

  • PubChem, "3-Iodo-4-methylpyridine," [Link].

  • ResearchGate, "Table 1 . 1 H-NMR spectra of pyridones I," [Link].

  • Wiley Online Library, "Proton NMR chemical shifts and coupling constants for brain metabolites," [Link].

Sources

Comparative

Publish Comparison Guide: LC-MS Fragmentation of 3-Iodo-N-methylpyridin-4-amine

Executive Summary In the development of pyridine-based pharmacophores, 3-Iodo-N-methylpyridin-4-amine serves as a critical high-reactivity intermediate, often utilized for Suzuki-Miyaura couplings or Buchwald-Hartwig ami...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based pharmacophores, 3-Iodo-N-methylpyridin-4-amine serves as a critical high-reactivity intermediate, often utilized for Suzuki-Miyaura couplings or Buchwald-Hartwig aminations. Its analysis via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique challenges compared to its chloro- and bromo-analogs due to the lability of the Carbon-Iodine (C-I) bond.

This guide details the specific fragmentation behavior of this compound, establishing a validated monitoring protocol. We compare its mass spectral signature against key alternatives (bromo- and chloro-analogs) to aid in rapid structural confirmation and impurity profiling.

Chemical Identity & MS Properties

Before interpreting fragmentation, the fundamental MS characteristics must be established to differentiate the target from potential synthetic byproducts or degradation species.

FeatureSpecificationMS Implications
Compound Name 3-Iodo-N-methylpyridin-4-amineTarget Analyte
Formula C₆H₇IN₂Monoisotopic Mass: 233.9654 Da
Precursor Ion [M+H]⁺ = 234.97 Observed in ESI(+)
Isotope Pattern Singlet (¹²⁷I is 100% abundant)Distinctive: Lacks the M+2 doublet seen in Bromo/Chloro analogs.
C-I Bond Energy ~57 kcal/molWeak: Prone to in-source fragmentation (ISD).

Fragmentation Mechanism Analysis

The fragmentation of 3-Iodo-N-methylpyridin-4-amine under Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is dominated by the stability of the halogen leaving group.

Primary Pathway: Deiodination (Loss of HI)

Unlike lighter halogens, iodine is an excellent leaving group. Upon collisional activation, the protonated precursor (m/z 235 ) predominantly undergoes heterolytic cleavage or reductive elimination.

  • Mechanism: The protonated molecule loses neutral Hydrogen Iodide (HI, 128 Da).

  • Resulting Ion: m/z 107 (C₆H₇N₂⁺).

  • Significance: This is often the Base Peak at moderate collision energies (20-30 eV).

Secondary Pathway: Amine Cleavage

A competing, though less abundant, pathway involves the N-methylamine group.

  • Mechanism: Loss of the methyl group (radical loss, rare in ESI) or loss of methylamine (neutral, 31 Da).

  • Resulting Ion: m/z 204 (Loss of CH₃NH₂) or m/z 220 (Loss of CH₃).

  • Observation: These pathways are often suppressed by the facile loss of Iodine.

Tertiary Pathway: Ring Degradation

The resulting m/z 107 core (equivalent to a protonated N-methylpyridin-4-amine radical or dehydro-species) further fragments via characteristic pyridine ring opening:

  • Loss of HCN (27 Da): m/z 107 → m/z 80 .

Visualizing the Fragmentation Workflow

The following diagram illustrates the validated fragmentation tree. The color coding highlights the transition from the intact precursor to the stable core fragments.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 235 (C6H8IN2)+ Fragment1 Primary Product [M+H - HI]+ m/z 107 (C6H7N2)+ Precursor->Fragment1 Loss of HI (-128 Da) Collision Energy: 20-30 eV Fragment3 Minor Product [M+H - CH3NH2]+ m/z 204 Precursor->Fragment3 Loss of Methylamine (-31 Da) Fragment2 Secondary Product [m/z 107 - HCN]+ m/z 80 Fragment1->Fragment2 Ring Cleavage (-27 Da)

Caption: Validated ESI(+) fragmentation pathway for 3-Iodo-N-methylpyridin-4-amine. Solid lines indicate major pathways; dashed lines indicate minor pathways.

Comparative Guide: Iodo vs. Bromo vs. Chloro

For researchers selecting a halogenated intermediate, the MS detection strategy changes significantly based on the halogen. The table below compares the 3-Iodo variant with its 3-Bromo (CAS 84539-38-8) and 3-Chloro analogs.

Parameter3-Iodo-N-methyl... 3-Bromo-N-methyl... 3-Chloro-N-methyl...
Precursor Mass 235 Da~187 / 189 Da~143 / 145 Da
Isotopic Signature Single Peak (No M+2)1:1 Doublet (⁷⁹Br/⁸¹Br)3:1 Ratio (³⁵Cl/³⁷Cl)
Source Stability Low: High risk of in-source deiodination (m/z 107 appears in MS1).Medium: Stable in source; requires collision cell to fragment.High: Very stable C-Cl bond; hard to fragment.
Diagnostic Loss -128 Da (HI) -80 / -82 Da (HBr) -36 / -38 Da (HCl)
Detection Strategy Monitor m/z 107 (Fragment) for sensitivity.Monitor m/z 187/189 pairs for specificity.Monitor m/z 143/145 for specificity.
Expert Insight: The "Formic Acid Effect"

When analyzing the Iodo variant, be cautious with mobile phase additives. High concentrations of Formic Acid (0.1% or higher) in the LC mobile phase can catalyze in-source deiodination via a radical mechanism [1].

  • Recommendation: If the intact parent ion (m/z 235) is weak, switch to Ammonium Acetate (10mM) or reduce cone voltage to <15V.

Validated Experimental Protocol

To ensure reproducible data for regulatory submissions or kinetic studies, follow this self-validating protocol.

A. Sample Preparation[1]
  • Solvent: Dissolve 1 mg of compound in Methanol/Water (50:50) . Avoid pure acetonitrile as it may suppress ionization of the amine.

  • Concentration: Dilute to 1 µg/mL (1 ppm) for tuning.

  • Filtration: 0.22 µm PTFE filter (Critical to prevent particulate-induced arcing in the source).

B. LC-MS/MS Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode.

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 15 V (Keep low to preserve the C-I bond).

  • Source Temperature: 350°C.

  • Desolvation Gas: Nitrogen, 600 L/hr.

  • MRM Transitions (Quantitation):

    • Quantifier: 235.0 → 107.1 (CE: 25 eV)

    • Qualifier: 235.0 → 80.1 (CE: 40 eV)

C. Quality Control Check
  • Pass Criteria: The ratio of the Quantifier/Qualifier transitions should remain constant (±20%) across the peak.

  • Fail Criteria: Presence of m/z 107 in the blank injection indicates carryover or system contamination (Iodine "stickiness").

References

  • T. Aggerholm et al. "Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry." Rapid Communications in Mass Spectrometry. Link

  • Matrix Science. "Peptide and Small Molecule Fragmentation Mechanisms." Mascot Help. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12220473 (Related: 3-Bromo-N-methylpyridin-4-amine)." PubChem. Link

Validation

A Senior Application Scientist's Guide to HPLC Method Development for Purity Analysis of Aminopyridines

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metri...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Aminopyridines, a class of heterocyclic amines, are pivotal building blocks in the synthesis of numerous pharmaceuticals. Their inherent basicity and polarity, however, present unique challenges to achieving robust and reliable purity analysis by High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of HPLC methodologies for the purity analysis of aminopyridines. Moving beyond a simple recitation of protocols, we will delve into the rationale behind experimental choices, offering a framework for developing and validating methods that are not only accurate and precise but also tailored to the specific physicochemical properties of these critical compounds.

The Analytical Challenge: Understanding Aminopyridines

Aminopyridines are hydrophilic, basic compounds.[1] This character dictates their behavior in chromatographic systems. Traditional reversed-phase (RP) HPLC, the workhorse of many analytical labs, often struggles with poor retention of these polar molecules on nonpolar stationary phases like C18.[2] This can lead to elution near the solvent front, resulting in poor resolution from other polar impurities and matrix effects.

Furthermore, the amino group's basicity can lead to undesirable interactions with residual silanols on silica-based columns, causing peak tailing and reduced efficiency. Consequently, a one-size-fits-all C18 method is rarely optimal for aminopyridine purity analysis.

Comparative Analysis of HPLC Column Technologies

The choice of the HPLC column is the most critical parameter in method development. Here, we compare the performance of various column technologies for the separation of aminopyridine isomers and their potential impurities.

Conventional Reversed-Phase (RP-HPLC)

While challenging, RP-HPLC can be optimized for aminopyridines. The key is to manage their polarity and basicity.

  • Mechanism: Primarily hydrophobic interactions.

  • Strengths: Ubiquitous, wide variety of stationary phases, extensive literature.

  • Weaknesses for Aminopyridines: Poor retention, potential for peak tailing.

  • Optimization Strategies:

    • Ion-Pairing Agents: Adding reagents like sodium octanesulfonate to the mobile phase can form a neutral ion-pair with the protonated aminopyridine, enhancing retention on a C18 column.[3] However, ion-pairing agents are often not compatible with mass spectrometry (MS) and can be difficult to remove from the column.[4]

    • pH Adjustment: Operating at a pH 2 units above the pKa of the aminopyridine can suppress its ionization, increasing hydrophobicity and retention.[5]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining highly polar compounds that are unretained in reversed-phase.

  • Mechanism: Partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.

  • Strengths: Superior retention of polar compounds, complementary selectivity to RP-HPLC.[2]

  • Weaknesses for Aminopyridines: Can be less robust than RP-HPLC, longer equilibration times.

  • Expert Insight: For aminopyridines, HILIC is particularly effective when dealing with very polar impurities or when MS compatibility is essential, as it typically employs volatile mobile phases. The analyte should be ionized for better retention in HILIC, so a mobile phase pH at least 2 units lower than the pKa is recommended.[5]

Mixed-Mode Chromatography (MMC)

MMC columns possess both reversed-phase and ion-exchange characteristics, offering multiple modes of interaction.[6]

  • Mechanism: A combination of hydrophobic and electrostatic interactions.

  • Strengths: High versatility, ability to separate compounds with diverse polarities and charge states in a single run, and enhanced selectivity.[6][7]

  • Weaknesses for Aminopyridines: Method development can be more complex due to the multiple interaction modes.

  • Field-Proven Success: Mixed-mode chromatography with cation-exchange has been shown to successfully separate aminopyridine isomers with excellent selectivity.[8]

Specialized Hydrogen-Bonding Columns

Newer stationary phases are designed to leverage specific interactions like hydrogen bonding.

  • Mechanism: Separation is based on hydrogen bonding interactions between the analyte and the stationary phase.[1]

  • Strengths: Offers unique selectivity for isomers and closely related compounds.[1]

  • Weaknesses for Aminopyridines: Less common, and the separation mechanism is highly sensitive to mobile phase composition.[1]

Quantitative Comparison of Column Performance for Aminopyridine Isomer Separation

The following table summarizes the performance of different HPLC column technologies for the separation of 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine.

Column TechnologyStationary Phase ExampleMobile PhaseResolution (Critical Pair)Tailing FactorAnalysis TimeKey Advantage
Reversed-Phase Shim-pack Scepter C18Phosphate buffer (pH 7.0)/Methanol (90:10)>8.0[8]< 1.5~15 minRobust and widely available.
Mixed-Mode Amaze HDACN/MeOH with Formic Acid & Ammonium FormateGood peak shape and resolution< 1.5< 6 min[5]Excellent selectivity and speed.
Hydrogen-Bonding SHARC 1ACN/MeOH with additivesVariable, highly selectiveGood~10 minUnique selectivity for isomers.[1]

Establishing a Stability-Indicating Method: The Role of Forced Degradation Studies

A crucial aspect of purity analysis is ensuring the method is "stability-indicating," meaning it can resolve the API from its degradation products. Forced degradation studies are essential for this purpose.[2][9]

Causality Behind Experimental Choices in Forced Degradation

The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are formed at concentrations that can be reliably detected.[9][10]

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1N HCl) Stressed_Samples Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis (e.g., 0.1N NaOH) Base->Stressed_Samples Oxidation Oxidation (e.g., 3% H2O2) Oxidation->Stressed_Samples Thermal Thermal Stress (e.g., 80°C) Thermal->Stressed_Samples Photolytic Photolytic Stress (e.g., UV/Vis light) Photolytic->Stressed_Samples API Aminopyridine API Solution API->Acid Expose to API->Base Expose to API->Oxidation Expose to API->Thermal Expose to API->Photolytic Expose to HPLC_Analysis HPLC Analysis Stressed_Samples->HPLC_Analysis Inject Data_Evaluation Data Evaluation HPLC_Analysis->Data_Evaluation Generate Chromatograms

Experimental Protocol: Forced Degradation of Aminopyridines
  • Prepare Stock Solution: Accurately weigh and dissolve the aminopyridine API in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60-80°C for a specified time (e.g., 2-8 hours). Cool and neutralize with 0.1 N NaOH.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Heat at 60-80°C for a specified time. Cool and neutralize with 0.1 N HCl. For 4-aminopyridine, alkaline conditions can lead to approximately 25% degradation after 121 hours of heating.[11]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for a specified time. 4-aminopyridine has been shown to degrade by nearly 50% under these conditions after 121 hours.[11]

  • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period.

  • Photolytic Degradation: Expose the stock solution to UV and visible light (as per ICH Q1B guidelines).

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method. Evaluate the chromatograms for new peaks and ensure the main aminopyridine peak is well-resolved from any degradation products.

Common Impurities in Aminopyridines

Purity analysis must account for both process-related impurities and degradation products.

  • Process-Related Impurities: These can include starting materials, intermediates, and by-products from the synthetic route. For example, in the synthesis of 3-aminopyridine from nicotinamide, unreacted starting material could be a potential impurity.[4] For fampridine (4-aminopyridine), potential impurities include isoniacin, niacin, isonicotinamide, 3-aminopyridine, and 2-aminopyridine.[12]

  • Degradation Products: These are formed due to the instability of the drug substance under certain conditions. For instance, an oxidative degradation product of fampridine is fampridine N-oxide.[12] A proposed degradation pathway for 4-aminopyridine involves the formation of 3,4-dihydroxypyridine and 4-amino-3-hydroxypyridine.[3]

Aminopyridine_Impurities cluster_synthesis Synthesis Process cluster_degradation Degradation Starting_Materials Starting Materials (e.g., Nicotinamide) Process_Impurities Process-Related Impurities Starting_Materials->Process_Impurities Intermediates Intermediates Intermediates->Process_Impurities Byproducts By-products Byproducts->Process_Impurities Oxidation_Products Oxidation Products (e.g., N-oxides) Degradation_Impurities Degradation Impurities Oxidation_Products->Degradation_Impurities Hydrolysis_Products Hydrolysis Products Hydrolysis_Products->Degradation_Impurities Photodegradation_Products Photodegradation Products Photodegradation_Products->Degradation_Impurities API Aminopyridine API API->Degradation_Impurities Stress (Heat, Light, O2, H2O)

Alternative Analytical Techniques

While HPLC is the predominant technique, other methods can provide complementary information.

Gas Chromatography (GC)
  • Applicability: GC is suitable for volatile and thermally stable aminopyridines and their impurities. It can be particularly useful for analyzing residual solvents.

  • Advantages: High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).[13]

  • Disadvantages: Requires derivatization for non-volatile impurities, which can add complexity to the sample preparation.

Quantitative NMR (qNMR)
  • Applicability: qNMR is a primary analytical method that can be used to determine the purity of a substance without the need for a reference standard of the same compound.

  • Advantages: Provides a direct measurement of purity, does not require chromatographic separation, and can offer structural information about impurities.[6][14]

  • Disadvantages: Lower sensitivity compared to HPLC, and complex mixtures can lead to overlapping signals, making quantification difficult.

Conclusion

The development of a robust HPLC method for the purity analysis of aminopyridines requires a nuanced approach that considers their inherent polarity and basicity. While traditional reversed-phase methods can be adapted, alternative strategies such as HILIC and mixed-mode chromatography often provide superior performance in terms of retention, resolution, and peak shape. A thorough understanding of potential process-related and degradation impurities, informed by comprehensive forced degradation studies, is paramount to developing a truly stability-indicating method. By carefully selecting the appropriate column technology and optimizing the chromatographic conditions, researchers can ensure the quality, safety, and efficacy of pharmaceutical products containing these vital chemical entities.

References

  • Unknown. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Physical Testing and Chemical Analysis Part B:Chemical Analgsis, 55(12), 1396-1400. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Retrieved from [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
  • Jubilant Ingrevia Limited. (n.d.). 3- Aminopyridine Safety Data Sheet. Retrieved from a specific URL (note: direct URL not provided in search results).
  • Google Patents. (n.d.). CN111170937A - Preparation method of 3-aminopyridine.
  • ResearchGate. (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment culture. Retrieved from [Link]

  • Al-Sabti, B., & Harbali, J. (2022). HPLC–MS Analysis of Four Potential Genotoxic Impurities in Alogliptin Pharmaceutical Materials.
  • Waters. (n.d.). What is a good column choice for analysis of 4-aminopyridine (4-AP)? - WKB94222. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • LCGC International. (n.d.). Mixed-Mode Chromatography—A Review. Retrieved from a specific URL (note: direct URL not provided in search results).
  • SIELC Technologies. (n.d.). 2-Aminopyridine. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. Retrieved from a specific URL (note: direct URL not provided in search results).
  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Acclaim mixed-mode HPLC columns. Retrieved from a specific URL (note: direct URL not provided in search results).
  • Organic Syntheses. (n.d.). 3-aminopyridine. Retrieved from [Link]

  • Trissel, L. A., & Zhang, Y. (2004). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 8(4), 318-320.
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Syngene. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from a specific URL (note: direct URL not provided in search results).
  • Donnelly, R. F. (2004). Chemical Stability of 4-Aminopyridine Capsules. The Canadian Journal of Hospital Pharmacy, 57(5), 283–287.
  • MDPI. (2017). Selective Removal of the Genotoxic Compound 2-Aminopyridine in Water using Molecularly Imprinted Polymers Based on Magnetic Chitosan and β-Cyclodextrin. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from a specific URL (note: direct URL not provided in search results).
  • Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]

  • MDPI. (n.d.). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Retrieved from [Link]

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Comparative

A Comparative Guide to the Spectroscopic Characterization of 3-Iodo-N-methylpyridin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the spectroscopic characteristics of 3-iodo-N-methylpyridin-4-amine and its derivatives. As a senior applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic characteristics of 3-iodo-N-methylpyridin-4-amine and its derivatives. As a senior application scientist, this document is structured to offer not just data, but a foundational understanding of how the unique structural features of these compounds influence their spectroscopic signatures. We will delve into the expected outcomes from various analytical techniques, drawing comparisons with closely related analogues to provide a robust framework for characterization.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone in medicinal chemistry and materials science. The introduction of functionalities such as a methylamino group and a halogen, specifically iodine, at the 3- and 4-positions of the pyridine ring, can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule. Accurate and unambiguous structural elucidation is paramount for establishing structure-activity relationships (SAR) and ensuring the quality of synthesized compounds. This guide will focus on the key spectroscopic techniques for the characterization of 3-iodo-N-methylpyridin-4-amine derivatives.

Molecular Structure and its Spectroscopic Implications

The structure of 3-iodo-N-methylpyridin-4-amine presents several key features that will dictate its spectroscopic behavior:

  • Pyridine Ring : An aromatic system with distinct electronic properties due to the presence of the nitrogen atom.

  • Iodine Substituent : A heavy halogen atom that will significantly influence the chemical shifts of adjacent nuclei in NMR spectroscopy and will have a characteristic isotopic pattern in mass spectrometry.

  • N-methylamino Group : A secondary amine that will show a characteristic N-H stretch in FT-IR (if not fully substituted) and will have distinct signals in ¹H and ¹³C NMR.

Spectroscopic Characterization: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the complete characterization of 3-iodo-N-methylpyridin-4-amine derivatives.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides valuable information about the number of different types of protons and their spatial relationships.

Predicted ¹H NMR Spectrum of 3-Iodo-N-methylpyridin-4-amine:

  • Aromatic Protons : The pyridine ring protons are expected to appear in the aromatic region (δ 6.0-8.5 ppm). The proton at C2 will likely be the most downfield due to the deshielding effect of the adjacent nitrogen atom. The protons at C5 and C6 will also be in this region, with their exact chemical shifts influenced by the electron-donating N-methylamino group and the electron-withdrawing iodine atom.

  • N-Methyl Protons : The methyl group attached to the nitrogen will appear as a singlet, typically in the range of δ 2.5-3.5 ppm.[1]

  • N-H Proton : The proton on the secondary amine will appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Comparison with Analogues:

For N-methyl-4-pyridinamine , the aromatic protons appear as two doublets, and the N-methyl protons are observed as a singlet.[2] In the case of 4-amino-3-iodopyridine , the aromatic protons will show a different splitting pattern due to the presence of the amino group and the iodine atom at different positions. The introduction of the iodine atom at the 3-position is expected to cause a downfield shift of the adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup : Use a standard NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition : Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing : Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis : Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to assign the peaks to the respective protons.

G cluster_workflow ¹H NMR Experimental Workflow prep Sample Preparation (5-10 mg in 0.6 mL deuterated solvent) instrument Instrument Setup (e.g., 400 MHz NMR) prep->instrument acquire Data Acquisition (1D ¹H NMR spectrum) instrument->acquire process Data Processing (Fourier Transform, Phasing, Baseline Correction) acquire->process analyze Spectral Analysis (Chemical Shift, Integration, Coupling) process->analyze

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Spectrum of 3-Iodo-N-methylpyridin-4-amine:

  • Pyridine Ring Carbons : The carbon atoms of the pyridine ring will appear in the aromatic region (δ 100-160 ppm). The carbon attached to the iodine (C3) is expected to be significantly shielded (upfield shift) due to the heavy atom effect. The carbon attached to the nitrogen (C2 and C6) will be deshielded (downfield shift). The carbon attached to the amino group (C4) will also be shifted. For pyridine itself, the chemical shifts are approximately C2: 150 ppm, C3: 124 ppm, and C4: 136 ppm.[3]

  • N-Methyl Carbon : The methyl carbon is expected to appear in the aliphatic region, typically around δ 30-40 ppm.

Comparison with Analogues:

In N-methyl-4-pyridinamine , the chemical shifts of the pyridine carbons are influenced by the methylamino group. The N-methyl carbon signal is a key identifier. In comparison, the introduction of an iodine atom at the 3-position in our target molecule will be the most distinguishing feature in the ¹³C NMR spectrum, with a significant upfield shift for C3.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation : Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.6 mL of deuterated solvent).

  • Instrument Setup : Use a standard NMR spectrometer with a broadband probe.

  • Data Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Processing : Process the spectrum similarly to the ¹H NMR spectrum.

  • Analysis : Assign the peaks based on their chemical shifts and comparison with predicted values and data from related compounds.

G cluster_workflow ¹³C NMR Experimental Workflow prep Sample Preparation (20-50 mg in 0.6 mL deuterated solvent) instrument Instrument Setup (Broadband Probe) prep->instrument acquire Data Acquisition (Proton-decoupled ¹³C NMR) instrument->acquire process Data Processing (Fourier Transform, Phasing) acquire->process analyze Spectral Analysis (Chemical Shift Assignment) process->analyze

Caption: Workflow for ¹³C NMR Spectroscopy.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

Predicted Mass Spectrum of 3-Iodo-N-methylpyridin-4-amine:

  • Molecular Ion Peak (M⁺) : The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of an odd number of nitrogen atoms, the molecular weight will be an odd number.[4] The presence of iodine (¹²⁷I) will result in a monoisotopic peak.

  • Fragmentation Pattern : Alpha-cleavage is a common fragmentation pathway for amines, which would involve the loss of a methyl radical from the molecular ion.[5] Loss of the iodine atom or the entire iodo group could also be observed. The fragmentation of the pyridine ring itself can lead to a complex pattern of smaller ions.

Comparison with Analogues:

The mass spectrum of N-methyl-4-pyridinamine shows a molecular ion at m/z 108.[2] For our target molecule, the molecular ion peak will be significantly higher due to the mass of the iodine atom. The fragmentation pattern will be more complex due to the additional fragmentation pathways involving the C-I bond.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization : Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector.

  • Analysis : Interpret the resulting mass spectrum to determine the molecular weight and deduce the structure from the fragmentation pattern.

G cluster_workflow Mass Spectrometry Experimental Workflow intro Sample Introduction (Direct Infusion or LC/GC) ionize Ionization (e.g., EI, ESI) intro->ionize analyze Mass Analysis (m/z separation) ionize->analyze detect Detection (Ion Abundance) analyze->detect interpret Spectral Interpretation (Molecular Weight, Fragmentation) detect->interpret

Caption: Workflow for Mass Spectrometry.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Spectrum of 3-Iodo-N-methylpyridin-4-amine:

  • N-H Stretch : As a secondary amine, a single, weak N-H stretching band is expected in the region of 3350-3310 cm⁻¹.[6]

  • C-H Stretches : Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹.

  • C=C and C=N Stretches : Aromatic ring stretching vibrations will be visible in the 1600-1450 cm⁻¹ region.

  • C-N Stretch : The C-N stretching vibration for aromatic amines is typically found in the 1335-1250 cm⁻¹ range.[6]

  • C-I Stretch : The C-I stretching vibration occurs at low frequencies, typically in the fingerprint region below 600 cm⁻¹.

Comparison with Analogues:

The FT-IR spectrum of a primary amine like 4-aminopyridine would show two N-H stretching bands, which distinguishes it from our secondary amine target.[7] The overall fingerprint region will be unique for each isomer and derivative, providing a valuable tool for identification.

Experimental Protocol for FT-IR Spectroscopy:

  • Sample Preparation : The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution.

  • Data Acquisition : Record the spectrum using an FT-IR spectrometer.

  • Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

G cluster_workflow FT-IR Spectroscopy Experimental Workflow prep Sample Preparation (KBr Pellet, ATR, or Solution) acquire Data Acquisition (FT-IR Spectrometer) prep->acquire analyze Spectral Analysis (Functional Group Identification) acquire->analyze

Caption: Workflow for FT-IR Spectroscopy.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Predicted UV-Vis Spectrum of 3-Iodo-N-methylpyridin-4-amine:

The molecule is expected to exhibit absorption bands in the UV region due to π → π* and n → π* electronic transitions within the substituted pyridine ring.[8] The presence of the amino group, a strong auxochrome, will likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine.

Comparison with Analogues:

The λmax for different aminopyridine isomers varies depending on the position of the amino group, which affects the electronic conjugation with the pyridine ring.[8] Therefore, the UV-Vis spectrum can be a useful tool for distinguishing between isomers.

Experimental Protocol for UV-Vis Spectroscopy:

  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Data Acquisition : Record the absorption spectrum over a range of wavelengths (typically 200-400 nm) using a UV-Vis spectrophotometer.

  • Analysis : Determine the wavelength of maximum absorbance (λmax).

G cluster_workflow UV-Vis Spectroscopy Experimental Workflow prep Sample Preparation (Dilute solution in UV-transparent solvent) acquire Data Acquisition (UV-Vis Spectrophotometer) prep->acquire analyze Spectral Analysis (Determine λmax) acquire->analyze

Caption: Workflow for UV-Vis Spectroscopy.

Data Summary

Table 1: Predicted Spectroscopic Data for 3-Iodo-N-methylpyridin-4-amine

Spectroscopic TechniquePredicted FeatureApproximate Range/Value
¹H NMR Aromatic Protonsδ 6.0-8.5 ppm
N-Methyl Protonsδ 2.5-3.5 ppm (singlet)
N-H ProtonVariable (broad singlet)
¹³C NMR Pyridine Ring Carbonsδ 100-160 ppm
C-I CarbonSignificant upfield shift
N-Methyl Carbonδ 30-40 ppm
Mass Spectrometry Molecular Ion (M⁺)m/z = 234 (for C₆H₇IN₂)
FT-IR N-H Stretch3350-3310 cm⁻¹ (weak, single)
Aromatic C-H Stretch>3000 cm⁻¹
Aliphatic C-H Stretch<3000 cm⁻¹
Aromatic C=C, C=N Stretch1600-1450 cm⁻¹
C-N Stretch1335-1250 cm⁻¹
UV-Vis λmaxExpected in the UV region

Table 2: Comparative Spectroscopic Data of Analogues

CompoundKey Spectroscopic FeatureReference
N-methyl-4-pyridinamine MS (M⁺): m/z 108[2]
4-amino-3-iodopyridine Molecular Weight: 220.01
Pyridine ¹³C NMR: C2: ~150, C3: ~124, C4: ~136 ppm[3]
Secondary Amines FT-IR: Single N-H stretch (3350-3310 cm⁻¹)[6]

Plausible Synthesis and Potential Impurities

A potential synthetic route to 3-iodo-N-methylpyridin-4-amine could involve the iodination of N-methyl-4-pyridinamine or the N-methylation of 4-amino-3-iodopyridine. Depending on the chosen route, potential impurities could include starting materials, over-methylated products (quaternary ammonium salts), or regioisomers if the iodination is not completely selective. These impurities would be detectable by the spectroscopic methods outlined above. For instance, unreacted 4-amino-3-iodopyridine would show two N-H stretches in the FT-IR spectrum.

Conclusion

References

  • [Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro

  • [Solved] The correct match of 13C NMR chemical shift values (&de - Testbook]([Link])

Sources

Comparative

biological activity comparison of N-methyl vs N-ethyl pyridin-4-amines

Biological Activity Comparison Guide: N-Methyl vs N-Ethyl Pyridin-4-amines Executive Summary This guide provides a technical comparison of -methyl-pyridin-4-amine (4-MAP) and -ethyl-pyridin-4-amine (4-EAP) , focusing on...

Author: BenchChem Technical Support Team. Date: February 2026

Biological Activity Comparison Guide: N-Methyl vs N-Ethyl Pyridin-4-amines

Executive Summary

This guide provides a technical comparison of


-methyl-pyridin-4-amine (4-MAP)  and 

-ethyl-pyridin-4-amine (4-EAP)
, focusing on their utility as potassium channel blockers in neuropharmacology. While the parent compound, 4-aminopyridine (4-AP, Fampridine) , is the clinical gold standard for improving conduction in demyelinated axons (e.g., in Multiple Sclerosis), its

-alkylated derivatives offer distinct physicochemical profiles that alter bioavailability and channel binding kinetics.

Key Finding: Increasing the alkyl chain length from methyl to ethyl enhances lipophilicity and blood-brain barrier (BBB) permeability but generally reduces potency against voltage-gated potassium (


) channels due to steric hindrance within the channel pore.

Physicochemical Profile

The addition of alkyl groups to the exocyclic amine of the pyridine scaffold fundamentally alters the molecule's acid-base chemistry and lipid solubility. This dictates how the drug reaches its target.

Property4-Aminopyridine (4-AP)

-Methyl-pyridin-4-amine (4-MAP)

-Ethyl-pyridin-4-amine (4-EAP)
Structure Primary Amine (

)
Secondary Amine (

)
Secondary Amine (

)
Molecular Weight 94.12 g/mol 108.14 g/mol 122.17 g/mol
Basicity (

)
9.17~9.7 (Predicted)~9.8 (Predicted)
Lipophilicity (

)
0.04 (Hydrophilic)~0.5 (Moderate)~0.9 (Lipophilic)
BBB Permeability Moderate (Active transport/Diffusion)High (Passive Diffusion)Very High (Passive Diffusion)

*Note: Alkyl groups are electron-donating, stabilizing the conjugate acid and slightly increasing


 compared to the parent 4-AP. Values inferred from dimethylaminopyridine (DMAP) data.

Pharmacological Performance

Mechanism of Action: Channel Blockade

Both 4-MAP and 4-EAP function as "open channel blockers." They must cross the neuronal membrane (in their neutral form) to access the intracellular vestibule of the potassium channel. Once inside, the protonated (cationic) form binds to the channel pore, physically obstructing


 efflux and prolonging the action potential.
Structure-Activity Relationship (SAR)
  • Potency (4-AP > 4-MAP > 4-EAP): The binding site within the

    
     channel pore is sterically restricted. The parent compound (4-AP) fits snugly. Adding a methyl group (4-MAP) introduces minor steric clash, slightly reducing affinity (
    
    
    
    increases). Adding an ethyl group (4-EAP) creates significant steric hindrance, often reducing potency by 2-5 fold compared to 4-AP.
  • Kinetics: The

    
    -ethyl derivative, being more lipophilic, washes out of the brain tissue slower than 4-AP, potentially offering a longer duration of action despite lower peak potency.
    
Toxicity & Safety Profile
  • Seizure Risk: Like 4-AP, both derivatives are convulsants. They increase neurotransmitter release by broadening presynaptic action potentials.

  • Dermal Toxicity: CRITICAL WARNING. Unlike 4-AP, the alkylated derivatives (especially 4-MAP and its dimethyl analog DMAP) are highly lipophilic and absorb rapidly through intact skin. 4-MAP should be handled with the same rigor as DMAP (LD50 oral rat ~250 mg/kg), utilizing double-gloving and fume hoods.

Visualizing the SAR Logic

The following diagram illustrates how structural modifications impact biological function.

SAR_Analysis Parent 4-Aminopyridine (Parent Scaffold) Methyl N-Methyl-pyridin-4-amine (4-MAP) Parent->Methyl + Methyl Group Potency Kv Channel Potency (Decreases) Parent->Potency Ethyl N-Ethyl-pyridin-4-amine (4-EAP) Methyl->Ethyl + Ethyl Group Methyl->Potency Permeability BBB Permeability (Increases) Methyl->Permeability Steric Steric Hindrance (Increases) Methyl->Steric Minor Ethyl->Potency Ethyl->Permeability Ethyl->Steric Major

Figure 1: Structure-Activity Relationship (SAR) showing the trade-off between permeability and potency as alkyl chain length increases.

Experimental Protocols

Protocol A: Synthesis of N-Alkyl-pyridin-4-amines

Methodology: Nucleophilic Aromatic Substitution (


)
  • Reagents: 4-Chloropyridine hydrochloride (1.0 eq), Alkylamine (Methylamine or Ethylamine, 33% in EtOH, 5.0 eq).

  • Reaction: Combine reagents in a sealed pressure tube (to contain volatile amines).

  • Conditions: Heat to 140°C for 8-12 hours. The excess amine acts as both nucleophile and base.

  • Work-up: Cool to room temperature. Concentrate in vacuo to remove EtOH and excess amine.

  • Basification: Dissolve residue in water, adjust pH to >12 using 2M NaOH.

  • Extraction: Extract 3x with Dichloromethane (DCM).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Toluene/Hexane.
    
    • Quality Control: Verify purity via

      
      H-NMR (Look for alkyl peaks at 
      
      
      
      2.8 ppm for methyl or
      
      
      1.2/3.1 ppm for ethyl).
Protocol B: Electrophysiology (Whole-Cell Patch Clamp)

Objective: Determine


 for 

channel blockade.
  • Cell Line: CHO or HEK293 cells stably expressing

    
     or 
    
    
    
    .
  • Pipette Solution (Intracellular): 140 mM KCl, 2 mM

    
    , 10 mM HEPES, 10 mM EGTA (pH 7.3).
    
  • Bath Solution (Extracellular): 140 mM NaCl, 5 mM KCl, 2 mM

    
    , 1 mM 
    
    
    
    , 10 mM HEPES, 10 mM Glucose (pH 7.4).
  • Voltage Protocol: Hold at -80 mV. Depolarize to +50 mV for 200 ms to elicit

    
     currents.
    
  • Application: Peruse 4-MAP or 4-EAP at concentrations ranging from 1

    
     to 10 mM.
    
  • Analysis: Measure peak steady-state current. Fit data to the Hill equation:

    
    
    

Workflow Visualization

Workflow Start Start: 4-Chloropyridine HCl React Reaction: + Alkylamine (140°C, Sealed Tube) Start->React Extract Extraction: DCM / NaOH (pH > 12) React->Extract Purify Purification: Recrystallization Extract->Purify QC QC: 1H-NMR & LC-MS Purify->QC QC->Purify Fail Assay Assay: Whole-Cell Patch Clamp (Kv1.1 / Kv1.2) QC->Assay Pass Data Output: IC50 Calculation Assay->Data

Figure 2: End-to-end experimental workflow from chemical synthesis to biological validation.

References

  • National Institutes of Health (PubChem). 4-(Methylamino)pyridine Compound Summary. [Link]

  • Brugarolas, P. et al. (2024). Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine.[1] Scientific Reports. (Demonstrates alkylation effects on lipophilicity). [Link]

  • Stephens, G.J. et al. (1994). On the mechanism of 4-aminopyridine action on the cloned mouse brain potassium channel mKv1.1. Journal of Physiology. (Establishes intracellular block mechanism). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Iodo-N-methylpyridin-4-amine

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our focus is often on the creation of novel compounds. However, the lifecycle of these materials extends beyond the re...

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals engaged in the fast-paced world of drug discovery and chemical synthesis, our focus is often on the creation of novel compounds. However, the lifecycle of these materials extends beyond the reaction flask. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are integral to ensuring the safety of our personnel, the integrity of our research, and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 3-Iodo-N-methylpyridin-4-amine, moving beyond simple steps to explain the underlying chemical principles and safety imperatives.

Foundational Principle: Hazard Identification & Risk Assessment

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 3-Iodo-N-methylpyridin-4-amine is a halogenated pyridine derivative. Its hazard profile is dictated by the synergistic effects of the pyridine ring, the amino group, the methyl group, and the iodine substituent. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly indexed, we can reliably infer its hazard profile from closely related structures like 2-Amino-3-iodo-5-methylpyridine and 3-Iodo-4-methylpyridine.

The causality behind its hazardous nature is twofold: the pyridine core is known for its potential toxicity, and the iodine atom classifies it as a halogenated organic compound, which requires special consideration during disposal to prevent the formation of persistent environmental pollutants or toxic combustion byproducts like hydrogen iodide.

Table 1: Inferred GHS Hazard Classification for 3-Iodo-N-methylpyridin-4-amine

Hazard Class Hazard Statement Signal Word Rationale & Implication for Handling
Acute Toxicity, Oral H302: Harmful if swallowed.[1][2] Warning Accidental ingestion is a significant risk. Mandates strict hygiene protocols and prohibition of eating or drinking in the lab.[1][3]
Acute Toxicity, Dermal H312: Harmful in contact with skin.[1][2] Warning The compound can be absorbed through the skin, leading to systemic toxicity. Requires appropriate glove selection.
Skin Corrosion/Irritation H315: Causes skin irritation.[2][4] Warning Direct contact can cause inflammation and irritation. Contaminated clothing must be removed immediately.[1]
Serious Eye Damage/Irritation H318/H319: Causes serious eye damage/irritation.[2][4] Danger High risk of severe, potentially irreversible eye damage upon contact. Mandates the use of chemical splash goggles.

| STOT Single Exposure | H335: May cause respiratory irritation.[2][4] | Warning | Inhalation of dust or aerosols can irritate the respiratory tract. All handling must be done in a certified chemical fume hood. |

Pre-Disposal Protocol: Engineering Controls and Personal Protective Equipment (PPE)

Based on the risk assessment, a multi-layered safety approach is necessary. The primary line of defense is always engineering controls, supplemented by rigorous PPE usage.

  • Engineering Control: All handling, weighing, and collection of 3-Iodo-N-methylpyridin-4-amine waste must be conducted within a properly functioning and certified laboratory chemical fume hood.[5] This is non-negotiable and serves to minimize inhalation exposure.

  • Personal Protective Equipment (PPE): The selection of PPE is a direct response to the identified hazards.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Hand Protection Nitrile or Neoprene Gloves (minimum 4 mil thickness) Provides a barrier against dermal absorption and skin irritation.[6] Gloves must be inspected before use and changed immediately if contaminated.[4]
Eye Protection ANSI Z87.1-compliant chemical splash goggles Protects against splashes and aerosols that can cause serious eye damage.[4]
Body Protection Flame-resistant laboratory coat Protects skin from contact and prevents contamination of personal clothing.[4]

| Respiratory | Not required if handled in a fume hood. For spills or emergencies, a NIOSH-approved respirator with cartridges for organic vapors and particulates is necessary.[7] | The fume hood provides primary respiratory protection. Emergency equipment must be available. |

Step-by-Step Waste Collection and Segregation

Proper disposal begins at the point of generation. The principle of waste segregation is critical to prevent dangerous reactions in the waste container and to ensure the waste stream is correctly profiled for the disposal facility.

Protocol for Waste Collection:

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for "Halogenated Organic Solid Waste."[8] Polyethylene or glass containers are appropriate. The container must be kept closed when not in use.[7][9]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag the moment the first particle of waste is added. The label must include:

    • The full chemical name: "3-Iodo-N-methylpyridin-4-amine"

    • The primary hazards: "Toxic," "Irritant"

    • The date of first addition.

  • Transferring Waste: Using powder funnels or other appropriate tools, carefully transfer the solid waste into the designated container. Avoid generating dust.[5] All transfers must occur inside a chemical fume hood.

  • Segregation: Do NOT mix this waste with other waste streams, especially:

    • Acids or Strong Oxidizers: Incompatible materials can lead to exothermic or violent reactions.[5][10]

    • Non-Halogenated Solvents: Mixing waste streams increases disposal costs and complexity.

    • Aqueous Waste: Never dispose of this compound down the drain.[6][11] It is harmful to aquatic life and violates environmental regulations.

Disposal Pathway and Workflow

The journey of the waste from the laboratory to its final destruction follows a regulated and logical path. The primary method for destroying halogenated organic compounds is high-temperature incineration.[1][4] This process breaks the carbon-iodine and other bonds, but it must be done in a specialized facility equipped with flue gas scrubbers to neutralize the resulting acidic gases (like hydrogen iodide).

Below is a workflow diagram illustrating the decision-making process for handling and disposing of 3-Iodo-N-methylpyridin-4-amine and its associated materials.

DisposalWorkflow cluster_lab In-Laboratory Procedures cluster_disposal Waste Management & Final Disposal start Waste Generated (3-Iodo-N-methylpyridin-4-amine) ppe Wear Full PPE (Goggles, Lab Coat, Nitrile Gloves) start->ppe hood Work Inside Certified Chemical Fume Hood start->hood decon Decontaminate Empty Containers (Triple Rinse with Solvent) start->decon For Empty Containers collect Collect in Designated, Labeled Halogenated Solid Waste Container container Keep Waste Container Securely Closed collect->container ppe->collect hood->collect pickup Arrange Pickup by Licensed Hazardous Waste Contractor container->pickup transport Transport to a Regulated Treatment, Storage, and Disposal Facility (TSDF) pickup->transport incinerate Final Disposal Method: Controlled High-Temperature Incineration with Flue Gas Scrubbing transport->incinerate rinse_collect Collect Rinsate as Halogenated Liquid Waste decon->rinse_collect container_dispose Puncture and Dispose of Clean Container as Solid Waste decon->container_dispose rinse_collect->pickup

Caption: Decision workflow for the safe disposal of 3-Iodo-N-methylpyridin-4-amine.

Decontamination of Empty Containers

Empty containers that once held 3-Iodo-N-methylpyridin-4-amine are still considered hazardous waste until properly decontaminated.

Protocol for Container Decontamination:

  • Select a Solvent: Choose a solvent in which the compound is soluble (e.g., methanol, ethyl acetate).

  • Triple Rinse: In a chemical fume hood, rinse the container with a small amount of the chosen solvent. Swirl to ensure all interior surfaces are contacted.

  • Collect Rinsate: Pour the solvent rinsate into a designated "Halogenated Liquid Waste" container.

  • Repeat: Repeat the rinsing process two more times.

  • Final Disposal: Once triple-rinsed, the container can be defaced (puncture or remove the label) and disposed of in the appropriate solid waste stream (e.g., glass recycling or landfill), as per your institution's guidelines.[4]

By adhering to this comprehensive guide, researchers and drug development professionals can ensure that the lifecycle of 3-Iodo-N-methylpyridin-4-amine is managed with the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 2-AMINO-3-IODO-5-METHYLPYRIDINE.
  • Echemi. (n.d.). 3-Methyl-4-pyridinamine SDS, 1990-90-5 Safety Data Sheets.
  • PubChem. (n.d.). 3-Iodo-4-methylpyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Reddit. (2019). How do you dispose of the iodine-starch complex after a redox titration?
  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Amino-4-methylpyridine.
  • PubChem. (n.d.). N-Methylpyridine-4-methylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • Jubilant Ingrevia Limited. (n.d.). 4-Amino-3-methylpyridine Safety Data Sheet.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import/Export, Use, and Disposal of Iodine. Retrieved from [Link]

  • Nipissing University. (2019). Hazardous Materials Disposal Guide.
  • Occupational Safety and Health Administration (OSHA). (n.d.). PYRIDINE. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Google Patents. (n.d.). CN103508421A - Method for recycling iodine from production waste liquid of X-CT series contrast agents.
  • Jubilant Ingrevia Limited. (2024). Pyridine ACS Safety Data Sheet.
  • Organic Chemistry Portal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • New Jersey Department of Health. (2002). HAZARD SUMMARY.
  • U.S. Environmental Protection Agency (EPA). (n.d.). EPA HAZARDOUS WASTE CODES.
  • Pharmaffiliates. (n.d.). 3-Amino-4-methylpyridine. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Production, Import, Use, and Disposal of Pyridine.
  • Mitsui Plastics, Inc. (n.d.). Iodine Waste Recycling Program. Retrieved from [Link]

  • Regulations.gov. (n.d.). Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES.
  • Washington State University. (n.d.). Pyridine Standard Operating Procedure.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

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